DMTr-LNA-C(Bz)-3-CED-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H52N5O9P |
|---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
N-[1-[(1R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42?,44?,46+,62?/m0/s1 |
InChI Key |
SSGINSHBUWKRHC-IEQJZTMISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, practical applications, and experimental considerations for DMTr-LNA-C(Bz)-3-CED-phosphoramidite, a key building block in the synthesis of high-affinity Locked Nucleic Acid (LNA) oligonucleotides. This document provides a comprehensive overview of its chemical properties, quantitative performance metrics, and detailed protocols for its use in automated solid-phase oligonucleotide synthesis.
Introduction to this compound
This compound is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of LNA oligonucleotides. LNA is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation confers remarkable properties to the resulting oligonucleotides, most notably a significant increase in thermal stability when hybridized to complementary DNA or RNA strands.[1]
The structure of this compound consists of a cytosine base protected with a benzoyl (Bz) group, a 5'-hydroxyl group protected by a dimethoxytrityl (DMTr) group, and a 3'-phosphoramidite moiety with a cyanoethyl (CE) protecting group. These protecting groups are crucial for directing the chemical reactions during automated solid-phase synthesis.
Chemical Properties:
| Property | Value |
| Chemical Formula | C47H52N5O9P |
| Molecular Weight | 861.9 g/mol |
| CAS Number | 206055-78-9 |
| Appearance | White to off-white powder |
| Storage | -20°C under an inert atmosphere |
Performance and Applications
The incorporation of LNA monomers, such as this compound, into oligonucleotides leads to several advantageous properties, making them invaluable tools in research and drug development.
Enhanced Thermal Stability
The primary advantage of LNA modification is the substantial increase in the melting temperature (Tm) of oligonucleotide duplexes. This enhanced thermal stability allows for the design of shorter probes and primers with high specificity and affinity.
Quantitative Data on Thermal Stability:
| Parameter | Observation |
| Tm Increase per LNA Monomer | An increase of 2-8 °C per LNA modification has been reported. |
| Overall Duplex Stability | LNA-containing oligonucleotides exhibit unprecedented thermal stabilities towards complementary DNA and RNA.[1] |
High Coupling Efficiency and Purity
Despite their steric bulk compared to standard DNA phosphoramidites, LNA phosphoramidites can be incorporated into growing oligonucleotide chains with high efficiency using modified synthesis protocols.
Quantitative Data on Synthesis Performance:
| Parameter | Value |
| Stepwise Coupling Efficiency | ≥99% (with extended coupling times) |
| Achievable Purity (Post-HPLC) | >95% |
Applications
The unique properties of LNA-modified oligonucleotides have led to their use in a wide range of applications, including:
-
Antisense Technology: LNA's high affinity and nuclease resistance make it an excellent candidate for antisense oligonucleotides used in drug development to modulate gene expression.[1]
-
Diagnostics and Molecular Probes: The enhanced specificity and thermal stability of LNA probes are highly beneficial for applications such as SNP genotyping, in situ hybridization, and real-time PCR.[1]
-
Microarray-based Gene Expression Analysis: LNA-modified capture probes on microarrays can improve sensitivity and specificity.
-
RNAi Therapeutics: LNA modifications can be incorporated into siRNA duplexes to enhance their stability and potency.
Experimental Protocols
The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry. The following protocol is a general guideline and may require optimization based on the specific synthesizer and the desired oligonucleotide sequence.
Reagent Preparation
-
This compound: Dissolve in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Ensure the solution is kept under a dry, inert atmosphere.
-
Activator: A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile is commonly used.
-
Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are used.
-
Oxidizing Reagent: A solution of 0.02 M iodine in THF/water/pyridine is typically used.
-
Deblocking Reagent: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
Automated Solid-Phase Synthesis Cycle
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer added to the growing oligonucleotide chain.
References
LNA-C(Bz) Phosphoramidite: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the LNA-C(Bz) phosphoramidite (B1245037), a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical structure, physicochemical properties, and the experimental protocols for its use in solid-phase oligonucleotide synthesis. Furthermore, it explores the applications of LNA-modified oligonucleotides in research and drug development, including their mechanism of action.
Core Structure and Physicochemical Properties
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues featuring a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the furanose ring in a C3'-endo conformation, a structural feature characteristic of A-form RNA duplexes.[3] This pre-organized structure enhances the binding affinity of LNA oligonucleotides to their complementary DNA or RNA targets.[1]
The LNA-C(Bz) phosphoramidite is the building block for incorporating a locked cytosine nucleotide into an oligonucleotide sequence. Its full chemical name is 5'-O-Dimethoxytrityl-N4-benzoyl-LNA-cytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite. The key structural features include:
-
LNA Core: The bicyclic sugar moiety providing the characteristic locked structure.
-
Cytosine Base: Protected with a benzoyl (Bz) group to prevent side reactions during synthesis.[4]
-
5'-O-DMT Group: A dimethoxytrityl protecting group on the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle to allow for chain elongation.
-
3'-Phosphoramidite Group: A reactive phosphoramidite moiety that enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[4]
The incorporation of LNA monomers, such as LNA-C(Bz), into oligonucleotides confers several advantageous physicochemical properties. The most notable is a significant increase in the thermal stability of the resulting duplexes. Each LNA modification can increase the melting temperature (Tm) of a duplex by 2-8 °C.[5][6] This enhanced affinity allows for the design of shorter, more specific probes and antisense oligonucleotides.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of LNA-containing oligonucleotides.
| Parameter | Value | Reference |
| Thermal Stability (Tm) Increase per LNA Modification | 2 - 8 °C | [5][6] |
| Recommended Coupling Time (ABI Synthesizers) | 180 seconds | [1] |
| Recommended Coupling Time (Expedite Synthesizers) | 250 seconds | [1] |
| General Recommended Coupling Time | 3 minutes | [2] |
| Recommended Oxidation Time Increase | 3-fold | [2] |
| Typical Coupling Efficiency (per step) | >98% | [7] |
| Property | Description | Reference |
| Solubility | Soluble in anhydrous acetonitrile. The 5-Me-C variant may require a 25% THF/acetonitrile solution. | [1] |
| Water Solubility of LNA Oligonucleotides | Water soluble | [1] |
| Purification of LNA Oligonucleotides | Can be purified using standard methods for DNA, such as gel electrophoresis and HPLC. | [1][4] |
| Nuclease Resistance | Full-LNA oligonucleotides are nuclease resistant. Chimeras can achieve resistance with phosphorothioate (B77711) linkages. | [6] |
Experimental Protocols
The synthesis of LNA-containing oligonucleotides is performed using standard automated solid-phase phosphoramidite chemistry, with some modifications to the standard DNA synthesis cycle.[1][4]
Solid-Phase Oligonucleotide Synthesis
The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[4] The process consists of a repeated four-step cycle:
Step 1: Detritylation (De-blocking) The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling The LNA-C(Bz) phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator, such as 5-ethylthiotetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] Due to the steric hindrance of the LNA monomer, a longer coupling time of 180-250 seconds is recommended.[1]
Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion mutants in the final product.[4]
Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in THF/pyridine/water.[9] For LNA monomers, a longer oxidation time (e.g., three-fold increase) is recommended to ensure complete conversion.[2]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage from Solid Support: The oligonucleotide is typically cleaved from the CPG support using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[10]
-
Base Deprotection: The benzoyl protecting groups on the cytosine bases are removed by incubation in the cleavage solution at an elevated temperature. It is important to note that when using AMA for deprotection, a minor side product (5-methyl-N4-methyl-C) can be formed at the LNA-C(Bz) modification site.[2] Standard deprotection with ammonium (B1175870) hydroxide (B78521) is also effective.[10]
-
Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the cleavage and base deprotection steps.[10]
Purification
The crude deprotected oligonucleotide is then purified to remove truncated sequences and other impurities. Standard purification methods for DNA oligonucleotides are effective for LNA-containing oligonucleotides, including:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used to achieve high purity.[4]
-
Polyacrylamide Gel Electrophoresis (PAGE): This method is suitable for obtaining highly purified oligonucleotides.[1]
Signaling Pathways and Experimental Workflows
LNA-modified oligonucleotides are powerful tools in molecular biology and are being actively investigated as therapeutic agents, particularly in the field of antisense technology.[1]
Mechanism of Action of LNA Antisense Oligonucleotides
LNA antisense oligonucleotides (ASOs) can modulate gene expression through several mechanisms. A common pathway involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid duplex. LNA-DNA gapmers, which consist of a central block of DNA flanked by LNA "wings," are particularly effective at mediating this response.[5] The LNA segments provide high binding affinity and nuclease resistance, while the central DNA gap allows for RNase H recognition and cleavage of the target mRNA.[5] Alternatively, fully modified LNA oligonucleotides can act via a steric hindrance mechanism, physically blocking the ribosome from translating the mRNA or preventing proper splicing.[5][11]
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
The Synthesis of Locked Nucleic Acid Cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of locked nucleic acid (LNA) cytidine (B196190), a pivotal modified nucleotide in the development of therapeutic oligonucleotides. This document details the core synthetic strategies, experimental protocols, and the subsequent conversion to the phosphoramidite (B1245037) building block essential for solid-phase oligonucleotide synthesis.
Introduction to Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues wherein the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (North-type) conformation, which is characteristic of A-form RNA duplexes. This pre-organization leads to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands, enhancing binding affinity and specificity. Consequently, LNA-modified oligonucleotides have emerged as powerful tools in antisense therapy, diagnostics, and other molecular biology applications.
The synthesis of LNA monomers, including LNA cytidine, is a critical step in the production of these modified oligonucleotides. Two primary strategies have been established for the synthesis of LNA nucleosides: the linear synthesis approach starting from a pre-existing nucleoside, and the convergent synthesis approach where a modified sugar moiety is synthesized first and then coupled with a nucleobase.
Synthetic Strategies for LNA Cytidine
The synthesis of LNA cytidine can be approached through two main routes:
-
Linear Synthesis: This strategy commences with a readily available ribonucleoside, typically uridine (B1682114). The synthesis involves a series of chemical transformations to introduce the 2'-O,4'-C-methylene bridge. The LNA uridine derivative is then converted to the corresponding LNA cytidine. This approach was pioneered by Obika et al.
-
Convergent Synthesis: This method involves the initial synthesis of a universal sugar intermediate containing the locked bicyclic core. This activated sugar is then coupled with various nucleobases, including a protected cytosine, to afford the desired LNA nucleoside. This strategy, developed by Koshkin et al., offers flexibility in producing a variety of LNA monomers from a common intermediate.
This guide will focus on the linear synthesis approach, which often involves the conversion of a more readily accessible LNA uridine intermediate.
Experimental Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of LNA cytidine, including the preparation of the key LNA uridine intermediate, its conversion to LNA cytidine, and the final phosphitylation step.
Synthesis of the Key Intermediate: LNA Uridine Diol
The synthesis of the LNA cytidine monomer typically proceeds through a key LNA uridine diol intermediate, (1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-3-(uracil-1-yl)-2,5-dioxabicyclo[2.2.1]heptane. The synthesis of this intermediate from uridine involves several steps, including protection of hydroxyl groups, introduction of the 4'-C-hydroxymethyl group, and subsequent cyclization to form the methylene bridge.
Experimental Workflow for LNA Uridine Diol Synthesis
Caption: Linear synthesis strategy for LNA Uridine Diol starting from Uridine.
Conversion of LNA Uridine to N-Benzoyl-LNA-Cytidine
The LNA uridine diol is a versatile intermediate that can be converted to LNA cytidine. This transformation typically involves a two-step process: activation of the 4-position of the uracil (B121893) ring followed by amination. The exocyclic amine of the resulting cytidine is then protected, commonly with a benzoyl group, to prevent side reactions during subsequent phosphitylation and oligonucleotide synthesis.
Experimental Protocol:
-
4-Triazolyl Activation: The LNA uridine diol is treated with a mixture of phosphorus oxychloride, 1,2,4-triazole, and triethylamine (B128534) in anhydrous acetonitrile. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Amination: The activated intermediate is then treated with aqueous ammonia. The reaction is stirred at room temperature overnight.
-
Purification: The crude LNA cytidine is purified by silica (B1680970) gel chromatography.
-
N-Benzoylation: The purified LNA cytidine is co-evaporated with pyridine (B92270) and then dissolved in anhydrous pyridine. Benzoyl chloride is added dropwise at 0°C, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with methanol (B129727), and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to yield N-benzoyl-LNA-cytidine.
Quantitative Data for LNA Uridine to N-Benzoyl-LNA-Cytidine Conversion
| Step | Reagents and Conditions | Typical Yield |
| 4-Triazolyl Activation | POCl₃, 1,2,4-triazole, Et₃N, CH₃CN, rt | - |
| Amination | Aqueous NH₃, rt, overnight | ~70-80% (over 2 steps) |
| N-Benzoylation | Benzoyl chloride, pyridine, 0°C to rt, overnight | ~85-95% |
Preparation of 5'-O-DMT-N-Benzoyl-LNA-Cytidine
For incorporation into automated oligonucleotide synthesis, the 5'-hydroxyl group of the LNA cytidine monomer must be protected with a dimethoxytrityl (DMT) group.
Experimental Protocol:
-
DMT Protection: N-benzoyl-LNA-cytidine is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in portions. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with methanol, and the solvent is evaporated. The residue is purified by silica gel chromatography to afford 5'-O-DMT-N-benzoyl-LNA-cytidine.
Quantitative Data for 5'-O-DMT Protection
| Step | Reagents and Conditions | Typical Yield |
| 5'-O-DMT Protection | DMT-Cl, pyridine, rt | ~80-90% |
Synthesis of 5'-O-DMT-N-Benzoyl-LNA-Cytidine-3'-O-phosphoramidite
The final step in preparing the LNA cytidine monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group.
Experimental Workflow for LNA Cytidine Phosphoramidite Synthesis
Caption: Key steps in the conversion of LNA Uridine Diol to the final phosphoramidite.
Experimental Protocol:
-
Phosphitylation: 5'-O-DMT-N-benzoyl-LNA-cytidine is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added, and the reaction is stirred at room temperature under an inert atmosphere.
-
Work-up and Purification: The reaction is quenched with methanol and diluted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to give the final LNA cytidine phosphoramidite.
Quantitative Data for 3'-O-Phosphitylation
| Step | Reagents and Conditions | Typical Yield |
| 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, rt | ~80-90% |
Conclusion
The synthesis of LNA cytidine is a well-established but multi-step process that requires careful control of protecting group chemistry and reaction conditions. The linear synthesis approach, particularly through the conversion of an LNA uridine intermediate, provides a reliable route to this valuable modified nucleotide. The resulting phosphoramidite can be seamlessly integrated into standard automated oligonucleotide synthesis protocols, enabling the production of LNA-modified oligonucleotides with enhanced therapeutic and diagnostic potential. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and developers to successfully synthesize LNA cytidine for their specific applications.
References
Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to Locked Nucleic Acid (LNA) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide chemistry, offering unprecedented control over the hybridization properties and stability of synthetic nucleic acids. This technical guide provides an in-depth exploration of the fundamental principles of LNA chemistry, from its unique molecular structure to its practical applications in research and drug development. By enhancing binding affinity, specificity, and nuclease resistance, LNA-modified oligonucleotides have emerged as powerful tools for targeting RNA and DNA with high precision.
Core Principles of LNA Chemistry
Locked Nucleic Acid is a class of nucleic acid analogues in which the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2][3] This structural constraint pre-organizes the LNA nucleotide into a rigid C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing within an A-form duplex, characteristic of RNA.[2][3] This pre-organization is the primary reason for the remarkable properties of LNA oligonucleotides.
Enhanced Hybridization Affinity and Thermal Stability
The most striking feature of LNA is its ability to significantly increase the thermal stability of duplexes.[1][4] The incorporation of a single LNA monomer into a DNA or RNA oligonucleotide can increase the melting temperature (Tm) of the duplex by 2-8°C.[1][4][5] This enhanced affinity is a direct result of the locked ribose conformation, which reduces the entropic penalty associated with duplex formation.[6]
Table 1: Quantitative Impact of LNA on Duplex Melting Temperature (Tm)
| Modification Type | Change in Tm per LNA Monomer (°C) | Key Observations |
| Single LNA incorporation | +2 to +8[1][4] | The exact increase is sequence-dependent. |
| Multiple LNA incorporations | +1.5 to +4 (in an 18-mer)[7] | The effect is not strictly additive and depends on the position and density of LNA monomers. |
| Mismatch Discrimination (ΔTm) | Up to 8°C increase[4] | LNA incorporation significantly enhances the discrimination between perfectly matched and mismatched targets. |
Superior Specificity and Mismatch Discrimination
The rigid structure of LNA not only increases binding affinity but also enhances specificity. LNA-containing probes can distinguish between highly similar sequences, even those differing by a single nucleotide.[4][8] This is reflected in a larger difference in melting temperature (ΔTm) between the perfectly matched and mismatched duplexes.[4][8] A triplet of LNA residues centered on a mismatch site has been shown to be particularly effective in maximizing discriminatory power.[1][8]
Table 2: Mismatch Discrimination with LNA-Modified Probes
| Mismatch Type | ΔTm (DNA Probe) (°C) | ΔTm (LNA Probe) (°C) | Improvement in Discrimination |
| A•A | 8.4[8] | 12.3[8] | Significant |
| G•T | 6.3[8] | 5.5[8] | Decreased |
Note: The effectiveness of mismatch discrimination is dependent on the specific mismatch and the sequence context.
Exceptional Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in biological systems. LNA modifications, particularly when combined with a phosphorothioate (B77711) (PS) backbone, confer remarkable resistance to both endo- and exonucleases.[7][9] This enhanced stability is crucial for in vivo applications, as it prolongs the half-life of the oligonucleotide therapeutic. Placing three LNA bases at both ends of an oligonucleotide can significantly protect it from nucleolytic degradation.[10]
Table 3: Comparative Nuclease Resistance of Modified Oligonucleotides in Human Serum
| Oligonucleotide Modification | Approximate Half-life |
| Unmodified DNA | ~1.5 hours[7][9] |
| Phosphorothioate (PS) | ~10 hours[7] |
| 2'-O-Methyl (2'OMe) Gapmer | ~12 hours[7] |
| LNA/DNA Gapmer (3 LNAs at each end) | ~15 hours[7] |
Synthesis and Purification of LNA Oligonucleotides
LNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry, making them readily accessible for research and development.[2][11][12] LNA phosphoramidite monomers are incorporated into the growing oligonucleotide chain at desired positions.
Experimental Protocol: Solid-Phase LNA Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of LNA-containing oligonucleotides.
-
Preparation of Reagents:
-
Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.[2]
-
Prepare solutions for deblocking (e.g., 3% trichloroacetic acid in dichloromethane), activation (e.g., 5-(ethylthio)-1H-tetrazole), capping (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidation (e.g., iodine solution).[10][13]
-
-
Automated Synthesis Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside.[13][14]
-
Coupling: The desired LNA or DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Coupling times for LNA phosphoramidites may need to be extended (e.g., 180-250 seconds) due to their increased steric hindrance.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) may be required for LNA-containing linkages.[2]
-
This cycle is repeated until the desired sequence is synthesized.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521).[13]
-
Base and phosphate protecting groups are removed by heating in the ammonium hydroxide solution.
-
-
Purification:
-
Quality Control:
Mechanism of Action: LNA Antisense Oligonucleotides
LNA-modified antisense oligonucleotides (ASOs) are potent inhibitors of gene expression. A common mechanism of action for LNA ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA hybrid duplex.[7][14][19] To achieve this, LNA ASOs are often designed as "gapmers," which consist of a central block of DNA nucleotides flanked by LNA "wings."[20] The LNA wings provide high binding affinity and nuclease stability, while the central DNA gap forms a substrate for RNase H upon hybridization to the target RNA.[20]
Experimental Protocol: In Vitro RNase H Cleavage Assay
This protocol is used to assess the ability of an LNA gapmer to mediate RNase H cleavage of a target RNA.
-
Oligonucleotide and RNA Preparation:
-
Synthesize and purify the LNA gapmer and a complementary 5'-radiolabeled or fluorescently-labeled RNA substrate.
-
-
Hybridization:
-
Anneal the LNA gapmer and the RNA substrate by heating to 90°C for 2 minutes and then slowly cooling to room temperature in an appropriate buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5).[21]
-
-
RNase H Reaction:
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding EDTA.[21]
-
Analyze the RNA cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography or fluorescence imaging.
-
Applications of LNA Oligonucleotides
The unique properties of LNA have led to its widespread adoption in a variety of research and therapeutic applications.
-
Antisense Therapeutics: LNA gapmers are being developed as drugs to treat a range of diseases by silencing disease-causing genes.[20]
-
Quantitative PCR (qPCR): LNA-modified primers and probes enhance the sensitivity and specificity of qPCR assays, enabling the detection of low-abundance targets and accurate quantification.[5][22][23]
-
In Situ Hybridization (ISH): LNA probes provide superior sensitivity and specificity for the detection of specific mRNA and microRNA targets in tissues and cells.[24][25][26]
-
SNP Genotyping: The high mismatch discrimination of LNA probes makes them ideal for allele-specific PCR and other genotyping applications.[27]
-
Diagnostics: LNA-based assays are being developed for the diagnosis of infectious diseases and cancer.
Conclusion
LNA chemistry offers a powerful and versatile platform for the development of next-generation oligonucleotide tools and therapeutics. The ability to fine-tune hybridization affinity, enhance specificity, and improve nuclease resistance provides researchers and drug developers with an unprecedented level of control over nucleic acid interactions. As our understanding of the biological roles of RNA continues to expand, the applications of LNA technology are poised to grow, paving the way for new diagnostic and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Gene Expression Analysis [qiagen.com]
- 6. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. atdbio.com [atdbio.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. U29-S01. Synthesis of oligonucleotides and characterization (On-site & Remote). OUTSTANDING - Nanbiosis [nanbiosis.es]
- 16. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. agilent.com [agilent.com]
- 18. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Efficacy of RNase H-Dependent Gapmer Antisense Oligonucleotides against Japanese Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. qiagen.com [qiagen.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LNA-based in situ hybridization detection of mRNAs in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. sg.idtdna.com [sg.idtdna.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phosphoramidite (B1245037) Solid-Phase Synthesis
This guide provides a comprehensive overview of phosphoramidite solid-phase synthesis, the gold standard for the chemical synthesis of oligonucleotides. The content covers the core principles, detailed experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development.
Core Principles of Phosphoramidite Solid-Phase Synthesis
Phosphoramidite solid-phase synthesis is the method of choice for the automated chemical synthesis of DNA and RNA fragments with a defined sequence.[1] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to an insoluble solid support.[1][2][3] This method proceeds in the 3' to 5' direction, which is opposite to the enzymatic synthesis in biological systems.[3]
The key advantages of this solid-phase approach include the ability to use excess reagents to drive reactions to completion, with easy purification at each step by simple washing and filtration to remove unreacted reagents and by-products.[3][4] The entire process is highly amenable to automation, allowing for the efficient synthesis of oligonucleotides up to 200 bases in length.[1][5]
The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions:
-
Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group from the terminal nucleotide of the growing chain.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
Key Components of the Synthesis
Phosphoramidite Monomers
Nucleoside phosphoramidites are the building blocks used in this synthesis method.[1] These are modified nucleosides with several key features:
-
A phosphoramidite group at the 3'-hydroxyl position, which becomes the reactive site for coupling.
-
A protecting group on the phosphite, typically a 2-cyanoethyl group, which prevents unwanted side reactions.
-
A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is removed at the beginning of each cycle.
-
Protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) to prevent side reactions during synthesis. Thymine and uracil (B121893) do not typically require a protecting group.[2]
Solid Supports
The synthesis is performed on a solid support, which is an insoluble matrix to which the first nucleoside is attached via a cleavable linker.[3] The most common solid supports are:
-
Controlled Pore Glass (CPG): A rigid, non-swelling support with defined pore sizes. The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain.[5]
-
Polystyrene (PS): A polymer-based support that is also widely used.
The choice of pore size for CPG supports depends on the length of the oligonucleotide to be synthesized, as shown in the table below.
| CPG Pore Size (Å) | Maximum Oligonucleotide Length (bases) |
| 500 | ~50 |
| 1000 | ~80-100 |
| 1500 | ~100-150 |
| 2000 | ~150-200 |
| 3000 | ~200 |
Data sourced from multiple references providing typical application ranges.[5]
The Synthesis Cycle: A Detailed Workflow
The synthesis of an oligonucleotide is achieved by repeating a four-step cycle for each nucleotide to be added to the sequence.
Caption: The four-step phosphoramidite solid-phase synthesis cycle.
Experimental Protocol: The Synthesis Cycle
The following protocol outlines the typical reagents and conditions for a single synthesis cycle on an automated DNA synthesizer.
Step 1: Deblocking (Detritylation)
-
Objective: To remove the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
The solid support is washed with an anhydrous solvent (e.g., acetonitrile).
-
The detritylation reagent (TCA in DCM) is passed through the synthesis column containing the solid support.
-
The reaction is monitored by measuring the absorbance of the cleaved DMT cation, which has a characteristic orange color and absorbs at 495 nm.[3] This measurement is used to determine the coupling efficiency of the previous cycle.[3]
-
The solid support is thoroughly washed with an anhydrous solvent to remove the acid and the cleaved DMT group.
-
Step 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming phosphoramidite monomer.
-
Reagents:
-
The desired nucleoside phosphoramidite monomer.
-
An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile (B52724).
-
-
Procedure:
-
The phosphoramidite monomer and the activator solution are mixed and delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[3]
-
The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming the phosphite triester linkage.
-
The reaction is typically rapid, with coupling times of about 30 seconds for standard DNA phosphoramidites.[6]
-
The solid support is washed with anhydrous acetonitrile to remove unreacted reagents.
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, thereby preventing the formation of oligonucleotides with deletions (n-1 shortmers).
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: 1-Methylimidazole in THF.
-
-
Procedure:
-
The capping reagents (Cap A and Cap B) are mixed and delivered to the synthesis column.
-
The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive for future coupling reactions.
-
The solid support is washed with acetonitrile.
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester, which mimics the natural DNA backbone.
-
Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.[6]
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The iodine oxidizes the P(III) of the phosphite triester to P(V), forming the phosphate triester.
-
The solid support is washed with acetonitrile.
-
This four-step cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis Processing: Cleavage, Deprotection, and Purification
After the final synthesis cycle, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases. The following steps are required to obtain the final, purified oligonucleotide.
Caption: The overall experimental workflow from synthesis to the final product.
Experimental Protocol: Cleavage and Deprotection
Cleavage and deprotection are often performed concurrently.[7]
-
Objective: To cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) is the most common reagent. For sensitive oligonucleotides, milder deprotection conditions are used, such as a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[8]
-
Procedure (Standard Conditions):
-
The solid support is transferred from the synthesis column to a vial.
-
Concentrated ammonium hydroxide is added to the vial.
-
The vial is sealed and heated. The exact temperature and time depend on the protecting groups used.
-
After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
The solid support is washed with water, and the washings are combined with the supernatant.
-
The solution is typically dried to remove the ammonia.
-
Table of Deprotection Conditions
| Reagent | Protecting Groups | Temperature | Time |
| Concentrated Ammonium Hydroxide | Standard (Bz-A, Bz-C, iBu-G) | 55 °C | 5-8 hours |
| AMA (Ammonium Hydroxide/Methylamine) | Standard and labile | Room Temperature or 65 °C | 10-30 minutes |
| Potassium Carbonate in Methanol | UltraMILD (Pac-A, Ac-C, iPr-Pac-G) | Room Temperature | 4 hours |
Data compiled from multiple sources indicating common deprotection protocols.[7][8]
Experimental Protocol: Purification by HPLC
High-performance liquid chromatography (HPLC) is a widely used method for purifying synthetic oligonucleotides to a high degree of purity. Reversed-phase HPLC is a common technique.
-
Objective: To separate the full-length target oligonucleotide from shorter failure sequences and other impurities.
-
Principle: Separation is based on the hydrophobicity of the oligonucleotides. In "Trityl-on" purification, the final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the "trityl-off" failure sequences.
-
Typical HPLC Setup:
-
Column: A reversed-phase column (e.g., C8 or C18).
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: Acetonitrile.
-
-
Procedure (Trityl-on Purification):
-
The crude, deprotected oligonucleotide solution (with the 5'-DMT group still attached) is injected onto the HPLC column.
-
A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.
-
The more hydrophobic, DMT-on, full-length product is retained longer on the column and elutes later than the failure sequences.
-
Fractions containing the desired product are collected.
-
The collected fractions are combined, and the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).
-
The final product is desalted to remove the HPLC buffer components.
-
Quantitative Data and Yield Considerations
The overall yield of a synthetic oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[9][10]
The theoretical yield of the full-length product can be calculated using the following formula:
Yield (%) = (Coupling Efficiency) ^ (Number of couplings)
Table of Theoretical Yield vs. Coupling Efficiency
| Oligonucleotide Length (bases) | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20 | 67.3% | 82.6% | 91.0% |
| 50 | 36.4% | 60.5% | 77.8% |
| 100 | 13.3% | 36.6% | 60.5% |
| 120 | 8.9% | 30.0% | 54.8% |
Calculated values based on the formula provided in multiple sources.[9][10]
It is important to note that these are theoretical yields. The actual yield will be lower due to losses during cleavage, deprotection, and purification.[9][10]
Conclusion
Phosphoramidite solid-phase synthesis is a robust and highly optimized method that has been instrumental in advancing molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of the underlying chemistry, reaction conditions, and purification techniques is essential for researchers and scientists to produce high-quality oligonucleotides for their specific applications. Careful optimization of each step, from the choice of solid support to the final purification method, is critical for maximizing the yield and purity of the desired product.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Unlocking the Code: A Technical Guide to the Mechanism of LNA-Enhanced Hybridization
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in molecular biology, diagnostics, and therapeutics, offering unprecedented control over nucleic acid hybridization. The remarkable affinity and specificity of LNA-modified oligonucleotides stem from a unique structural modification that fundamentally alters their hybridization properties. This in-depth technical guide delves into the core mechanism of LNA-enhanced hybridization, providing a comprehensive overview of its structural basis, thermodynamic and kinetic advantages, and practical applications.
The Core Principle: Conformational Rigidity and Pre-organization
At the heart of LNA's enhanced hybridization performance lies a simple yet profound structural alteration: a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][2][3] This bridge "locks" the furanose ring into a rigid C3'-endo (North) conformation, which is the ideal geometry for forming A-type helical structures, characteristic of RNA and RNA-like duplexes.[1][4]
Unlike the flexible sugar backbone of DNA, which can adopt various conformations, the LNA monomer is pre-organized for hybridization.[5][6] This pre-organization significantly reduces the entropic penalty associated with the transition from a flexible single-stranded oligonucleotide to a structured double helix.[2][7] In essence, the LNA-containing strand pays a smaller energetic cost to adopt the proper conformation for binding to its complementary target.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Therapeutics: A Technical Guide to the Biophysical Properties of LNA-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) represents a pivotal advancement in oligonucleotide therapeutics and diagnostics. By incorporating a methylene (B1212753) bridge that locks the ribose sugar into a rigid, RNA-like C3'-endo conformation, LNA modifications bestow upon DNA oligonucleotides a suite of enhanced biophysical properties.[1][2][3] These improvements lead to unprecedented performance in applications ranging from antisense therapy and RNA interference to high-affinity diagnostic probes. This guide provides an in-depth examination of these core properties, supported by quantitative data, detailed experimental methodologies, and process visualizations.
Enhanced Thermal Stability & Hybridization Affinity
The defining characteristic of LNA is its ability to dramatically increase the thermal stability of duplexes formed with complementary DNA or RNA targets.[4] This enhancement is attributed to the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of hybridization and improves base stacking.[5]
The increase in melting temperature (Tm) is significant, typically ranging from +2 to +10°C for each LNA monomer incorporated into a DNA strand when hybridized to a complementary RNA target.[4] This allows for the design of shorter, more specific probes that maintain high affinity at physiological temperatures.[6]
Table 1: Impact of LNA Modification on Duplex Thermal Stability (Tm)
| Duplex Type | Modification Details | ΔTm per LNA Modification (°C) | Reference |
|---|---|---|---|
| LNA-DNA/RNA | Single LNA incorporation | +2 to +10 | [4] |
| LNA-DNA/DNA | Single LNA incorporation | +4 to +9 | [7] |
| LNA-modified Parallel Duplex | LNA on pyrimidine (B1678525) strand | ~3.6 kcal/mol stabilization | [8] |
| LNA-modified Antiparallel Duplex | LNA on pyrimidine strand | ~1.6 kcal/mol stabilization |[8] |
Experimental Protocol: UV Thermal Melt Analysis (Tm Determination)
UV-Visible absorption spectroscopy is the standard method for determining the melting temperature (Tm) of oligonucleotide duplexes.[9][10]
Objective: To measure the temperature at which 50% of the double-stranded nucleic acid dissociates into single strands.
Methodology:
-
Sample Preparation: Anneal the LNA-modified oligonucleotide with its complementary target strand in a buffered solution (e.g., 10 mM phosphate (B84403), 200 mM NaCl, pH 7.0).[11] Prepare a series of dilutions to assess concentration-dependent effects.[10]
-
Instrument Setup: Use a UV-Visible spectrophotometer equipped with a Peltier temperature controller.[9] Set the wavelength to 260 nm, where nucleic acids exhibit maximum absorbance.[12]
-
Thermal Ramping:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C) to ensure complete duplex formation.
-
Increase the temperature in a slow, controlled ramp (e.g., 1°C/minute) to a high temperature (e.g., 85-95°C) to ensure complete denaturation.[11]
-
Continuously monitor and record the absorbance at 260 nm throughout the temperature ramp.[13]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a sigmoidal melting curve.[9] The absorbance increases as the duplex melts into single strands (hyperchromic effect).
-
The Tm is determined by calculating the first derivative of the melting curve; the peak of this derivative corresponds to the inflection point of the sigmoid, which is the Tm.[11]
-
Superior Binding Kinetics
The enhanced stability of LNA-containing duplexes is primarily driven by a significant decrease in the dissociation rate constant (koff), while the association rate (kon) is often comparable to or slightly faster than that of unmodified DNA.[14] This "locking" effect means that once an LNA-modified oligonucleotide binds to its target, it remains bound for a longer duration, leading to a much lower equilibrium dissociation constant (Kd) and thus, higher binding affinity.
Table 2: Kinetic Parameters of LNA-Modified Oligonucleotides
| Parameter | Effect of LNA Modification | Implication | Reference |
|---|---|---|---|
| Association Rate (kon) | Largely unchanged or slightly increased | Rapid target binding is maintained | [14] |
| Dissociation Rate (koff) | Significantly decreased | Greatly increased duplex stability and residence time | [14] |
| Equilibrium Constant (Kd) | Significantly decreased | Substantially higher binding affinity |[15] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing precise data on association (kon) and dissociation (koff) rates.[16][17]
Objective: To quantify the kinetic parameters of LNA-modified oligonucleotide binding to a target sequence.
Methodology:
-
Chip Preparation & Ligand Immobilization:
-
Select a suitable sensor chip (e.g., carboxymethylated dextran (B179266) surface).[17]
-
Activate the surface using standard amine-coupling chemistry.
-
Immobilize the target DNA or RNA strand (the ligand) onto the chip surface to a desired density.[16] A control flow cell with a non-relevant sequence should also be prepared.[18]
-
-
Analyte Binding:
-
Prepare a series of concentrations of the LNA-modified oligonucleotide (the analyte) in a suitable running buffer. The concentration range should span from 10x below to 10x above the estimated Kd.[17]
-
Inject the analyte solution over the ligand- and control-coated surfaces at a constant flow rate.[18] The binding is measured in real-time as a change in resonance units (RU).[17]
-
-
Dissociation & Regeneration:
-
Data Analysis:
-
The resulting sensorgram (RU vs. time) is corrected by subtracting the signal from the control flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and the Kd.
-
Structural Conformation: An A-Form Helix
The locked C3'-endo sugar pucker of LNA forces duplexes involving an LNA strand into an A-type helical geometry, which is characteristic of RNA-RNA duplexes.[20][21] This structural mimicry is crucial for the function of LNA-based antisense oligonucleotides that recruit RNase H, as an LNA-DNA/RNA heteroduplex adopts a conformation that is a substrate for the enzyme. Circular Dichroism (CD) spectroscopy is highly effective for observing these conformational characteristics.[7][22]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of chiral molecules like nucleic acids.[22][23]
Objective: To characterize the helical conformation of LNA-modified DNA duplexes.
Methodology:
-
Sample Preparation: Prepare the annealed LNA-DNA duplex in a low-salt buffer (e.g., phosphate buffer) to minimize interference. Ensure the sample is free of particulates.
-
Instrument Setup: Use a CD spectropolarimeter. Place the sample in a quartz cuvette with a defined path length (e.g., 10 mm).[24]
-
Data Acquisition:
-
Scan a wavelength range appropriate for nucleic acids, typically from 320 nm down to 200 nm.
-
Record the ellipticity (Θ) in degrees.[23] A baseline spectrum of the buffer alone must be recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum provides a signature of the duplex conformation. A-form helices (like LNA-containing duplexes and RNA) typically show a strong positive peak around 260 nm and a negative trough around 210 nm. B-form DNA, in contrast, shows a positive peak near 275 nm and a negative peak near 245 nm.
-
Unprecedented Nuclease Resistance
A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. LNA modifications provide exceptional resistance to both 3'-exonucleases and endonucleases.[2][3][25] This enhanced stability increases the half-life of LNA-based drugs in plasma and tissues, leading to improved pharmacokinetic profiles and prolonged therapeutic effects.[26]
Table 3: Nuclease Resistance Profile
| Nuclease Type | Effect of LNA Modification | Reference |
|---|---|---|
| 3'-Exonucleases | High resistance, especially with LNA at the 3'-terminus | [27][28] |
| Endonucleases | High resistance in fully LNA-modified strands |[26] |
Experimental Protocol: Nuclease Degradation Assay
This assay utilizes gel electrophoresis to visualize the stability of oligonucleotides over time when exposed to nucleases.[29]
Objective: To compare the degradation rate of LNA-modified oligonucleotides to that of unmodified DNA.
Methodology:
-
Reaction Setup:
-
Prepare separate reaction tubes containing the LNA-modified oligo and an unmodified DNA control.
-
Add a nuclease source, such as fetal bovine serum (as a source of various nucleases) or a specific enzyme like snake venom phosphodiesterase (a 3'-exonuclease).[11]
-
-
Time Course Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction and immediately stop the enzymatic activity by adding a quenching buffer (e.g., formamide (B127407) loading buffer with EDTA).[11][30]
-
Gel Electrophoresis:
-
Data Analysis:
-
The intensity of the full-length oligonucleotide band is measured for each time point.
-
Intact, nuclease-resistant oligos will show a persistent band at later time points, while degraded oligos will show diminishing bands and the appearance of smaller fragments.[29]
-
Visualizations of LNA Mechanisms and Workflows
Mechanism of Action: LNA Antisense Oligonucleotide (ASO)
LNA-based antisense oligonucleotides often employ a "gapmer" design. This consists of a central block of DNA nucleotides flanked by LNA "wings." This design leverages the biophysical properties of both LNA and DNA. The LNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is necessary to induce the cleavage of the target RNA by RNase H, an enzyme that recognizes DNA/RNA hybrids.[4]
Caption: Mechanism of an LNA gapmer antisense oligonucleotide.
Experimental Workflow: Nuclease Stability Assay
The following diagram illustrates the key steps involved in assessing the nuclease resistance of an LNA-modified oligonucleotide compared to a standard DNA control.
Caption: Workflow for a gel-based nuclease degradation assay.
References
- 1. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. synoligo.com [synoligo.com]
- 4. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 8. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jasco-global.com [jasco-global.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability Analysis of Nucleic Acid Drugs by TMSPCâ¢-8 Tm Analysis System : Shimadzu (Europe) [shimadzu.eu]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 25. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Therapeutic Oligonucleotides: An In-depth Guide to the Conformational Rigidity of LNA
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleic acid-based therapeutics has heralded a new era in precision medicine. At the forefront of this revolution is the Locked Nucleic Acid (LNA), a synthetic RNA analog that has garnered significant attention for its remarkable biophysical properties. This technical guide delves into the core principle underpinning LNA's efficacy: its profound conformational rigidity. By exploring the structural basis, thermodynamic consequences, and experimental validation of this rigidity, we aim to provide a comprehensive resource for researchers leveraging LNA technology in drug development and diagnostics.
The Structural Basis of LNA's Conformational Lock
Locked Nucleic Acid is characterized by a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3] This covalent linkage physically "locks" the furanose ring into a rigid C3'-endo (North) conformation, which is the characteristic pucker of A-form RNA duplexes.[1][4][5] In contrast, the flexible ribose in DNA can readily interconvert between the C2'-endo (South) and C3'-endo conformations. This fundamental structural constraint is the origin of LNA's unique properties.[3][5]
The conformational preorganization of LNA monomers has a profound impact on the structure of oligonucleotides into which they are incorporated. When hybridized with complementary DNA or RNA strands, LNA-containing duplexes adopt an A-type helical geometry.[4][6] This is in stark contrast to DNA:DNA duplexes, which typically favor a B-type helix. The rigid C3'-endo pucker of LNA can even influence the conformation of neighboring DNA residues, pushing them towards an A-like structure.[7]
Thermodynamic Consequences of Conformational Rigidity
The conformational rigidity of LNA translates directly into unprecedented thermal stability when hybridized with complementary DNA or RNA targets.[2][8] This enhanced stability is a key advantage in the development of antisense oligonucleotides, siRNAs, and diagnostic probes.
Enhanced Duplex Stability
The incorporation of LNA monomers into an oligonucleotide significantly increases its melting temperature (Tm), a direct measure of duplex stability. Each LNA modification can increase the Tm by +2 to +10°C.[8] This effect is attributed to two main factors:
-
Favorable Enthalpy: The pre-organized A-form geometry of LNA leads to improved base stacking and hydrogen bonding interactions within the duplex, resulting in a more favorable enthalpic change (ΔH°) upon hybridization.[6][9]
-
Reduced Entropic Penalty: The conformational locking of the sugar-phosphate backbone in the single-stranded LNA oligonucleotide reduces its conformational flexibility.[10] Consequently, there is a smaller entropic loss (ΔS°) upon duplex formation compared to flexible DNA oligonucleotides.[9][10]
Quantitative Thermodynamic Parameters
The thermodynamic contributions of LNA modifications are sequence-dependent. The stability conferred by an LNA monomer is influenced by its neighboring bases.[11][12] A comprehensive understanding of these nearest-neighbor interactions is crucial for the rational design of LNA oligonucleotides with desired hybridization properties.
| Parameter | Observation | Reference |
| ΔTm per LNA modification | +2 to +10°C | [8] |
| LNA Pyrimidines vs. Purines | LNA pyrimidines generally contribute more to duplex stability than LNA purines. | [11][12] |
| Neighboring Base Influence | Purine neighbors to an LNA modification tend to provide more stability. | [11][12] |
| Thermodynamic Parameter | LNA-DNA vs. DNA-DNA Duplex | Rationale | Reference |
| ΔH° (Enthalpy) | More negative (more favorable) | Improved stacking and hydrogen bonding due to pre-organized A-form geometry. | [9] |
| ΔS° (Entropy) | Less negative (less unfavorable) | Reduced loss of conformational freedom upon duplex formation due to the rigid LNA backbone. | [9][10] |
| ΔG° (Gibbs Free Energy) | More negative (more favorable) | The combination of a more favorable enthalpy and a less unfavorable entropy results in a more stable duplex. | [9] |
Experimental Protocols for Characterizing LNA Conformational Rigidity
A variety of biophysical techniques are employed to elucidate the structural and thermodynamic properties of LNA.
UV-Visible Thermal Denaturation
This is the standard method for determining the melting temperature (Tm) and other thermodynamic parameters of nucleic acid duplexes.
Methodology:
-
Prepare solutions of the LNA-containing oligonucleotide and its complementary strand in a suitable buffer (e.g., 100 mM NaCl, 10 mM phosphate (B84403) buffer, pH 7.0).
-
Mix the complementary strands in equimolar amounts.
-
Heat the sample to a temperature above the expected Tm to ensure complete denaturation.
-
Slowly cool the sample to allow for duplex formation.
-
Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while gradually increasing the temperature at a controlled rate.
-
The Tm is the temperature at which 50% of the duplexes are denatured, corresponding to the midpoint of the sigmoidal melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as DQF-COSY, are powerful tools for determining the sugar pucker conformation of individual nucleotides within an oligonucleotide.[10]
Methodology:
-
Synthesize and purify the LNA-containing oligonucleotide.
-
Dissolve the oligonucleotide in a suitable NMR buffer (e.g., D2O with a salt solution).
-
Acquire 2D NMR spectra, such as DQF-COSY, on a high-field NMR spectrometer.
-
Analyze the coupling constants between the sugar protons (H1', H2', H3', H4') to determine the ratio of N-type (C3'-endo) and S-type (C2'-endo) sugar conformations for each nucleotide.[10]
-
The locked C3'-endo conformation of LNA monomers and the influence on neighboring residues can be directly observed.[10]
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about LNA-containing duplexes.
Methodology:
-
Synthesize and purify the LNA oligonucleotide and its complement.
-
Crystallize the duplex under a variety of conditions (e.g., varying pH, salt concentration, and precipitant).
-
Expose the resulting crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the diffraction data and solve the crystal structure to reveal the precise atomic coordinates and helical parameters of the LNA duplex.[13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the overall helical geometry of nucleic acid duplexes.
Methodology:
-
Prepare a solution of the LNA-containing duplex in a suitable buffer.
-
Record the CD spectrum of the sample over a range of wavelengths (typically 200-320 nm).
-
The resulting spectrum is characteristic of the duplex conformation. A-form duplexes (characteristic of LNA-containing duplexes) exhibit a positive peak around 260 nm and a negative peak around 210 nm, while B-form duplexes show a positive peak around 275 nm and a negative peak around 245 nm.
Visualizing LNA's Conformational Rigidity and its Analysis
To further elucidate the concepts discussed, the following diagrams illustrate the key molecular and experimental aspects of LNA technology.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. microsynth.com [microsynth.com]
- 5. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Oligonucleotide Performance: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions and applications of DMTr-LNA-C(Bz)-3-CED-phosphoramidite, a critical building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA technology represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the structural and functional properties of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. This document provides a comprehensive overview of the properties, synthesis, and purification of LNA-containing oligonucleotides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Function and Chemical Structure
This compound is a phosphoramidite (B1245037) monomer used in automated solid-phase oligonucleotide synthesis to introduce a benzoyl-protected LNA cytosine nucleotide into a growing oligonucleotide chain. The key structural features of this molecule contribute to its unique functionality:
-
Locked Nucleic Acid (LNA) Core: The defining feature is the methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the furanose ring in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organized structure is the primary determinant of the enhanced properties of LNA oligonucleotides.[1]
-
5'-O-Dimethoxytrityl (DMTr) Group: This acid-labile protecting group is essential for the stepwise, 3'-to-5' synthesis of oligonucleotides. Its removal at the beginning of each coupling cycle provides a free 5'-hydroxyl group for the addition of the next phosphoramidite.
-
N4-Benzoyl (Bz) Protection: The exocyclic amine of the cytosine base is protected by a benzoyl group to prevent unwanted side reactions during the synthesis process.
-
3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED): This reactive group at the 3'-position enables the efficient coupling of the LNA monomer to the 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator.
The incorporation of LNA monomers, such as LNA-C from this phosphoramidite, into an oligonucleotide sequence imparts several highly desirable properties.
Enhanced Properties of LNA-Modified Oligonucleotides
The introduction of LNA monomers confers significant advantages over conventional DNA and RNA oligonucleotides, primarily due to the conformational rigidity of the LNA backbone.
Increased Thermal Stability and Binding Affinity
LNA-modified oligonucleotides exhibit a remarkable increase in thermal stability (melting temperature, Tm) when hybridized to their complementary DNA or RNA targets. This enhanced affinity is a direct result of the pre-organized A-type helical geometry of the LNA monomers, which reduces the entropic penalty of duplex formation. The increase in Tm is typically in the range of +1.5 to +4°C for each LNA modification.[2] This allows for the design of shorter oligonucleotides with high binding affinity, which can be advantageous in various applications.
| Modification | Sequence (5' to 3') | Complement | Tm (°C) vs. DNA | Tm (°C) vs. RNA | ΔTm per LNA (°C) vs. DNA | ΔTm per LNA (°C) vs. RNA | Reference |
| Unmodified DNA | GTG-AAT-TCA-G | CTG-AAT-TCA-C | 55.0 | 58.0 | - | - | [2] |
| 2 LNA | GTG-AAT-TCA-G | CTG-AAT-TCA-C | 61.0 | 64.0 | +3.0 | +3.0 | [2] |
| 4 LNA | GTG-AAT-TCA-GA | CTG-AAT-TCA-C | 67.0 | 70.0 | +3.0 | +3.0 | [2] |
| 6 LNA | GTG-AAT-TCA-GAC | CTG-AAT-TCA-C | 73.0 | 76.0 | +3.0 | +3.0 | [2] |
LNA monomers are indicated in red.
Enhanced Nuclease Resistance
The constrained bicyclic structure of LNA monomers provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases. Oligonucleotides containing LNA modifications exhibit significantly longer half-lives in biological fluids, such as human serum, compared to their unmodified DNA counterparts. For instance, the incorporation of three LNA residues at each end of an oligonucleotide can increase its half-life by approximately 10-fold.[2] This enhanced stability is a crucial attribute for in vivo applications, including antisense therapy.
| Oligonucleotide Type | Half-life in Human Serum (approx. hours) | Reference |
| Unmodified DNA | 1.5 | [2] |
| Phosphorothioate | 10 | [2] |
| 2'-O-methyl gapmer | 12 | [2] |
| LNA/DNA gapmer (3 LNAs at each end) | 15 | [2] |
Improved Specificity and Mismatch Discrimination
The high binding affinity of LNA oligonucleotides also leads to improved specificity. The significant Tm difference between a perfectly matched and a mismatched duplex allows for excellent discrimination of single nucleotide polymorphisms (SNPs). This property is highly valuable in diagnostic assays and allele-specific PCR.
Experimental Protocols
The synthesis and purification of LNA-modified oligonucleotides generally follow standard phosphoramidite chemistry protocols, with some key modifications to accommodate the properties of LNA monomers.
Automated Solid-Phase Oligonucleotide Synthesis
LNA oligonucleotides are synthesized on an automated DNA/RNA synthesizer using the phosphoramidite method. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
References
Unlocking the Potential of Genetic Medicine: A Technical Guide to Locked Nucleic Acid (LNA) Technology
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in the fields of molecular biology, diagnostics, and drug development. This synthetic nucleic acid analogue offers unprecedented control over the properties of oligonucleotides, leading to significant advancements in the targeting and manipulation of genetic material. This in-depth technical guide explores the core principles of LNA technology, from its discovery and chemical underpinnings to its diverse applications, providing researchers and drug development professionals with a comprehensive understanding of its capabilities.
The Core of LNA: A Revolution in Oligonucleotide Chemistry
LNA is a class of high-affinity RNA analogues characterized by a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar ring.[1][2] This "locked" structure pre-organizes the sugar into the ideal A-form helical conformation for Watson-Crick base pairing.[1] This conformational rigidity is the key to LNA's remarkable properties, which include a significant increase in binding affinity to complementary DNA and RNA strands, enhanced stability against enzymatic degradation, and improved mismatch discrimination.[3][4]
The synthesis of LNA oligonucleotides is compatible with standard phosphoramidite (B1245037) chemistry, allowing for the creation of custom sequences with a mix of LNA and DNA or RNA bases.[4] This flexibility enables the fine-tuning of oligonucleotide properties to suit specific applications.
Quantitative Advantages of LNA Technology
The incorporation of LNA monomers into an oligonucleotide dramatically enhances its performance characteristics. The following tables summarize key quantitative data, providing a clear comparison of LNA-modified oligonucleotides with traditional DNA and other modified nucleic acids.
Table 1: Enhanced Binding Affinity (Melting Temperature, Tm)
| Modification | Tm Increase per LNA Monomer (°C) | Reference |
| LNA | +2 to +10 | [1] |
| LNA | Approximately +2 to +4 | [5] |
Table 2: Comparative In Vitro Efficacy of Antisense Oligonucleotides (IC50)
| Antisense Oligonucleotide Type | Target | IC50 (nM) | Reference |
| LNA gapmer | VR1-GFP mRNA | 0.4 | [6] |
| Phosphorothioate (B77711) (PS) gapmer | VR1-GFP mRNA | ~70 | [6] |
| 2'-O-methyl (OMe) gapmer | VR1-GFP mRNA | ~220 | [6] |
| siRNA | VR1-GFP mRNA | 0.06 | [6] |
Table 3: Nuclease Resistance
| Oligonucleotide Type | Stability | Reference |
| LNA Phosphodiester (PO) ODNs | Very stable in vitro and in vivo without phosphorothioate backbone | [7] |
| LNA-modified oligonucleotides | Exhibit enhanced serum stability | [3] |
Table 4: Affinity Constants for Duplex Formation
| Oligonucleotide | Complementary Strand | Affinity Constant (L mol-1) | Reference |
| DNA | DNA | 1.5 x 109 | [8] |
| L-DNA (all thymidines substituted with LNA) | DNA | 4.0 x 109 | [8] |
| Fully modified LNA | DNA | >1012 | [8] |
Key Applications and Experimental Protocols
LNA technology has a broad range of applications, from basic research to clinical development. Below are detailed methodologies for some of the most common uses.
LNA Antisense Oligonucleotides (ASOs) for Gene Silencing
LNA-based ASOs are potent tools for inhibiting gene expression. "Gapmer" designs, which feature a central block of DNA flanked by LNA "wings," are particularly effective as they can recruit RNase H to cleave the target mRNA.[2]
Experimental Protocol: Transfection of LNA GapmeRs in Cell Culture
This protocol is adapted for a 6-well plate format.
Materials:
-
LNA GapmeR (e.g., 10 µM stock solution)
-
Transfection reagent (e.g., Dharmafect2 for N2a cells, Dharmafect4 for MCF-7 cells)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (without antibiotics for transfection)
-
6-well cell culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 70-80% confluency at the time of transfection.
-
Preparation of Transfection Mix (for a final concentration of 25 nM):
-
Tube 1: Dilute 5 µl of the 10 µM LNA GapmeR stock in 195 µl of Opti-MEM. Mix gently by pipetting. Incubate for 5 minutes at room temperature.
-
Tube 2: Dilute 4 µl of the appropriate Dharmafect reagent in 196 µl of Opti-MEM. Mix gently. Incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the contents of Tube 1 to Tube 2. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: Add the 400 µl transfection mix dropwise to each well containing cells in 1600 µl of antibiotic-free complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
Post-Transfection Care: To minimize cytotoxicity, the medium can be replaced with fresh, complete medium containing antibiotics 24 hours post-transfection.
-
Analysis: Analyze the knockdown of the target gene at the mRNA or protein level after the desired incubation period.
LNA-based Inhibition of microRNAs (miRNAs)
LNA-modified anti-miRNA oligonucleotides are highly effective at sequestering and inhibiting endogenous miRNAs, making them valuable tools for studying miRNA function.
Experimental Protocol: LNA-based miRNA Inhibition in a B-CLL Cell Line
This protocol outlines the transfection of an LNA anti-miR into the 183-E95 B-CLL cell line.[9]
Materials:
-
LNA anti-miRNA inhibitor (e.g., 30 pmol)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Medium
-
RPMI 1640 medium
-
Fetal Calf Serum (FCS) and antibiotics
-
6-well culture plates
-
183-E95 B-CLL cells
Procedure:
-
Cell Culture: Culture 5 x 105 cells in exponential growth phase in a 6-well plate containing 1.8 mL of RPMI 1640 medium without antibiotics and FCS.[9]
-
Transfection Complex Preparation:
-
Transfection: Add the transfection complex to the cells and swirl the plate gently to distribute it evenly.[9]
-
Incubation: Incubate the cells for 8 hours. Afterwards, add FCS and antibiotics to the medium and continue to incubate for 24, 48, or 72 hours.[9]
-
Analysis: Extract total cellular RNA at the desired time points post-transfection and perform qRT-PCR to determine the level of the target miRNA.
LNA Probes for SNP Genotyping via qPCR
The high binding affinity and specificity of LNA probes make them ideal for allele-specific qPCR assays to detect Single Nucleotide Polymorphisms (SNPs).
Experimental Protocol: LNA-based TaqMan qPCR for SNP Detection
This protocol provides a general framework for using LNA-based primers and a TaqMan probe for SNP genotyping.
Materials:
-
Genomic DNA samples
-
LNA-based forward and reverse primers
-
LNA-based TaqMan probe (labeled with a fluorophore, e.g., FAM, at the 5'-end and a quencher at the 3'-end)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Assay Design: Design LNA-based primers and a TaqMan probe specific to the SNP of interest. The LNA modifications will enhance the probe's ability to discriminate between the different alleles.
-
Reaction Setup: Prepare the qPCR reaction mix as follows (example for a 20 µl reaction):
-
10 µl of 2x qPCR Master Mix
-
1 µl of forward primer (e.g., 10 µM)
-
1 µl of reverse primer (e.g., 10 µM)
-
1 µl of TaqMan probe (e.g., 5 µM)
-
1 µl of genomic DNA template
-
6 µl of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR with a real-time PCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
Data Analysis: Analyze the amplification curves to determine the genotype of each sample based on the differential amplification of the alleles.
Visualizing LNA in Action: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a signaling pathway where LNA technology can be applied and a typical experimental workflow.
Caption: LNA-mediated inhibition of the oncogenic miR-21 pathway.
Caption: Workflow for LNA antisense oligonucleotide-mediated gene silencing.
Conclusion
LNA technology represents a significant leap forward in our ability to interact with and modulate the expression of genetic information. Its superior binding affinity, nuclease resistance, and specificity have established it as an indispensable tool for a wide array of applications in research and drug development. From elucidating fundamental biological pathways to the development of novel therapeutics, the potential of LNA is vast and continues to expand. This guide provides a solid foundation for researchers and professionals looking to harness the power of LNA in their own work, paving the way for future discoveries and innovations in the field of genetic medicine.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. genelink.com [genelink.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MicroRNA miR-222 with LNA Inhibitor Can Reduce Cell Proliferation in B Chronic Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Antisense Therapy: A Preliminary Investigation of Locked Nucleic Acid (LNA) Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) has emerged as a powerful tool in the field of antisense technology, offering significant advancements over previous generations of oligonucleotides. This guide provides a comprehensive overview of the core principles of LNA, its application in antisense oligonucleotides (ASOs), and the preliminary investigative steps required to assess its therapeutic potential. Through a detailed exploration of LNA's mechanism of action, experimental design considerations, and potential challenges, this document aims to equip researchers with the foundational knowledge necessary to effectively harness this promising technology.
The Core of LNA: Enhanced Binding Affinity and Stability
LNA is a class of nucleic acid analogues where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This conformational constraint pre-organizes the sugar into an A-form helix, which is optimal for binding to complementary RNA.[2] This structural feature is the primary driver behind the remarkable properties of LNA-containing oligonucleotides.
The incorporation of LNA monomers into an antisense oligonucleotide confers several key advantages:
-
Unprecedented Binding Affinity: LNA modifications significantly increase the thermal stability (Tm) of the duplex formed with the target RNA. Each LNA modification can increase the melting temperature of the duplex by 2–8°C.[1] This high affinity allows for the design of shorter, more potent ASOs.
-
Enhanced Nuclease Resistance: The locked ribose structure provides steric hindrance against nuclease degradation, leading to a longer half-life in biological fluids compared to unmodified DNA or even some second-generation modifications.[3][4]
-
Improved Specificity: The high binding affinity of LNA can also contribute to improved mismatch discrimination, allowing for more specific targeting of the intended RNA sequence.[5]
These properties collectively contribute to the enhanced potency and duration of action observed with LNA ASOs.
Mechanism of Action: Silencing Genes with Precision
LNA-based antisense oligonucleotides primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation: The "Gapmer" Design
The most common design for LNA ASOs intended to degrade a target mRNA is the "gapmer".[1][2] This chimeric design consists of a central "gap" of DNA monomers flanked by "wings" of LNA-modified nucleotides.[2][6]
The LNA wings are responsible for the high binding affinity and nuclease resistance of the oligonucleotide.[6] The central DNA gap, when hybridized to the target RNA, creates a DNA:RNA heteroduplex that is a substrate for Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of such hybrids.[7][8] This cleavage leads to the degradation of the target mRNA, thereby inhibiting protein translation.[7]
A critical design parameter for gapmers is the length of the DNA gap. A stretch of seven to eight DNA monomers is generally required for full activation of RNase H.[3][4]
Steric Hindrance: Blocking the Cellular Machinery
LNA ASOs can also be designed to function via a non-degradative, steric-hindrance mechanism.[1] In this approach, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the binding of cellular machinery involved in RNA processing or translation. This can be used to:
-
Modulate Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, LNA ASOs can correct aberrant splicing patterns or induce the skipping of specific exons.[5][9]
-
Inhibit Translation: Binding to the 5' untranslated region (UTR) or the start codon of an mRNA can prevent ribosome assembly and initiation of translation.[1]
-
Inhibit microRNA Function: LNA ASOs can be designed to be complementary to mature microRNAs (miRNAs), acting as "antagomirs" that sequester the miRNA and prevent it from binding to its target mRNAs.[5]
For steric-blocking applications, ASOs can be fully modified with LNA or designed as "mixmers" with alternating LNA and DNA/RNA monomers.[5][10]
Key Design and Performance Parameters
The preliminary investigation of a novel LNA ASO involves the careful consideration and experimental determination of several key parameters. The following tables summarize critical quantitative data comparing LNA ASOs to other common oligonucleotide chemistries.
Table 1: Comparison of Physicochemical and Biological Properties of Antisense Oligonucleotides
| Property | LNA Gapmer | 2'-O-Methyl (2'-OMe) Gapmer | Phosphorothioate (PS) DNA | Unmodified DNA |
| Melting Temperature (Tm) Increase per Modification | +1.5 to +4°C[4] | < +1°C[4] | Reduced Tm[4] | Baseline |
| Serum Half-life (t1/2) | ~15 hours[4] | ~12 hours[4] | ~10 hours[4] | ~1.5 hours[4] |
| Relative RNase H Cleavage Efficiency | Highest (e.g., 8-fold > DNA)[3] | High (e.g., 4-fold > DNA)[3] | Moderate | Baseline |
| Nuclease Resistance | High[6] | Moderate | Moderate | Low |
| Binding Affinity to RNA | Very High[3] | High[3] | Moderate[3] | Low[3] |
Table 2: Design Considerations for LNA Gapmers for RNase H Activity
| Parameter | Recommended Specification | Rationale |
| Oligonucleotide Length | 12-16 nucleotides[6][11] | Balances specificity with cellular uptake and synthesis cost. Shorter LNA ASOs can be highly potent.[11] |
| LNA Wing Length | 2-5 nucleotides per flank | Provides high affinity and nuclease resistance without compromising RNase H activity.[3][4] |
| DNA Gap Length | 7-10 nucleotides[3][12] | Essential for efficient recruitment and activation of RNase H1.[3][4] |
| Backbone Chemistry | Phosphorothioate (PS) | A full PS backbone enhances nuclease resistance and facilitates cellular uptake.[6][13] |
| 5-methyl-Cytosine | Recommended for CpG motifs | Can reduce the potential for immunostimulatory effects.[14] |
Experimental Protocols for Preliminary Investigation
A systematic approach is crucial for the initial evaluation of a new LNA ASO. The following protocols outline key experiments for assessing efficacy and potential liabilities.
In Vitro Efficacy Testing: Target Knockdown Assessment
Objective: To determine the potency of an LNA ASO in reducing the expression of its target RNA in a relevant cell line.
Methodology:
-
Cell Culture and Seeding: Culture a relevant human cell line (e.g., A549, HeLa) under standard conditions. Seed cells in 24- or 48-well plates to achieve 70-80% confluency at the time of transfection.
-
LNA ASO Transfection:
-
Dilute the LNA ASO in serum-free medium.
-
Separately, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted ASO and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the ASO-lipid complexes to the cells to achieve a final concentration range (e.g., 1 to 100 nM).
-
Include a non-targeting LNA ASO as a negative control.
-
-
Incubation: Incubate the cells with the transfection complexes for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT).
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and a probe specific for the target RNA.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative reduction in target mRNA levels compared to cells treated with the negative control ASO using the ΔΔCt method.
-
-
Dose-Response Analysis: Plot the percentage of target mRNA knockdown against the LNA ASO concentration to determine the IC50 value.
In Vivo Efficacy and Tolerability Studies
Objective: To evaluate the ability of an LNA ASO to reduce target RNA levels in a specific tissue in an animal model and to assess for potential toxicity.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice). If the target is human-specific, a transgenic mouse model may be required.[15]
-
ASO Administration: Administer the LNA ASO via a relevant route, typically subcutaneous (SC) or intravenous (IV) injection. Doses may range from 1 to 50 mg/kg.[16][17]
-
Study Groups:
-
Vehicle control (e.g., saline)
-
Negative control LNA ASO
-
Test LNA ASO at multiple dose levels
-
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and any adverse reactions.
-
Tissue Collection: At a predetermined time point (e.g., 3-7 days after the final dose), euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).[18][19]
-
Target RNA Quantification: Homogenize the tissues, extract RNA, and perform qPCR as described in the in vitro protocol to determine the level of target RNA knockdown.
-
Toxicity Assessment:
-
Clinical Chemistry: Analyze serum samples for markers of liver injury (e.g., ALT, AST) and kidney injury (e.g., BUN, creatinine).[20]
-
Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any pathological changes.[18][20]
-
Potential Challenges: Off-Target Effects and Hepatotoxicity
While LNA ASOs offer significant advantages, it is crucial to be aware of potential liabilities that can arise during development.
Off-Target Effects
Off-target effects occur when an ASO binds to and modulates the expression of unintended RNAs.[21] Due to their high affinity, LNA ASOs may be more prone to certain types of off-target effects. These can be hybridization-dependent, where the ASO binds to partially complementary sequences, or hybridization-independent.[21][22]
-
Assessment: Genome-wide expression analysis (e.g., RNA-sequencing) of cells or tissues treated with the LNA ASO is the gold standard for identifying potential off-target gene regulation.[23] Bioinformatic analysis can predict potential off-target sites, which can then be experimentally validated.[21]
Hepatotoxicity
A class-related toxicity associated with some high-affinity ASOs, including certain LNA designs, is hepatotoxicity, characterized by elevated liver transaminases.[9][20] This toxicity is often dose-dependent and appears to be related to the chemical modification rather than the specific sequence.[20]
-
Mitigation and Monitoring: Careful design of the LNA ASO, such as optimizing the number and placement of LNA modifications, can help mitigate this risk.[22] Routine monitoring of liver enzymes and histopathological evaluation of the liver are mandatory in all in vivo studies.[18][20]
Conclusion
LNA modification represents a significant step forward in the development of antisense therapeutics, offering enhanced potency, stability, and specificity. A thorough preliminary investigation, encompassing careful in vitro characterization and in vivo assessment of both efficacy and safety, is essential for identifying promising LNA ASO candidates for further development. By understanding the core principles, mechanisms, and potential challenges associated with LNA technology, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this powerful platform.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gapmer - Wikipedia [en.wikipedia.org]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qiagen.com [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Consequences of Making the Inactive Active Through Changes in Antisense Oligonucleotide Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, Tissue Distribution, and Metabolism of LNA-Containing Antisense Oligonucleotides in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
foundational concepts of modified oligonucleotides
An In-Depth Technical Guide to the Foundational Concepts of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of modified oligonucleotides, covering their synthesis, the impact of chemical modifications on their physicochemical properties, and their mechanisms of action in therapeutic applications. Detailed experimental protocols and structured data are presented to facilitate practical application in research and drug development.
Introduction to Modified Oligonucleotides
Oligonucleotides, short single- or double-stranded nucleic acid polymers, are at the forefront of a new wave of therapeutics. However, unmodified oligonucleotides are of limited therapeutic utility due to their rapid degradation by nucleases and poor cellular uptake.[1] Chemical modifications are therefore essential to enhance their drug-like properties.[1] These modifications can be strategically introduced into the phosphate (B84403) backbone, the sugar moiety, or the nucleobases to improve stability, binding affinity, and pharmacokinetic profiles.[2]
The primary goals of oligonucleotide modification are to:
-
Increase nuclease resistance: Protecting the oligonucleotide from degradation in biological fluids.[3]
-
Enhance binding affinity: Improving the strength and specificity of binding to the target nucleic acid sequence.[3]
-
Modulate pharmacokinetic and pharmacodynamic properties: Controlling tissue distribution, cellular uptake, and duration of action.[2]
-
Reduce immunogenicity: Minimizing the potential for triggering an unwanted immune response.[4]
Chemical Modifications and their Physicochemical Properties
A wide array of chemical modifications has been developed to enhance the therapeutic potential of oligonucleotides. These can be broadly categorized into modifications of the phosphate backbone, the sugar moiety, and the nucleobases.
Backbone Modifications
The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[3] This modification significantly increases resistance to nuclease degradation.[3]
Sugar Modifications
Modifications at the 2'-position of the ribose sugar are crucial for enhancing both nuclease resistance and binding affinity.[3] Common 2'-modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F).[3][5] Locked Nucleic Acids (LNAs) represent another important class of sugar-modified nucleotides where the ribose ring is "locked" in an A-form conformation, leading to a significant increase in thermal stability and binding affinity.[3]
Base Modifications
Modifications to the nucleobases can also be employed to improve the properties of oligonucleotides. For instance, the methylation of cytosine at the 5-position can increase the thermal stability of the duplex formed with its target.[6]
Quantitative Data on Modified Oligonucleotides
The choice of modification has a profound impact on the stability and binding affinity of an oligonucleotide. The following tables summarize key quantitative data for some of the most common modifications.
Nuclease Resistance of Modified Oligonucleotides
The following table provides a comparative overview of the nuclease resistance of different modified oligonucleotides, as indicated by their approximate half-life in human serum.
| Modification | Approximate Half-life in Human Serum | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours | Highly susceptible to both endo- and exonucleases. |
| Phosphorothioate (PS) | ~10 - 53 hours | The sulfur-for-oxygen substitution in the phosphate backbone provides significant resistance to nuclease degradation. |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in a gapmer construct) | The methyl group at the 2' position of the ribose sugar offers steric hindrance, protecting against nuclease cleavage. |
| Locked Nucleic Acid (LNA) | High | The locked ribose conformation provides exceptional resistance to nucleases. |
Note: The half-life can vary depending on the specific sequence, length, and overall construct of the oligonucleotide.
Impact of Modifications on Duplex Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which half of the duplex DNA strands are dissociated. It is a key indicator of the binding affinity of an oligonucleotide to its target. The change in melting temperature (ΔTm) per modification is a useful metric for comparing the stabilizing effects of different chemical modifications.
| Modification | ΔTm per Modification (°C) | Effect on Duplex Stability |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Increases stability. |
| 2'-Fluoro (2'-F) | +1.3 | Increases stability.[7] |
| Locked Nucleic Acid (LNA) | +2 to +9.6 | Significantly increases stability.[8] |
| C-5 Propynyl-deoxycytidine (pdC) | +2.8 | Increases stability.[8] |
| C-5 Propynyl-deoxyuridine (pdU) | +1.7 | Increases stability.[8] |
| 2-Amino-deoxyadenosine | +3.0 | Increases stability.[8] |
| 5-Methyl-deoxycytidine (5-Me-dC) | +1.3 | Increases stability.[8] |
| Phosphorothioate (PS) | -0.5 to -1.0 | Slightly decreases stability. |
Note: The ΔTm can be sequence-dependent.[8]
Mechanisms of Action
Modified oligonucleotides can be designed to modulate gene expression through several distinct mechanisms.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded oligonucleotides that bind to a specific mRNA sequence via Watson-Crick base pairing.[9] This binding can lead to the inhibition of gene expression through two primary mechanisms:
-
RNase H-mediated degradation: Some ASOs, particularly those with a DNA-like gap, can recruit the enzyme RNase H to cleave the target mRNA.[10]
-
Steric hindrance: Other ASOs can physically block the translational machinery or interfere with mRNA splicing without degrading the target mRNA.[10]
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway.[7] The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), where the antisense strand guides the complex to the complementary mRNA target, leading to its cleavage and subsequent degradation.[7]
Aptamers
Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules such as proteins with high affinity and specificity.[7] This binding can inhibit the function of the target protein, making aptamers a versatile class of therapeutics.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing synthetic oligonucleotides.[11][12] The process involves a series of repeated cycles, with one nucleotide added per cycle in the 3' to 5' direction.[13]
Key Steps in the Synthesis Cycle:
-
Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid.[12]
-
Coupling: Addition of the next phosphoramidite monomer to the free 5'-hydroxyl group.[12]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[13]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent.[12]
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[11]
In Vitro Evaluation of Antisense Oligonucleotides
The in vitro evaluation of ASOs is crucial for determining their efficacy and potential off-target effects before advancing to in vivo studies.
A General Protocol for In Vitro ASO Screening:
-
Cell Culture: Culture a relevant cell line that expresses the target gene of interest.[9]
-
ASO Delivery: Introduce the ASO into the cells. This can be achieved through various methods, including:
-
Gymnotic delivery (free uptake): Some modified ASOs can be taken up by cells without the need for a delivery vehicle.
-
Transfection: Using lipid-based or other transfection reagents to facilitate cellular uptake.[14]
-
-
Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours) to allow for target engagement and modulation of gene expression.
-
RNA Extraction and Analysis: Extract total RNA from the cells and quantify the level of the target mRNA using quantitative reverse transcription PCR (qRT-PCR).[9]
-
Protein Analysis: Assess the level of the target protein using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) to confirm that the reduction in mRNA leads to a corresponding decrease in protein expression.
-
Toxicity Assessment: Evaluate the potential cytotoxicity of the ASO using assays that measure cell viability, such as the MTT or LDH assay.
In Vivo Evaluation of Therapeutic Oligonucleotides
In vivo studies in animal models are essential for evaluating the pharmacokinetic properties, efficacy, and safety of therapeutic oligonucleotides.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the disease being studied. This may involve using transgenic or disease-induced models.
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intrathecal) should be chosen based on the target tissue and the desired therapeutic effect.[15]
-
Dosing Regimen: Determine the optimal dose and frequency of administration to achieve the desired therapeutic outcome while minimizing toxicity.
-
Pharmacokinetic Analysis: Collect blood and tissue samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) of the oligonucleotide.[16]
-
Pharmacodynamic Assessment: Measure the levels of the target mRNA and protein in the relevant tissues to assess the efficacy of the oligonucleotide.
-
Toxicology Studies: Conduct comprehensive toxicology studies to evaluate the potential for adverse effects, including off-target effects and immunotoxicity.[17]
Visualizations
Logical Relationships of Oligonucleotide Modifications
Caption: Classification of common oligonucleotide modifications.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Workflow for solid-phase oligonucleotide synthesis.
Signaling Pathway for RNA Interference (RNAi)
Caption: The RNA interference (RNAi) signaling pathway.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Predicting oligonucleotide affinity to nucleic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 9. ncardia.com [ncardia.com]
- 10. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 16. OSWG Recommended Approaches to the Nonclinical Pharmacokinetic (ADME) Characterization of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks for the synthesis of LNA oligonucleotides, which have garnered significant interest in therapeutic and diagnostic applications due to their exceptional binding affinity and specificity towards complementary RNA and DNA sequences. DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is a crucial monomer for incorporating a benzoyl-protected LNA cytosine into a growing oligonucleotide chain using automated solid-phase synthesis.[1][2][3] This document provides a detailed protocol for the final phosphitylation step in the synthesis of this key reagent.
The synthesis of LNA phosphoramidites involves the phosphitylation of the 3'-hydroxyl group of a protected LNA nucleoside.[4][5] This protocol is based on a highly efficient and rapid method utilizing 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite as the phosphitylating agent in the presence of an activator.[6]
Chemical Structure
Product Name: DMTr-LNA-C(Bz)-3'-CED-phosphoramidite Molecular Formula: C47H52N5O9P[1] Molecular Weight: 861.9 g/mol [1] CAS Number: 206055-78-9[1]
Experimental Protocol: Phosphitylation of DMTr-LNA-C(Bz)-3'-OH
This protocol details the final step in the synthesis of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, which is the phosphitylation of the corresponding 3'-hydroxyl LNA monomer.
Materials:
-
5'-O-DMTr-N4-benzoyl-LNA-cytidine (DMTr-LNA-C(Bz)-3'-OH)
-
2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the LNA Nucleoside Solution:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the 5'-O-DMTr-N4-benzoyl-LNA-cytidine (1.0 equivalent) in anhydrous dichloromethane to create a 0.2 M solution.[5]
-
-
Addition of Activator and Phosphitylating Agent:
-
To the stirred solution of the LNA nucleoside, add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile (0.70 equivalents).[5]
-
Following the addition of the activator, add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the reaction mixture.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature under an argon atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1 to 3.5 hours.[4]
-
-
Work-up and Purification:
-
Product Handling and Storage:
-
The final product, DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, should be stored under an inert atmosphere at -20°C to prevent degradation.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the phosphitylation reaction based on established protocols for LNA phosphoramidite (B1245037) synthesis.
| Parameter | Value/Range | Reference |
| LNA Nucleoside Concentration | 0.2 M | [5] |
| Molar Ratio (LNA Monomer : DCI) | 1 : 0.7 | [4][5] |
| Molar Ratio (LNA Monomer : Phosphitylating Agent) | 1 : 1 | [4][5] |
| Reaction Time | 1.0 - 3.5 hours | [4] |
Synthesis Workflow
The following diagram illustrates the key step in the synthesis of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite.
Caption: Phosphitylation of the protected LNA-C nucleoside.
References
- 1. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 2. This compound-西安齐岳生物 [0qy.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. US7153954B2 - Method for preparation of LNA phosphoramidites - Google Patents [patents.google.com]
- 5. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols for the Incorporation of LNA-C(Bz) into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This conformational rigidity significantly enhances the properties of oligonucleotides into which they are incorporated. LNA-C(Bz) is the benzoyl-protected cytosine LNA phosphoramidite (B1245037) used in oligonucleotide synthesis.
The incorporation of LNA-C(Bz) and other LNA analogues into oligonucleotides offers several key advantages, including:
-
Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of duplexes, allowing for the use of shorter oligonucleotides with high binding affinity.[1]
-
Increased Nuclease Resistance: The locked structure provides steric hindrance to nucleases, prolonging the half-life of the oligonucleotide in biological fluids.[2][3]
-
Improved Target Specificity: The high binding affinity allows for excellent discrimination between perfectly matched and mismatched target sequences.
-
Potent Antisense Activity: LNA-modified antisense oligonucleotides (ASOs), particularly in a "gapmer" design, effectively recruit RNase H to cleave the target RNA.[4][5]
These properties make LNA-modified oligonucleotides powerful tools for a wide range of applications, including antisense therapy, diagnostics, and molecular biology research. This document provides detailed application notes, quantitative data, and experimental protocols for the incorporation and evaluation of LNA-C(Bz) into oligonucleotides.
Data Presentation
Table 1: Thermal Stability of LNA-Modified Oligonucleotides
The inclusion of LNA monomers significantly increases the thermal stability of oligonucleotide duplexes. The melting temperature (Tm) typically increases by 2-8°C for each LNA modification.[6]
| Oligonucleotide Sequence (5' to 3') | Modification | Complement | Tm (°C) vs. DNA | Tm (°C) vs. RNA | ΔTm per LNA (°C) vs. DNA | ΔTm per LNA (°C) vs. RNA | Reference |
| GCAC AAGTC | Unmodified DNA | GACTTG TGC | 55.2 | 60.5 | - | - | Fictional Example |
| GCA[+C] AAGTC | Single LNA-C | GACTTG TGC | 61.2 | 67.5 | +6.0 | +7.0 | Fictional Example |
| [+G][+C]A [+C] AAGTC | Multiple LNAs | GACTTG TGC | 70.2 | 78.5 | +5.0 (avg) | +6.0 (avg) | Fictional Example |
| TGGCAAGCATCCTGTA | 3-8-3 LNA Gapmer | UACAGGAUGCUUGCCA | Not Reported | 70.0 | Not Applicable | Not Applicable | [7] |
| TGGC[+A] AGCATCCTGTA | LNA Flank | UACAGGAUGCUUGCCA | Not Reported | 72.5 | Not Applicable | +2.5 | [7] |
Note: [+N] denotes an LNA monomer. ΔTm values are illustrative and can vary depending on the sequence context, number of modifications, and buffer conditions. Data presented as fictional examples are for illustrative purposes to demonstrate the expected trend.
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
LNA modifications, often in combination with a phosphorothioate (B77711) (PS) backbone, confer significant resistance to nuclease degradation.
| Oligonucleotide | Backbone | Matrix | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| Unmodified DNA | Phosphodiester (PO) | Human Serum | ~15 min | 1x | Fictional Example |
| LNA-DNA-LNA Gapmer | Phosphodiester (PO) | Human Serum | > 10 hours | > 40x | [2] |
| LNA-DNA-LNA Gapmer | Phosphorothioate (PS) | Human Serum | > 24 hours | > 96x | [6] |
| Full LNA | Phosphodiester (PO) | Mouse Circulation | Very Stable | Not Quantified | [8] |
| Methylphosphonate-DNA/LNA | Methylphosphonate | 3'-exonuclease | Significantly Higher than DNA/LNA | Not Quantified | [9] |
Note: Data presented as a fictional example is for illustrative purposes. Actual half-life can vary based on the specific nuclease, sequence, and number/position of LNA modifications.
Table 3: In Vitro and In Vivo Efficacy of LNA-Modified Antisense Oligonucleotides
LNA gapmer ASOs have demonstrated potent and specific reduction of target gene expression in both cell culture and animal models.
| Target Gene | ASO Design | Delivery Method | System | Potency Metric | Result | Reference |
| TRADD | 4-10-4 MOE vs. 3-10-3 LNA | Systemic (mice) | In Vivo | Target mRNA Reduction | 77% reduction at 4.5 µmol/kg (MOE) | [10] |
| TRADD | 3-10-3 LNA | Systemic (mice) | In Vivo | Target mRNA Reduction | ~85% reduction at 1.5 µmol/kg (LNA) | [10] |
| POLR2A | Full LNA | Continuous (mice) | In Vivo | Tumor Growth Inhibition | Sequence-specific inhibition at ≥ 1 mg/kg/day | [8] |
| ApoB-100 | LNA Gapmer | Intravenous (mice) | In Vivo | Target mRNA Reduction | 80.5% reduction with most potent isomer | [11] |
| APOB | 13-mer LNA Gapmer | Transfection | In Vitro (Huh-7 cells) | Target mRNA Reduction | 86% reduction | [12] |
| Survivin | LNA-modified | Transfection | In Vitro (PC-3 cells) | IC50 | ~5 nM | Fictional Example |
Note: Potency can be influenced by the specific ASO sequence, target accessibility, and delivery method.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-C(Bz) Containing Oligonucleotides
This protocol outlines the general steps for synthesizing oligonucleotides incorporating LNA-C(Bz) phosphoramidite using an automated DNA/RNA synthesizer.
Materials:
-
LNA-C(Bz) phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, T, etc.)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA mixture)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve LNA-C(Bz) phosphoramidite in anhydrous acetonitrile to the standard concentration used on the synthesizer (e.g., 0.1 M). Note: Some LNA phosphoramidites may require a co-solvent like THF for complete dissolution.[1]
-
Install the LNA-C(Bz) phosphoramidite vial on the synthesizer in a designated port for modified bases.
-
Program the desired oligonucleotide sequence into the synthesizer software, specifying the position(s) for LNA-C(Bz) incorporation.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.[13]
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support by treatment with the deblocking solution.
-
Step 2: Coupling: The LNA-C(Bz) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Crucially, a longer coupling time is required for LNA phosphoramidites (e.g., 180-250 seconds) compared to standard DNA phosphoramidites (e.g., 30 seconds) due to steric hindrance. [1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution. A longer oxidation time (e.g., 45 seconds) is also recommended for LNA additions.[1]
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups (including the benzoyl group on cytosine) are removed by incubation with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours). Avoid using methylamine (B109427) for deprotection of oligonucleotides containing Me-Bz-C-LNA to prevent N4-methyl modification. [1]
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is dried down and resuspended in an appropriate buffer.
-
Purification is typically performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[14][15]
-
The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16]
-
Protocol 2: Thermal Melting (Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of an LNA-modified oligonucleotide duplex using a UV-Vis spectrophotometer with a temperature controller.[9][17]
Materials:
-
Purified LNA-modified oligonucleotide
-
Purified complementary DNA or RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Accurately determine the concentration of the LNA-modified and complementary oligonucleotide stocks using their respective extinction coefficients at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the LNA-modified and complementary strands in the melting buffer to a final concentration of 1-2 µM.
-
Prepare a blank sample containing only the melting buffer.
-
-
Annealing:
-
Heat the duplex sample to 95°C for 3-5 minutes to ensure complete denaturation.
-
Allow the sample to cool slowly to room temperature over 30-60 minutes to facilitate proper annealing.
-
-
Tm Measurement:
-
Place the cuvette with the annealed duplex sample and the blank cuvette in the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm is typically determined by calculating the first derivative of the melting curve; the peak of the derivative plot corresponds to the Tm.
-
Protocol 3: Nuclease Degradation Assay
This protocol provides a method to assess the stability of LNA-modified oligonucleotides in the presence of nucleases, for example, in serum.[3]
Materials:
-
Purified LNA-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal bovine serum (or other nuclease source)
-
Incubation buffer (e.g., PBS)
-
Loading buffer (e.g., formamide (B127407) with tracking dye)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) and serum (e.g., 50% v/v) in the incubation buffer.
-
Include a reaction with the unmodified control oligonucleotide for comparison.
-
Prepare a "time 0" sample by immediately stopping the reaction after adding the serum.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
At each designated time point, take an aliquot of the reaction and stop the degradation by adding an equal volume of loading buffer and placing the sample on ice or freezing it at -20°C.
-
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes in the loading buffer to denature any secondary structures.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel at a constant voltage until the tracking dye reaches the bottom.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band for each time point.
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Calculate the half-life (t½) of the oligonucleotide, which is the time required for 50% of the full-length product to be degraded.
-
Protocol 4: Cell-Based Assay for Antisense Activity
This protocol describes a general method for evaluating the efficacy of an LNA-modified ASO in reducing the expression of a target gene in cultured cells.
Materials:
-
LNA-modified ASO targeting the gene of interest
-
Scrambled or mismatch control LNA ASO
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (for lipid-mediated delivery) or saline (for gymnotic delivery)
-
Plates for cell culture (e.g., 24-well plates)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Allow the cells to adhere overnight.
-
-
Oligonucleotide Delivery:
-
Lipid-mediated transfection: Prepare complexes of the ASO (and control ASOs) with the transfection reagent according to the manufacturer's instructions. Add the complexes to the cells at various final concentrations (e.g., 1, 5, 10, 25, 50 nM).
-
Gymnotic delivery: For phosphorothioate-modified ASOs, add the "naked" ASO directly to the cell culture medium at higher concentrations (e.g., 1-10 µM).[18]
-
-
Incubation:
-
Incubate the cells with the ASOs for a specified period (e.g., 24-72 hours) to allow for uptake and target engagement.
-
-
RNA Extraction and RT-qPCR:
-
After the incubation period, wash the cells with PBS and lyse them to extract total RNA.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Quantify the expression level of the target mRNA and a housekeeping gene (for normalization) using qPCR.
-
-
Data Analysis:
-
Normalize the target gene expression to the housekeeping gene expression for each sample.
-
Calculate the percentage of target mRNA reduction for each ASO concentration compared to a mock-treated or control ASO-treated sample.
-
Plot the percentage of target reduction as a function of ASO concentration to determine the IC50 value (the concentration at which 50% of the target mRNA is reduced).
-
Visualizations
Caption: Mechanism of action for LNA gapmer ASOs via RNase H-mediated cleavage of target mRNA.
Caption: A streamlined workflow for the development of LNA-modified antisense oligonucleotides.
Concluding Remarks
The incorporation of LNA-C(Bz) into oligonucleotides provides a powerful strategy to enhance their therapeutic and diagnostic potential. The increased thermal stability, nuclease resistance, and target affinity contribute to their superior performance. However, it is crucial for researchers to be aware of the potential for hepatotoxicity associated with some LNA-modified sequences and to conduct thorough toxicological assessments during drug development.[10][19][20][21][22] The protocols and data presented here serve as a comprehensive guide for the synthesis, characterization, and evaluation of LNA-C(Bz)-containing oligonucleotides, enabling researchers to harness the full potential of this advanced nucleic acid chemistry.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. qiagen.com [qiagen.com]
- 7. abzu.ai [abzu.ai]
- 8. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo uptake of antisense oligonucleotide drugs predicted by ab initio quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. Oligonucleotide separation techniques for purification and analysis: What can we learn for today's tasks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Analysis of Thermal Melting Curves | Semantic Scholar [semanticscholar.org]
- 18. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
LNA-Modified Primers for Quantitative PCR (qPCR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-modified primers are synthetic oligonucleotides that contain one or more LNA monomers, which are bicyclic nucleotide analogues. The LNA monomer's ribose ring is "locked" in an RNA-mimicking conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural modification confers remarkable properties to the primers, making them a powerful tool for enhancing the performance of quantitative PCR (qPCR) assays.
The incorporation of LNA monomers into qPCR primers leads to a significant increase in the thermal stability (melting temperature, Tm) of the primer-template duplex. This allows for the design of shorter primers with higher binding affinity, leading to improved specificity and sensitivity in qPCR assays.[1] LNA-modified primers are particularly advantageous in challenging applications such as single nucleotide polymorphism (SNP) genotyping, miRNA quantification, and the detection of low-abundance targets.[2][3]
Key Advantages of LNA-Modified Primers in qPCR
-
Increased Specificity and Sensitivity: The high binding affinity of LNA primers allows for stringent annealing conditions, reducing non-specific amplification and leading to more accurate quantification.[1][4] This increased specificity is particularly beneficial for discriminating between closely related sequences, such as SNP alleles or miRNA isoforms.[2][5]
-
Higher Melting Temperature (Tm): Each LNA substitution can increase the Tm by 2-8°C, enabling the use of shorter primers while maintaining a high Tm.[1] Shorter primers can be advantageous for targeting AT-rich regions and for designing assays in regions with limited sequence availability.
-
Improved Mismatch Discrimination: LNA-modified primers exhibit superior mismatch discrimination compared to traditional DNA primers, making them ideal for allele-specific PCR and SNP genotyping.[5][6][7]
-
Enhanced Performance with Challenging Templates: The increased binding strength of LNA primers can improve amplification efficiency for difficult templates, such as those with high GC content or complex secondary structures.
Design Considerations for LNA-Modified Primers
Careful design of LNA-modified primers is crucial for optimal qPCR performance. Here are some key guidelines:
-
Placement of LNA Monomers: The position of LNA modifications within the primer is critical. For allele-specific PCR, placing an LNA at the 3'-end of the primer can significantly enhance allelic discrimination.[6][7] However, for some applications, placing the LNA one or two bases away from the 3'-end may be optimal.[3] Studies have also shown that placing LNAs near the 5'-end can improve performance in certain contexts.[8]
-
Number of LNA Modifications: Typically, 1 to 5 LNA modifications per primer are sufficient to achieve the desired increase in Tm and specificity. Too many LNA modifications can sometimes inhibit polymerase extension.
-
Melting Temperature (Tm) Adjustment: The Tm of LNA-modified primers should be optimized for the specific qPCR assay. A Tm between 60-65°C is a good starting point for many applications.
-
General Primer Design Rules: Standard primer design guidelines, such as primer length (typically 18-25 bases), GC content (40-60%), and avoidance of secondary structures and primer-dimers, should also be followed.[9]
Quantitative Data Presentation
The following tables summarize the performance of LNA-modified primers in comparison to standard DNA primers in various qPCR applications.
Table 1: Comparison of LNA-Modified and DNA Primers for SNP Genotyping
| Feature | LNA-Modified Primers | Standard DNA Primers | Reference |
| Allelic Discrimination | High | Moderate to Low | [6][7] |
| Specificity | Increased | Standard | [5] |
| Sensitivity | Comparable or Increased | Standard | [6][7] |
| ΔTm (Match vs. Mismatch) | Significantly higher | Lower | [5] |
Table 2: Performance of LNA-Modified Primers in miRNA Quantification
| Feature | LNA-Modified Primers | Standard DNA Primers | Reference |
| Sensitivity | High (detection from as low as 1 pg total RNA) | Lower | [2][10] |
| Specificity | High (single-nucleotide discrimination) | Lower | [2] |
| Dynamic Range | Wide | Narrower | [2] |
| Performance with AT-rich miRNAs | Significantly better | Often poor | [10] |
Table 3: Impact of LNA Modification on Primer Melting Temperature (Tm)
| Primer Type | Target Gene | Tm (°C) | ΔTm vs. DNA Primer (°C) | Reference |
| DNA | APOB | ~55-58 | N/A | [11] |
| LNA (1-2 modifications) | APOB | ~62-67 | +4 to +12 | [11] |
| DNA | CFTR | Not specified | N/A | [6] |
| LNA (3' modification) | CFTR | Increased | Not specified | [6] |
Experimental Protocols
Protocol 1: SNP Genotyping using LNA-Modified Allele-Specific Primers
This protocol provides a general framework for SNP genotyping using LNA-modified primers and a fluorescent dye like SYBR Green.
1. Primer Design:
-
Design two forward allele-specific primers, one for each allele. Incorporate an LNA base at the 3'-end of each primer corresponding to the SNP.
-
Design a common reverse primer.
-
Aim for a primer Tm of approximately 60-65°C.
2. qPCR Reaction Setup:
| Component | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 1x |
| Forward Primer (Allele 1) | 100 - 500 nM |
| Forward Primer (Allele 2) | 100 - 500 nM |
| Reverse Primer | 100 - 500 nM |
| Genomic DNA Template | 1 - 10 ng |
| Nuclease-free water | to final volume |
3. qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 10-15 sec | 40-45 |
| Annealing/Extension | 60-65 | 30-60 sec | |
| Melt Curve Analysis | Instrument specific | 1 |
4. Data Analysis:
-
Analyze the amplification curves and Cq values for each allele-specific reaction.
-
Perform a melt curve analysis to confirm the specificity of the amplification product. A single peak is expected for a specific product.
Protocol 2: miRNA Quantification using LNA-Modified Primers
This protocol outlines a two-step RT-qPCR approach for the quantification of mature miRNAs.
1. Reverse Transcription (RT):
-
Use a dedicated miRNA reverse transcription kit.
-
Perform the RT reaction using a universal RT primer or a miRNA-specific RT primer containing LNA modifications.
2. qPCR Reaction Setup:
| Component | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 1x |
| LNA-modified Forward Primer (miRNA-specific) | 50 - 200 nM |
| Universal Reverse Primer | 50 - 200 nM |
| cDNA Template | Diluted RT reaction |
| Nuclease-free water | to final volume |
3. qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 10 sec | 40-45 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | Instrument specific | 1 |
4. Data Analysis:
-
Determine the Cq values for the target miRNA and a reference gene.
-
Calculate the relative expression of the target miRNA using the ΔΔCq method.
Visualizations
Caption: Workflow for SNP genotyping using LNA-modified primers.
Caption: Workflow for miRNA quantification using LNA-modified primers.
Caption: Diagnostic workflow for pathogen detection using LNA-based qPCR.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. miRNA Quantification [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 5. SNP Detection [qiagen.com]
- 6. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Real-time PCR using LNA-modified versus DNA primers - figshare - Figshare [figshare.com]
- 10. miRCURY LNA miRNA PCR Assays [qiagen.com]
- 11. gene-quantification.com [gene-quantification.com]
Application Notes and Protocols: Designing LNA Probes for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) probes have significantly advanced the field of in situ hybridization (ISH) by offering enhanced thermal stability, specificity, and mismatch discrimination compared to traditional DNA probes.[1][2] These properties make LNA probes particularly well-suited for the detection of short or challenging RNA and DNA targets within the cellular environment. This document provides detailed guidelines and a comprehensive protocol for the design and application of LNA probes in Fluorescence In Situ Hybridization (FISH).
LNA Probe Design Guidelines
The design of LNA probes is a critical step that dictates the success of a FISH experiment. The high affinity of LNA for its complementary sequence requires careful consideration of several parameters to ensure high specificity and minimal off-target binding.[1]
Key Design Considerations:
-
Probe Length: LNA probes are typically shorter than conventional DNA probes, with a recommended length of 10-25 nucleotides.[3][4] Shorter probes (10-15 nt) can be effective due to the increased stability conferred by LNA bases.[4]
-
LNA Placement and Density: Each LNA monomer incorporated into a DNA oligonucleotide increases the melting temperature (Tm) by approximately 2-6°C.[5] It is crucial to avoid stretches of more than four consecutive LNA bases to prevent the probe from becoming overly rigid and "sticky".[3][5] For a typical 18-mer probe, a maximum of 7-8 LNA modifications is recommended.[5]
-
Melting Temperature (Tm): A recommended Tm for LNA FISH probes is approximately 75°C for DNA targets and 85-90°C for RNA targets.[3][6] The hybridization temperature is typically set about 30°C below the calculated Tm for RNA targets.[6][7]
-
GC Content: The GC content of the probe should be maintained between 30% and 60%.[3] It is advisable to avoid stretches of three or more consecutive G's or C's.[3]
-
Secondary Structure and Self-Complementarity: Probes should be designed to minimize the formation of secondary structures and to avoid self-complementarity, as LNA bases will hybridize very tightly to other LNA residues.[3][8]
-
Specificity: The probe sequence should be unique to the target. A BLAST search against relevant genomic and transcriptomic databases is essential to ensure specificity.[9]
Quantitative Data Summary for LNA Probe Design
| Parameter | Recommended Value | Notes |
| Probe Length | 10-25 nucleotides[3][4] | Shorter probes (10-15 nt) are possible due to high LNA affinity.[4] |
| LNA Density | Max. 7-8 LNAs per 18-mer[5] | Avoid stretches of more than 4 consecutive LNAs.[3][5] |
| Melting Temperature (Tm) | ~75°C (for DNA targets)[3] | Each LNA addition increases Tm by 2-6°C.[5] |
| ~85-90°C (for RNA targets)[6] | ||
| GC Content | 30-60%[3] | Avoid runs of 3 or more G's or C's.[3] |
| Hybridization Temperature | ~30°C below the predicted Tm for RNA annealing[6] | |
| Probe Concentration | Variable, requires optimization | Start with a range and optimize for signal-to-noise. |
LNA Probe Design Workflow
The following diagram illustrates the key steps and decision points in the design of effective LNA probes for FISH.
Caption: Workflow for designing LNA probes for FISH experiments.
Experimental Protocol: LNA-FISH
This protocol provides a general framework for performing FISH using LNA probes on fixed cells or tissue sections. Optimization of specific steps, such as permeabilization and hybridization temperature, may be required depending on the sample type and target.
Materials and Reagents
-
Fixatives: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Agents: Proteinase K, Triton X-100 or Tween-20
-
Hybridization Buffer: Formamide-based buffer (e.g., 50% formamide, 2X SSC)
-
Wash Buffers: Saline Sodium Citrate (SSC) buffers of varying concentrations (e.g., 2X, 1X, 0.1X)
-
LNA Probe: Labeled with a fluorophore
-
Mounting Medium with DAPI: For nuclear counterstaining
-
RNase-free water and reagents
Step-by-Step Methodology
-
Sample Preparation and Fixation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.
-
Fix samples in 4% PFA for 10-20 minutes at room temperature.[10]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Hybridization:
-
Prepare the hybridization solution containing the LNA probe at the desired concentration.
-
Apply the hybridization solution to the sample.
-
Denature the target nucleic acids by incubating the slide at a high temperature (e.g., 90°C for 3 minutes), followed by hybridization for 1 hour at a temperature approximately 30°C below the probe's Tm.[11]
-
-
Post-Hybridization Washes:
-
These washes are critical for removing non-specifically bound probes and reducing background.
-
Perform a series of stringent washes with decreasing concentrations of SSC buffer at the hybridization temperature. For example:
-
2X SSC for 5 minutes.
-
1X SSC for 5 minutes.
-
0.1X SSC with 0.1% Tween-20 for 30-40 minutes at an elevated temperature (e.g., 65°C).[6]
-
-
-
Counterstaining and Mounting:
-
Wash the sample in PBS.
-
Apply a mounting medium containing a nuclear counterstain like DAPI.
-
Seal the coverslip.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
LNA-FISH Experimental Workflow
The following diagram outlines the major stages of the LNA-FISH experimental protocol.
Caption: Key stages of the LNA-FISH experimental protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient probe design or labeling.[12] - Insufficient permeabilization.[12] - Suboptimal hybridization temperature. | - Re-evaluate probe design and check labeling efficiency. - Optimize permeabilization conditions (time, concentration of agent).[12] - Adjust hybridization temperature. |
| High Background | - Probe concentration is too high. - Inadequate post-hybridization washes.[13] - Non-specific probe binding. | - Titrate probe concentration. - Increase the stringency of the wash steps (higher temperature, lower salt concentration).[13] - Re-check probe specificity with BLAST. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an antifade mounting medium.[14] - Minimize light exposure during imaging.[14] |
Conclusion
LNA-enhanced FISH probes offer a powerful tool for the sensitive and specific detection of nucleic acid targets in situ. By following the detailed design guidelines and experimental protocols outlined in this document, researchers can effectively leverage the advantages of LNA technology to achieve robust and reproducible results in their cellular and tissue-based analyses. Careful optimization of critical parameters is key to the success of any LNA-FISH experiment.
References
- 1. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 2. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Custom LNA Fish Probes [qiagen.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. metabion.com [metabion.com]
- 6. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tm prediction [qiagen.com]
- 8. Design options [qiagen.com]
- 9. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. clinicallab.com [clinicallab.com]
Applications of Locked Nucleic Acid (LNA) in Antisense Oligonucleotide Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in the design of antisense oligonucleotides (ASOs), offering significant advantages in stability, binding affinity, and in vivo efficacy. This document provides detailed application notes and experimental protocols for the rational design and utilization of LNA-based ASOs for targeted gene silencing and splicing modulation.
Introduction to LNA Chemistry and Antisense Mechanisms
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[3][4] Each LNA modification can increase the melting temperature (Tm) of a duplex by 2-8°C.[4]
LNA-containing ASOs primarily function through two distinct mechanisms:
-
RNase H-mediated degradation: This is the most common mechanism for downregulating mRNA expression. "Gapmer" ASOs are designed with a central "gap" of DNA or phosphorothioate (B77711) (PS)-modified DNA nucleotides, flanked by LNA "wings".[4][5][6] The LNA wings provide high binding affinity and nuclease resistance, while the central DNA gap, upon hybridization to the target RNA, forms a DNA:RNA hybrid duplex that is a substrate for the endogenous enzyme RNase H, leading to the cleavage of the target RNA.[5][7][8]
-
Steric hindrance and splicing modulation: "Mixmer" ASOs, which have LNA and DNA (or other modified) nucleotides interspersed throughout the sequence, or fully modified LNA oligos, do not typically activate RNase H.[4][9] Instead, they bind to their target RNA with high affinity and can physically block the binding of cellular machinery, such as ribosomes (inhibiting translation) or splicing factors (modulating pre-mRNA splicing).[7][10][11] This approach is particularly useful for correcting splicing defects or for applications where target RNA degradation is not desired.
LNA ASO Design Strategies
The design of an LNA ASO is critical for its efficacy and specificity. Two primary designs are employed:
-
LNA Gapmers: These are the most widely used design for gene knockdown. A typical LNA gapmer is 16-20 nucleotides long, with a central DNA gap of 7-10 nucleotides flanked by 2-5 LNA residues on each end.[6][12][13] A full phosphorothioate (PS) backbone is often incorporated to enhance nuclease resistance and facilitate cellular uptake.[6][8]
-
LNA Mixmers and Fully Modified LNA Oligos: These designs are employed for applications requiring steric hindrance, such as splicing modulation or miRNA inhibition.[2][9] The pattern of LNA incorporation can be alternating with DNA or other modified nucleotides. It is crucial to avoid creating a continuous stretch of DNA long enough to activate RNase H if RNA degradation is to be avoided.[2]
General Design Guidelines:
-
Length: ASO length typically ranges from 13 to 25 nucleotides.[14][15]
-
LNA Content: For oligonucleotides longer than 15-mers, it is recommended to decrease the LNA content as the length increases to avoid self-hybridization.[15]
-
Specificity: LNA placement at mismatch sites can significantly improve allele-specific silencing.[14]
-
Melting Temperature (Tm): Each LNA incorporation increases the Tm by approximately 2-4°C.[15] The overall Tm should be optimized for the specific application. For splicing modulation, a Tm in the range of 60-90°C has been shown to be effective.[2]
-
Sequence Composition: Avoid stretches of more than three G's or C's and maintain a GC content between 30-60%.[15]
Quantitative Performance Data of LNA ASOs
The incorporation of LNA modifications significantly enhances the biophysical and biological properties of ASOs.
| Parameter | Unmodified DNA ASO | Phosphorothioate (PS) ASO | LNA/DNA Gapmer ASO | Reference(s) |
| Melting Temperature (Tm) Increase per Modification | - | Decreased | +1.5 to 4°C | [16] |
| Nuclease Resistance (Half-life in human serum) | ~1.5 hours | ~10 hours | ~15 hours (with 3 LNA at each end) | [16][17] |
| RNase H Cleavage Rate | Baseline | >2-fold slower than DNA | Up to 8-fold faster than DNA | [16] |
| In Vivo Potency (mRNA reduction in mouse liver) | Low | Moderate | Up to 5-fold higher than 2'-MOE ASOs | [18] |
Note: Performance can vary depending on the specific sequence, design, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Transfection of LNA ASOs for Gene Knockdown
This protocol describes the delivery of LNA gapmer ASOs into cultured mammalian cells to achieve target mRNA knockdown.
Materials:
-
LNA gapmer ASO (lyophilized or in solution)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Nuclease-free water
-
Reagents for RNA extraction and qRT-PCR analysis
Procedure:
-
Cell Seeding: Sixteen hours prior to transfection, seed cells in a 96-well plate at a density that will result in approximately 50-70% confluency at the time of transfection.[19]
-
ASO Preparation: Reconstitute the lyophilized LNA ASO in nuclease-free water to a stock concentration of 100 µM. Dilute the stock solution to the desired working concentrations (e.g., 1.25 to 100 nM) in Opti-MEM.
-
Transfection Complex Formation: a. For each well, dilute the required amount of LNA ASO into Opti-MEM. b. In a separate tube, dilute the transfection reagent (e.g., 4 µg/mL Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.[19] c. Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow the formation of ASO-lipid complexes.[20]
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the ASO-transfection reagent complex to each well. c. Add fresh, pre-warmed complete culture medium to each well to achieve the final desired ASO concentration.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[14][19]
-
Analysis of Gene Knockdown: a. After incubation, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit). b. Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA, normalized to a stable housekeeping gene.[6]
Protocol 2: In Vivo Delivery of LNA ASOs in a Mouse Model
This protocol outlines a general procedure for the systemic administration of LNA ASOs to mice for evaluating in vivo efficacy.
Materials:
-
LNA ASO sterile solution in phosphate-buffered saline (PBS)
-
Laboratory mice (e.g., C57BL/6)
-
Syringes and needles for intravenous or subcutaneous injection
-
Animal handling and restraint equipment
-
Anesthesia and euthanasia supplies
-
Tissue collection and processing reagents (e.g., RNAlater, liquid nitrogen)
Procedure:
-
ASO Preparation: Prepare a sterile solution of the LNA ASO in PBS at the desired concentration for injection.
-
Animal Dosing: a. Administer the LNA ASO solution to the mice via the desired route. Common routes for systemic delivery include intravenous (tail vein) or subcutaneous injection.[18][21] b. A typical dosing regimen might involve twice-weekly injections for 3 weeks, with doses ranging from 1 to 50 mg/kg.[18] A control group should receive PBS injections.
-
Monitoring: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.[18]
-
Tissue Collection: At the end of the study, euthanize the mice and collect the target tissues (e.g., liver, kidney).[18][21] Tissues should be immediately preserved for RNA analysis (e.g., by snap-freezing in liquid nitrogen or storing in RNAlater).
-
Analysis of Target Gene Expression: a. Homogenize the collected tissues and extract total RNA. b. Perform qRT-PCR to quantify the level of the target mRNA in the tissues from treated and control animals.
Visualizations
Mechanism of LNA Gapmer Action
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of locked nucleic acid-based splice-switching oligonucleotides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gapmer - Wikipedia [en.wikipedia.org]
- 6. qiagen.com [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Splice-switching antisense oligonucleotides as therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-mRNA Splicing Modulation by Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 12. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ASO transfection of iPSC-derived cells [protocols.io]
- 21. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of LNA Gapmers for RNase H Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) gapmers are a powerful class of antisense oligonucleotides (ASOs) designed to efficiently and specifically silence target RNA molecules through an RNase H-mediated mechanism. These synthetic single-stranded nucleic acid analogs are characterized by a central "gap" of DNA nucleotides flanked by LNA-modified nucleotides. This unique chimeric design confers high binding affinity and nuclease resistance from the LNA wings, while the DNA gap is capable of recruiting RNase H to cleave the target RNA strand of the DNA-RNA heteroduplex. This application note provides a comprehensive overview and detailed protocols for the synthesis, purification, and functional validation of LNA gapmers for inducing RNase H activity.
Mechanism of Action
The mechanism of LNA gapmer-mediated gene silencing is a precise and catalytic process. Upon introduction into a cell, the LNA gapmer recognizes and binds to its complementary target RNA sequence with high affinity, driven by the LNA modifications. The resulting heteroduplex, with its central DNA-RNA hybrid region, is a substrate for the endogenous enzyme RNase H. RNase H specifically cleaves the RNA strand of this hybrid, leading to the degradation of the target RNA. The intact LNA gapmer is then released and can bind to another target RNA molecule, initiating another round of cleavage.
Caption: Mechanism of RNase H-mediated cleavage of target RNA.
LNA Gapmer Design and Synthesis
Design Principles
Effective LNA gapmer design is crucial for achieving potent and specific gene silencing. Key design parameters include:
-
Overall Length: Typically 16-20 nucleotides.
-
LNA Flanks: 2-5 LNA modifications at both the 5' and 3' ends provide high binding affinity and nuclease resistance.
-
DNA Gap: A central gap of 7-10 DNA nucleotides is optimal for efficient RNase H recruitment and cleavage.[1]
-
Backbone Chemistry: A full phosphorothioate (B77711) (PS) backbone is commonly used to enhance nuclease resistance and improve pharmacokinetic properties.[2]
Synthesis Protocol: Solid-Phase Phosphoramidite (B1245037) Chemistry
LNA gapmers are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
Materials and Reagents:
-
DNA and LNA phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG) with the initial nucleoside attached
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Instrumentation:
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation: Ensure all reagents are anhydrous and loaded onto the synthesizer according to the manufacturer's instructions. Program the desired LNA gapmer sequence into the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next DNA or LNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for LNA phosphoramidites may need to be extended compared to standard DNA phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) (or phosphorothioate, if a sulfurizing agent is used) triester.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude LNA gapmer is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the preferred method for obtaining high-purity oligonucleotides.
-
Quality Control: The final product is analyzed to confirm its identity and purity. This is typically done using mass spectrometry to verify the molecular weight and capillary electrophoresis or HPLC to assess purity.
Caption: LNA gapmer synthesis and purification workflow.
Experimental Protocols for Functional Validation
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of an LNA gapmer to induce RNase H-mediated cleavage of a complementary RNA target.
Materials:
-
Purified LNA gapmer
-
Target RNA transcript (can be 5'-radiolabeled for visualization)
-
Recombinant RNase H (e.g., from E. coli)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
EDTA solution (to stop the reaction)
-
Denaturing polyacrylamide gel
Protocol:
-
Annealing: In a nuclease-free tube, mix the LNA gapmer and the target RNA in a 10:1 molar ratio in RNase H reaction buffer. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
RNase H Reaction: Add recombinant RNase H to the annealed mixture. A typical reaction might contain 100 nM target RNA, 1 µM LNA gapmer, and 0.5 units of RNase H in a final volume of 20 µL.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the cleavage kinetics.
-
Reaction Quenching: Stop the reaction by adding an equal volume of loading buffer containing EDTA and formamide.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography (for radiolabeled RNA) or staining (e.g., with SYBR Gold).
| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration |
| Target RNA | 1 µM | 2 µL | 100 nM |
| LNA Gapmer | 10 µM | 2 µL | 1 µM |
| RNase H Reaction Buffer | 10X | 2 µL | 1X |
| Recombinant RNase H | 1 U/µL | 0.5 µL | 0.025 U/µL |
| Nuclease-free Water | - | 13.5 µL | - |
Cell Culture and Transfection for In Vivo Activity
This protocol outlines the steps for delivering LNA gapmers into cultured cells to assess their ability to knockdown a target RNA.
Materials:
-
Mammalian cell line expressing the target RNA
-
Complete cell culture medium
-
Transfection reagent (e.g., lipofectamine) or electroporation system
-
LNA gapmer stock solution (e.g., 20 µM in nuclease-free water)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For lipid-based transfection, dilute the LNA gapmer and the transfection reagent separately in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted LNA gapmer and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells. Typical final concentrations of LNA gapmers range from 1 to 50 nM.[3]
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Gymnotic Delivery (optional): For some cell types, LNA gapmers can be taken up without a transfection reagent ("gymnosis"). In this case, add the LNA gapmer directly to the culture medium at a higher concentration (typically in the µM range) and incubate for an extended period.
-
Harvesting and Analysis:
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a standard protocol.
-
Perform qRT-PCR to quantify the expression level of the target RNA relative to a housekeeping gene.
-
| Parameter | Recommendation |
| Cell Confluency at Transfection | 70-80% |
| LNA Gapmer Concentration (Transfection) | 1-50 nM |
| LNA Gapmer Concentration (Gymnosis) | 1-10 µM |
| Incubation Time | 24-72 hours |
| Analysis Method | qRT-PCR |
Data Presentation and Interpretation
Quantitative data from the experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro RNase H Cleavage Efficiency
| LNA Gapmer ID | Target RNA | % Cleavage at 30 min |
| LNA-001 | Target X | 85% |
| LNA-002 | Target X | 92% |
| Negative Control | Target X | <5% |
Table 2: In Vivo Knockdown of Target RNA
| LNA Gapmer ID | Concentration | % Knockdown vs. Control |
| LNA-001 | 10 nM | 78% |
| LNA-001 | 50 nM | 91% |
| LNA-002 | 10 nM | 85% |
| LNA-002 | 50 nM | 95% |
| Negative Control | 50 nM | <10% |
Conclusion
The synthesis of LNA gapmers for RNase H-mediated gene silencing is a well-established process that allows for the creation of highly potent and specific tools for research and therapeutic development. By following the detailed protocols outlined in these application notes, researchers can successfully design, synthesize, and validate LNA gapmers for their specific targets of interest. Careful optimization of the experimental conditions is key to achieving robust and reproducible results.
References
- 1. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
Application Notes and Protocols for the Use of LNA® Phosphoramidites in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient synthesis, purification, and application of Locked Nucleic Acid (LNA®) modified oligonucleotides using automated DNA synthesizers. LNA® phosphoramidites are powerful tools for enhancing the hybridization properties and biological stability of oligonucleotides, making them invaluable for a wide range of research, diagnostic, and therapeutic applications.
Introduction to LNA® Technology
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphodiester backbone, leading to a significant increase in the binding affinity of LNA®-containing oligonucleotides for their complementary DNA or RNA targets.
Key Advantages of LNA®-Modified Oligonucleotides:
-
Enhanced Hybridization Affinity: LNA® modifications dramatically increase the melting temperature (Tm) of duplexes, allowing for the use of shorter probes and primers with high specificity.
-
Improved Nuclease Resistance: The locked ribose structure provides enhanced stability against enzymatic degradation, prolonging the half-life of oligonucleotides in biological systems.
-
Precise Target Specificity: The high binding affinity enables excellent discrimination between perfectly matched and mismatched targets, crucial for applications like SNP genotyping and allele-specific PCR.
-
Versatility: LNA® phosphoramidites can be readily incorporated into oligonucleotides using standard automated DNA synthesis protocols with minor modifications.
Automated Synthesis of LNA®-Containing Oligonucleotides
LNA® oligonucleotides can be synthesized on most commercially available automated DNA synthesizers using standard phosphoramidite (B1245037) chemistry. However, due to the increased steric hindrance of LNA® monomers, modifications to the standard synthesis cycle are required for optimal coupling efficiency.
Recommended Synthesis Cycle Parameters
The following table summarizes the recommended cycle parameters for incorporating LNA® phosphoramidites on common DNA synthesizers. These are starting points and may require further optimization based on the specific sequence, scale, and synthesizer performance.
| Step | Reagent/Action | ABI Synthesizers | Expedite Synthesizers |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard | Standard |
| Coupling | LNA® Phosphoramidite + Activator (e.g., DCI) | 180 seconds | 250 seconds |
| Capping | Cap A (Acetic Anhydride/Lutidine/THF) + Cap B (N-Methylimidazole/THF) | Standard | Standard |
| Oxidation | Iodine/Water/Pyridine | 45 seconds | 45 seconds |
Note: The extended coupling and oxidation times are critical for achieving high coupling efficiencies with the bulkier LNA® monomers.
Experimental Protocol: Automated Synthesis
This protocol outlines the general steps for synthesizing an LNA®-containing oligonucleotide on an automated DNA synthesizer.
Materials:
-
LNA® phosphoramidites (A, C(Bz), G(dmf), T) dissolved in anhydrous acetonitrile (B52724).
-
DNA phosphoramidites (if creating a chimeric oligonucleotide).
-
Standard DNA synthesis reagents (Activator, Deblock, Capping, Oxidation solutions).
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Anhydrous acetonitrile.
-
Automated DNA synthesizer (e.g., ABI 394, Dr. Oligo).
Procedure:
-
Prepare Reagents: Dissolve LNA® phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Ensure all other synthesis reagents are fresh and properly installed on the synthesizer.
-
Program the Synthesizer: Enter the desired oligonucleotide sequence, specifying the positions for LNA® monomer incorporation.
-
Modify the Synthesis Cycle: Create a custom synthesis protocol that incorporates the extended coupling and oxidation times for the LNA® bases as detailed in the table above.
-
Initiate Synthesis: Start the synthesis run. The synthesizer will automatically perform the repetitive cycles of deblocking, coupling, capping, and oxidation.
-
Monitor Synthesis: Monitor the trityl cation release at each cycle to assess coupling efficiency. A consistent and strong color indicates successful coupling.
Cleavage, Deprotection, and Purification
Following synthesis, the LNA®-containing oligonucleotide must be cleaved from the solid support and the protecting groups removed. Purification is then performed to isolate the full-length product from shorter failure sequences.
Cleavage and Deprotection Protocol
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Heating block or oven.
Procedure:
-
Cleavage from Support: Transfer the CPG support to a sealed vial. Add concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours or at 55°C for 1 hour to cleave the oligonucleotide from the support.
-
Deprotection: Continue the incubation at 55°C for 8-16 hours to remove the base protecting groups. Alternatively, for faster deprotection, use AMA at 65°C for 10 minutes.
-
Evaporation: After deprotection, cool the vial and evaporate the ammonia/AMA solution to dryness using a centrifugal evaporator.
Purification Protocols
High-performance liquid chromatography (HPLC) is the recommended method for purifying LNA®-containing oligonucleotides to high purity. Both anion-exchange and reverse-phase HPLC can be effective.
3.2.1. Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of phosphate (B84403) charges and is particularly effective for resolving full-length products from shorter failure sequences.
Protocol:
-
Column: A suitable anion-exchange column (e.g., DNAPac PA100).
-
Mobile Phase A: 20 mM Tris pH 8.0, 10 mM NaClO4.
-
Mobile Phase B: 20 mM Tris pH 8.0, 500 mM NaClO4.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated AEX-HPLC column.
-
Run the gradient to elute the oligonucleotides.
-
Collect the peak corresponding to the full-length product.
-
Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
3.2.2. Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates oligonucleotides based on hydrophobicity. It is often used in a "DMT-on" purification strategy where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, allowing for its selective retention and separation from non-DMT-containing failure sequences.
Protocol:
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
After synthesis, cleave the oligonucleotide from the support but do not remove the 5'-DMT group.
-
Dissolve the crude "DMT-on" oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient. The DMT-on full-length product will be retained more strongly than the DMT-off failure sequences.
-
Collect the major DMT-on peak.
-
Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final product.
-
Quality Control
The purity and identity of the final LNA®-containing oligonucleotide should be confirmed by appropriate analytical techniques.
| Technique | Purpose | Typical Results |
| Analytical HPLC (AEX or RP) | Assess purity | A single major peak corresponding to the full-length product. Purity is calculated based on the area of this peak relative to the total peak area. |
| Mass Spectrometry (ESI-MS) | Confirm identity (molecular weight) | The observed molecular weight should match the calculated molecular weight of the desired LNA® oligonucleotide. |
Applications of LNA®-Modified Oligonucleotides
The unique properties of LNA® oligonucleotides make them suitable for a wide array of applications in research and drug development.
-
Antisense Oligonucleotides (ASOs): LNA®-DNA gapmers are potent ASOs that recruit RNase H to degrade target mRNA, leading to gene silencing.
-
siRNA Modification: Incorporating LNA® into siRNA duplexes can enhance their stability, potency, and reduce off-target effects.
-
PCR Primers and Probes: LNA®-modified primers and probes offer increased specificity and sensitivity in quantitative PCR (qPCR) and digital PCR (dPCR), especially for challenging targets.
-
In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): LNA® probes provide superior signal-to-noise ratios and allow for the detection of short RNA targets like microRNAs.
-
SNP Genotyping: The high mismatch discrimination of LNA® probes enables robust and accurate single nucleotide polymorphism (SNP) detection.
Data Presentation: Quantitative Impact of LNA® Modification
The incorporation of LNA® monomers significantly impacts the thermal stability of oligonucleotide duplexes.
Table 1: Effect of LNA® Incorporation on Melting Temperature (Tm)
| Oligonucleotide Type | Sequence (5' to 3') | Tm (°C) vs. DNA Complement | Tm (°C) vs. RNA Complement |
| Unmodified DNA | GCA TTA GCA | 52 | 54 |
| LNA®-DNA Mixmer | G+CA T+TA G+CA | 68 | 72 |
| Full LNA® | +G+C+A+T+T+A+G+C+A | 85 | 90 |
Note: '+' denotes an LNA® monomer. Tm values are illustrative and can vary based on sequence, length, and buffer conditions.
Visualizations
Experimental Workflow for LNA® Oligonucleotide Synthesis and Purification
Caption: Automated synthesis and purification workflow for LNA® oligonucleotides.
Mechanism of Action: LNA® Antisense Oligonucleotide (ASO) Mediated RNase H Cleavage
Caption: RNase H-dependent gene silencing by LNA® antisense oligonucleotides.
Application Notes and Protocols for the Deprotection and Purification of LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-containing oligonucleotides have emerged as a powerful tool in research and therapeutic applications due to their enhanced thermal stability, target affinity, and nuclease resistance.[1][2][3][4] The successful synthesis of these modified oligonucleotides is critically dependent on effective deprotection and purification strategies to ensure the final product is of high purity and free from process-related impurities. This document provides detailed application notes and protocols for the deprotection and purification of LNA-containing oligonucleotides, intended for researchers, scientists, and professionals in drug development.
The synthesis of oligonucleotides is an iterative process that can lead to the accumulation of impurities, including truncated sequences (shortmers) and sequences with failed modifications.[5][6][7] Therefore, robust purification is essential. This guide covers standard deprotection methodologies and the most common and effective purification techniques: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the desired purity, yield, scale, and the specific characteristics of the LNA oligonucleotide. The following table summarizes the typical performance of the most common purification techniques.
| Purification Method | Typical Purity | Typical Yield | Throughput | Recommended For | Key Advantages |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Moderate to High | Low to Medium | Short to medium length oligos (<50 bases), oligos with hydrophobic labels.[8] | Excellent resolution for DMT-on purification, effective for removing failure sequences.[6][9] |
| Anion-Exchange HPLC (AEX-HPLC) | >95% | Moderate to High | Low to Medium | LNA, phosphorothioate, and other modified oligos up to 80 bases.[10] | High resolution based on charge, effective for separating full-length product from shortmers.[1][10] |
| Solid-Phase Extraction (SPE) | Variable (depends on cartridge and protocol) | High | High | Rapid purification, desalting, and removal of major impurities. | Fast, amenable to automation, and cost-effective for many applications.[11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >90% | Low to Moderate | Low | Longer oligonucleotides (>80 bases) and high-purity applications.[9][10] | High resolution for long oligos, but can be time-consuming.[9][12] |
Experimental Workflows
Deprotection and Purification Workflow
The overall process from the completion of solid-phase synthesis to the final, purified LNA oligonucleotide involves several key steps. The following diagram illustrates a typical workflow.
Caption: General workflow for LNA oligonucleotide deprotection and purification.
Experimental Protocols
Protocol 1: Standard Deprotection of LNA Oligonucleotides
This protocol describes a standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone. The choice of reagents and conditions depends on the specific protecting groups used during synthesis.
Materials:
-
LNA oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30%
-
Aqueous methylamine (B109427) (CH₃NH₂), 40%
-
Ammonium hydroxide/methylamine (AMA) solution: 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine[13][14]
-
Microcentrifuge tubes or glass vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized LNA oligonucleotide to a 2 mL microcentrifuge tube or a sealed glass vial.
-
Add 1 mL of freshly prepared AMA solution to the support.
-
Seal the tube/vial tightly and incubate at 65°C for 15-30 minutes.[15] For more sensitive modifications, lower temperatures and longer incubation times may be required (e.g., room temperature overnight).[16]
-
After incubation, cool the mixture to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for purification.
Note: Always consult the recommendations for any specific modifications or dyes present in your oligonucleotide, as they may require milder deprotection conditions (e.g., using potassium carbonate in methanol (B129727) for UltraMILD monomers).[13]
Protocol 2: Purification by Reverse-Phase HPLC (DMT-on)
This protocol is suitable for the purification of LNA oligonucleotides synthesized with the final 5'-dimethoxytrityl (DMT) group left on. The hydrophobicity of the DMT group allows for excellent separation of the full-length product from truncated failure sequences.[6]
Workflow for RP-HPLC (DMT-on) Purification:
Caption: Workflow for DMT-on RP-HPLC purification of LNA oligonucleotides.
Materials:
-
Dried crude DMT-on LNA oligonucleotide
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Detritylation solution: 80% acetic acid in water
-
Desalting column (e.g., gel filtration)
Procedure:
-
Sample Preparation: Resuspend the crude DMT-on oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient might be 5-50% B over 30 minutes.
-
Monitor the elution at 260 nm. The DMT-on product will be the most retained, major peak.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on LNA oligonucleotide.
-
Drying: Dry the collected fraction using a SpeedVac.
-
Detritylation:
-
Resuspend the dried sample in 80% acetic acid.
-
Incubate at room temperature for 30 minutes.
-
Immediately dry the sample again to remove the acetic acid.
-
-
Desalting: Resuspend the detritylated oligonucleotide in water and desalt using a gel filtration column or other desalting method to remove salts.[6][9]
-
Final Product: Lyophilize the desalted oligonucleotide to obtain the final purified product.
Protocol 3: Purification by Anion-Exchange HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[8] It is highly effective for separating full-length LNA oligonucleotides from shorter failure sequences and is often recommended for modified oligonucleotides.[10]
Materials:
-
Dried crude LNA oligonucleotide (DMT-off)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., quaternary ammonium stationary phase)
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)
-
Desalting column
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide (ensure the DMT group has been removed) in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of the high salt buffer (Mobile Phase B). A typical gradient is 0-100% B over 40 minutes.
-
Monitor the elution at 260 nm. The full-length product will elute last as it has the highest charge.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length LNA oligonucleotide.
-
Desalting: The collected fraction will be in a high-salt buffer. It is crucial to desalt the sample using a gel filtration column or dialysis.
-
Final Product: Lyophilize the desalted oligonucleotide to obtain the final purified product.
Protocol 4: Purification by Solid-Phase Extraction (SPE)
SPE is a rapid method for purifying and desalting oligonucleotides.[11] This protocol describes a general procedure for DMT-on purification using a reverse-phase SPE cartridge.
Materials:
-
Crude DMT-on LNA oligonucleotide
-
Reverse-phase SPE cartridge
-
SPE manifold
-
Wash Solution 1: 5% Acetonitrile in 0.1 M TEAA
-
Wash Solution 2: Water
-
Elution Buffer: 50% Acetonitrile in water
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water
Procedure:
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of acetonitrile.
-
Equilibrate the cartridge with 1 mL of 0.1 M TEAA.
-
-
Sample Loading:
-
Dissolve the crude DMT-on oligonucleotide in 0.5 mL of 0.1 M TEAA.
-
Load the sample onto the conditioned cartridge. The DMT-on oligonucleotide will bind to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution 1 to remove failure sequences.
-
Wash the cartridge with 1 mL of water to remove salts.
-
-
Elution:
-
Elute the DMT-on oligonucleotide with 1 mL of Elution Buffer.
-
-
Detritylation and Final Steps:
-
Dry the eluted sample.
-
Perform detritylation as described in the RP-HPLC protocol (Protocol 2, step 5).
-
Desalt the final product.
-
Quality Control
After purification, it is essential to perform quality control to assess the purity, identity, and integrity of the LNA oligonucleotide. Common analytical techniques include:
-
Analytical HPLC (RP or AEX): To determine the purity of the final product.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight and identify any impurities.[17]
-
Capillary Electrophoresis (CE): For high-resolution purity assessment.
By following these detailed protocols and considering the comparative data, researchers can effectively deprotect and purify LNA-containing oligonucleotides, ensuring high-quality material for their downstream applications.
References
- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 4. Custom LNA Oligonucleotides [qiagen.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. atdbio.com [atdbio.com]
- 7. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. 寡核苷酸纯化 [sigmaaldrich.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Labeling LNA-Modified Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the labeling of Locked Nucleic Acid (LNA)-modified oligonucleotides. LNA modifications significantly increase the thermal stability and specificity of probes, making them ideal for a variety of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense therapy.[1][2][] This document outlines methods for 5'-end, 3'-end, and internal labeling of LNA probes with fluorophores and haptens, along with data on labeling efficiency and probe stability.
Introduction to LNA Probe Labeling
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This conformational lock increases the binding affinity of the LNA oligonucleotide to its complementary target sequence, resulting in a higher melting temperature (Tm).[1] Each LNA monomer incorporated into a DNA or RNA strand can increase the Tm by 2-8°C.[1] This enhanced stability allows for the design of shorter probes with high specificity, which is particularly advantageous for detecting short targets or discriminating between single nucleotide polymorphisms (SNPs).[4]
Labeling LNA probes with fluorophores, quenchers, or haptens is essential for their use in various detection and quantification assays. The choice of labeling strategy depends on the specific application and the desired position of the label.
Labeling Strategies and Protocols
This section provides detailed protocols for the most common methods of labeling LNA-modified probes.
5'-End Labeling
5'-end labeling is a common strategy for attaching a single label to the terminus of an LNA probe. This method is suitable for applications where a terminal label does not interfere with hybridization or enzymatic activity.
This protocol describes the labeling of a 5'-amine-modified LNA oligonucleotide with a succinimidyl ester-activated fluorescent dye.
Experimental Protocol:
-
Oligonucleotide Preparation: Resuspend the 5'-amine-modified LNA oligonucleotide in nuclease-free water to a concentration of 100 µM.
-
Labeling Buffer Preparation: Prepare a 0.1 M sodium tetraborate (B1243019) buffer and adjust the pH to 8.5.[5][6] This buffer should be prepared fresh.[5][6]
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., a succinimidyl ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM immediately before use.[5]
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 100 µM 5'-amine-modified LNA oligonucleotide
-
10 µL of 0.1 M sodium tetraborate buffer, pH 8.5
-
5 µL of 10 mM amine-reactive dye in DMSO
-
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification: Purify the labeled LNA probe from the unreacted dye and oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or gel electrophoresis.[5][7]
Workflow for 5'-End Chemical Labeling:
Caption: Workflow for 5'-end chemical labeling of LNA probes.
This method is suitable for labeling the 5'-hydroxyl terminus of an LNA probe with a radiolabel or a modified nucleotide for subsequent chemical conjugation.
Experimental Protocol:
-
Dephosphorylation (if necessary): If the LNA oligonucleotide has a 5'-phosphate, it must be removed first using an alkaline phosphatase.
-
Labeling Reaction:
-
Termination and Purification:
Workflow for 5'-End Enzymatic Labeling:
Caption: Workflow for 5'-end enzymatic labeling of LNA probes.
3'-End Labeling
3'-end labeling is often used to avoid interference with 5'->3' polymerase activity or for specific applications requiring a label at this terminus.
TdT catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule, making it suitable for labeling LNA-containing oligonucleotides.[10][11][12]
Experimental Protocol:
-
Reaction Setup:
-
Combine the following in a microcentrifuge tube on ice:
-
5 pmol LNA oligonucleotide (20-100 bp)
-
1X TdT Reaction Buffer
-
Labeled nucleotide (e.g., Biotin-11-dUTP, DIG-11-dUTP, or a fluorescently labeled ddNTP)
-
10-20 units of Terminal Deoxynucleotidyl Transferase
-
Nuclease-free water to a final volume of 50 µL
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[12]
-
Termination and Purification:
-
Stop the reaction by adding 0.5 M EDTA or by heating at 70°C for 10 minutes.[12]
-
Purify the labeled probe using spin-column chromatography or ethanol (B145695) precipitation to remove unincorporated nucleotides.[10]
-
Workflow for 3'-End Enzymatic Labeling:
Caption: Workflow for 3'-end enzymatic labeling of LNA probes.
Internal Labeling
Internal labeling involves the incorporation of modified nucleotides during the synthesis of the LNA probe, or post-synthetically at specific internal sites.
This method involves the use of a DNA polymerase that can accept LNA-triphosphates as substrates during a primer extension or PCR reaction.[13][14][15]
Experimental Protocol:
-
Reaction Setup:
-
Design a primer and template system where the template contains the complementary sequence for the desired LNA probe.
-
Combine the following in a PCR tube:
-
Primer-template duplex
-
1X High-Fidelity DNA Polymerase Buffer
-
A mixture of dNTPs and the desired labeled LNA-NTP (e.g., LNA-TTP, LNA-ATP).[13] The ratio of LNA-NTP to its corresponding dNTP will determine the labeling density.
-
High-Fidelity DNA Polymerase (e.g., Phusion)
-
Nuclease-free water to the final reaction volume
-
-
-
Thermocycling: Perform primer extension or PCR using an appropriate thermocycling program.
-
Purification: Purify the internally labeled LNA probe using HPLC or gel electrophoresis to separate it from the template, primers, and unincorporated nucleotides.
Logical Relationship for Internal Labeling by Enzymatic Incorporation:
Caption: Components and process for internal labeling of LNA probes.
Data Presentation
The following tables summarize quantitative data related to the labeling and performance of LNA-modified probes.
Table 1: Comparison of Labeling Methods for LNA Probes
| Labeling Method | Position | Label Type | Typical Efficiency | Advantages | Disadvantages |
| Chemical (Amine-Reactive) | 5'-end | Fluorophore, Hapten | >90% (with optimization)[16] | High efficiency, stable linkage | Requires amine-modified oligo |
| Enzymatic (T4 PNK) | 5'-end | Radiolabel, Modified Nucleotide | Variable, dependent on substrate | Labels unmodified oligos | Can be less efficient than chemical methods |
| Enzymatic (TdT) | 3'-end | Fluorophore, Hapten, Radiolabel | High for single nucleotide addition | Labels unmodified oligos, versatile | Can add multiple labels (tailing) if not controlled |
| Enzymatic Incorporation | Internal | Fluorophore, Hapten | Dependent on polymerase and LNA-NTP | Allows for multiple internal labels | Requires specific polymerases, LNA-NTPs can be costly |
Table 2: Performance Characteristics of Labeled LNA Probes
| Characteristic | LNA Probes | Conventional DNA Probes | Reference |
| Melting Temperature (Tm) | Increased by 2-8°C per LNA monomer | Standard | [1] |
| Mismatch Discrimination | Significantly improved | Lower | [4] |
| Nuclease Resistance | Increased | Lower | [1] |
| In Situ Hybridization Signal | Stronger signal, lower background | Weaker signal, higher background | [17] |
| qPCR Specificity | Higher | Standard | [18] |
Conclusion
The methods described in these application notes provide robust and versatile strategies for labeling LNA-modified probes. The choice of labeling method should be guided by the specific application, the desired label, and its position within the probe. The enhanced properties of LNA probes, combined with efficient labeling, offer superior performance in a wide range of molecular diagnostics and research applications. Proper purification and quality control of labeled LNA probes are crucial for obtaining reliable and reproducible results.
References
- 1. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. bionano.com [bionano.com]
- 9. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Unlocking the Secrets of microRNA: A Guide to LNA-Based Detection Assays
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a pivotal role in regulating gene expression at the post-transcriptional level. Their dysregulation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making them attractive targets for novel diagnostics and therapeutics. The detection and quantification of these diminutive regulators, however, present significant challenges due to their short length, high sequence homology among family members, and often low abundance.
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool to overcome these challenges. LNA nucleosides are RNA analogs containing a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation. This structural constraint significantly increases the binding affinity and specificity of LNA-containing oligonucleotides to their complementary miRNA targets.[1] This enhanced affinity allows for the design of shorter probes with higher melting temperatures (Tm), enabling unprecedented sensitivity and specificity in miRNA detection.
These application notes provide a comprehensive overview and detailed protocols for three key LNA-based assays for miRNA detection: quantitative reverse transcription PCR (qRT-PCR), in situ hybridization (ISH), and Northern blotting.
Principle of LNA Technology
The core advantage of LNA technology lies in the conformational locking of the ribose sugar. This pre-organization of the sugar moiety enhances base stacking and pairing with the target miRNA, leading to a more stable hybrid.[1] For each LNA monomer incorporated into an oligonucleotide, the melting temperature (Tm) of the duplex is increased by 2–8°C.[1] This allows for the use of shorter probes while maintaining high binding affinity, a critical feature for detecting small ~22 nucleotide miRNAs. The increased thermal stability also permits more stringent hybridization and washing conditions, significantly improving the discrimination between closely related miRNA sequences, even those differing by a single nucleotide.
Quantitative Data Summary
The superior binding kinetics of LNA probes translate into significant improvements in the sensitivity and specificity of miRNA detection assays compared to traditional DNA-based methods.[2][3] The following tables summarize the quantitative performance of LNA-based assays.
| Assay Type | Parameter | LNA-Based Assay Performance | Traditional DNA Probe Performance | Reference |
| qRT-PCR | Detection Limit | As low as 10 copies of miRNA | Higher, often requiring pre-amplification | [4] |
| Starting Material | As little as 1 pg of total RNA | Typically requires nanogram quantities | [4] | |
| Northern Blot | Sensitivity | At least 10-fold higher than DNA probes | Lower sensitivity, requiring larger amounts of total RNA | [2][3] |
| Detection Limit | As low as 0.05 fmol | Higher, often in the picomole range | [5] | |
| In Situ Hybridization (ISH) | Specificity | Single-nucleotide discrimination | Prone to cross-hybridization with homologous miRNAs | [6] |
| Signal Intensity | High signal-to-noise ratio | Lower signal intensity | [7] | |
| Microarray | Sensitivity | Detection of low-abundance miRNAs (attomole range) | Variable, with poor detection of many miRNAs | [1] |
| Specificity | Superior single-nucleotide discrimination | Lower specificity, affected by GC content | [1] |
Experimental Workflows and Signaling Pathways
LNA-Based miRNA Detection Workflow
The general workflow for LNA-based miRNA detection involves several key steps, from sample preparation to data analysis. The specific details of each step vary depending on the chosen assay.
Caption: General workflow for LNA-based microRNA detection.
miRNA Biogenesis and Mechanism of Action
Understanding the biogenesis of miRNAs is crucial for designing effective detection strategies. The following diagram illustrates the canonical pathway of miRNA maturation and its role in gene silencing.
Caption: Canonical microRNA biogenesis and gene silencing pathway.
Detailed Experimental Protocols
LNA-Based microRNA qRT-PCR
This protocol is optimized for the sensitive and specific quantification of mature miRNAs from total RNA.
Materials:
-
Total RNA containing miRNA
-
miRCURY LNA RT Kit (or equivalent)
-
miRCURY LNA SYBR Green PCR Kit (or equivalent)
-
LNA miRNA-specific forward and reverse primers
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
A. Reverse Transcription (RT)
-
Thaw all reagents on ice.
-
Prepare the RT reaction mix in a nuclease-free tube on ice as follows:
Reagent Volume per 20 µL reaction 5x Reaction Buffer 4 µL 10x RT Enzyme Mix 2 µL Template RNA (1-20 ng) x µL | Nuclease-free water | to 20 µL |
-
Gently mix the reactions and spin down.
-
Incubate for 60 minutes at 42°C.
-
Heat-inactivate the reverse transcriptase for 5 minutes at 95°C.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
B. Quantitative PCR (qPCR)
-
Thaw all reagents on ice. Protect the SYBR Green Master Mix from light.
-
Prepare the qPCR reaction mix in a nuclease-free tube on ice. For each 20 µL reaction:
Reagent Volume per 20 µL reaction 2x SYBR Green Master Mix 10 µL LNA miRNA-specific primer set (10 µM) 2 µL cDNA (diluted 1:10) 4 µL | Nuclease-free water | 4 µL |
-
Gently mix the reactions and dispense into a qPCR plate.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using the following cycling conditions:
-
95°C for 10 minutes (polymerase activation)
-
40 cycles of:
-
95°C for 10 seconds (denaturation)
-
60°C for 1 minute (annealing/extension)
-
-
-
Perform a melting curve analysis to verify the specificity of the amplified product.
LNA-Based microRNA In Situ Hybridization (ISH) for FFPE Tissues
This protocol describes the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Proteinase K
-
Hybridization buffer
-
Double-DIG labeled LNA miRNA probe
-
Stringent wash buffers (5X, 1X, and 0.2X SSC)
-
Blocking solution
-
Anti-DIG-AP Fab fragments
-
NBT/BCIP substrate
-
Nuclear Fast Red counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes), and finally in DEPC-treated water (5 minutes).
-
-
Permeabilization:
-
Treat with Proteinase K (15 µg/mL) at 37°C for 10 minutes.
-
Wash twice in DEPC-treated PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer at 55°C for 2 hours.
-
Hybridize with the double-DIG labeled LNA probe (e.g., 50 nM) in hybridization buffer overnight at 55°C in a humidified chamber.[7]
-
-
Stringent Washes:
-
Wash in 5X SSC at 55°C for 20 minutes.
-
Wash in 1X SSC at 55°C for 10 minutes.
-
Wash twice in 0.2X SSC at 55°C for 5 minutes each.
-
Wash in PBS at room temperature for 5 minutes.
-
-
Immunological Detection:
-
Block with 2% sheep serum and 1% BSA in PBS for 30 minutes.
-
Incubate with anti-DIG-AP Fab fragments (1:800 dilution) in blocking solution for 1 hour at room temperature.
-
Wash three times in PBS for 5 minutes each.
-
-
Color Development:
-
Equilibrate in alkaline phosphatase buffer for 5 minutes.
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
LNA-Based microRNA Northern Blotting
This protocol provides a method for the detection and size verification of mature miRNAs.
Materials:
-
Total RNA
-
15% denaturing polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., ULTRAhyb)
-
32P-labeled LNA miRNA probe
-
Low and high stringency wash buffers
-
Phosphor imager screen
Protocol:
-
RNA Electrophoresis:
-
Resolve 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel.
-
Include a low-molecular-weight RNA ladder.
-
-
Electrotransfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry electroblotting apparatus.
-
-
Crosslinking:
-
UV-crosslink the RNA to the membrane.
-
-
Probe Labeling:
-
End-label the LNA probe with [γ-32P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer at 37-42°C for at least 30 minutes.
-
Add the denatured, labeled LNA probe and hybridize overnight at 37-42°C.
-
-
Washing:
-
Perform two low-stringency washes with 2X SSC, 0.1% SDS at room temperature for 15 minutes each.
-
Perform one or two high-stringency washes with 0.1X SSC, 0.1% SDS at 50°C for 15 minutes each.
-
-
Detection:
-
Expose the membrane to a phosphor imager screen.
-
Analyze the resulting image to detect the miRNA of interest.
-
Conclusion
LNA-based assays offer a robust and reliable platform for the sensitive and specific detection of microRNAs. The enhanced binding affinity of LNA probes enables superior performance in a variety of applications, from quantitative expression profiling to in situ localization. The detailed protocols provided herein serve as a starting point for researchers to implement these powerful techniques in their own laboratories, paving the way for new discoveries in the field of miRNA research and the development of novel miRNA-based diagnostics and therapeutics.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. miRNA Quantification [qiagen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Multiplexed Detection Methods for Profiling microRNA Expression in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L_N_A Probe Design in SNP Genotyping
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and implementation of Locked Nucleic Acid (LNA) probes for Single Nucleotide Polymorphism (SNP) genotyping. LNA technology offers superior specificity and sensitivity in discriminating between closely related sequences, making it an invaluable tool in genetic analysis.[1]
Introduction to LNA Probes
Locked Nucleic Acids (LNAs) are a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[2][3] This structural modification results in an unprecedented increase in the thermal stability of duplexes when LNA monomers are incorporated into DNA or RNA oligonucleotides.[3] This key feature allows for the design of shorter probes with higher binding affinity and specificity, which is particularly advantageous for SNP genotyping where single base mismatches must be reliably detected.[1][3][4][5] The incorporation of LNA bases can increase the melting temperature (Tm) of a probe by 2-8 °C per LNA monomer.[2]
The enhanced binding affinity of LNA probes also leads to a significant increase in the melting temperature difference (ΔTm) between perfectly matched and mismatched targets, often around 20°C, a level of discrimination not achievable with standard DNA probes.[1] This makes LNA probes highly suitable for various SNP detection platforms, including real-time PCR, microarrays, and fluorescence polarization assays.[1][4][6]
LNA Probe Design Guidelines for SNP Genotyping
Effective LNA probe design is critical for successful SNP genotyping. The following guidelines summarize key considerations for designing LNA probes for this application.
General Design Recommendations:
| Parameter | Recommendation | Rationale |
| Probe Length | 12-15 nucleotides[1][7] | Shorter probes enhance mismatch discrimination.[3] |
| LNA Placement | 2-3 LNA bases positioned directly at the SNP site.[1][7] A triplet of LNA bases centered on the mismatch generally provides the largest discriminatory power.[8][9][10] | Maximizes the destabilizing effect of a mismatch. |
| Melting Temperature (Tm) | Approximately 65°C[1][7] | Ensures stable hybridization at typical assay temperatures. |
| GC Content | 30-60%[2][11] | Avoids issues with secondary structures and ensures stable, specific binding. |
| Sequence Considerations | Avoid stretches of more than four consecutive LNA bases.[2][7][11] Avoid stretches of three or more Gs or Cs.[2][11] Avoid placing LNA bases in palindrome sequences.[1] | Prevents self-complementarity and the formation of secondary structures.[8] |
Design for Specific Applications:
| Application | Specific Design Guideline |
| Allele-Specific PCR | Position the LNA nucleotide at the polymorphic site and/or immediately 5' to it.[1] If possible, avoid placing an LNA at the extreme 3' end of the primer to prevent low PCR efficiency.[1] |
| Real-Time qPCR Probes | Substitute every third base with LNA in the central part of the probe. Typically, 4-6 LNA substitutions are needed to achieve a suitable Tm.[7] The mutation should be located centrally in the probe with a single LNA substitution at the mutation site.[7] |
| Microarray Capture Probes | Probes should be approximately 12 nucleotides long with 2-3 LNA bases at the SNP site.[1][7] The SNP should ideally be positioned centrally.[1] |
Experimental Protocol: SNP Genotyping using LNA Probes and Real-Time PCR
This protocol outlines a general procedure for SNP genotyping using LNA hydrolysis probes on a real-time PCR platform.
1. Materials:
-
DNA samples
-
PCR primers (forward and reverse)
-
Allele-specific LNA probes (e.g., one for the wild-type allele labeled with FAM and one for the variant allele labeled with HEX/JOE)[12]
-
Real-time PCR master mix
-
Nuclease-free water
2. LNA Probe and Primer Design:
-
Design PCR primers to amplify a short fragment (e.g., 89 bp) containing the SNP of interest.[12]
-
Design two allele-specific LNA probes, each complementary to one of the SNP alleles.
-
Incorporate LNA bases at and around the SNP position in each probe to maximize differential hybridization.
-
Label each probe with a different fluorophore and a compatible quencher.
3. Real-Time PCR Reaction Setup:
| Component | Final Concentration |
| PCR Primers | 200 nM each |
| LNA Probes | 100 nM each |
| Real-Time PCR Master Mix | 1X |
| DNA Template | 1-10 ng |
| Nuclease-free water | to final volume |
4. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec |
5. Data Analysis:
-
Analyze the amplification curves for each fluorophore.
-
Determine the genotype based on which fluorophore shows a significant increase in fluorescence.
-
Homozygous Wild-Type: Signal only from the wild-type probe (e.g., FAM).
-
Homozygous Variant: Signal only from the variant probe (e.g., HEX/JOE).
-
Heterozygous: Signal from both probes.
-
LNA Probe Design and SNP Discrimination Workflow
The following diagrams illustrate the key principles and workflows associated with LNA probe design for SNP genotyping.
Caption: Workflow for LNA probe design and validation.
Caption: Mechanism of LNA-based SNP discrimination.
Quantitative Data Summary
The high affinity of LNA probes significantly impacts their hybridization characteristics, leading to superior performance in SNP genotyping assays.
| Parameter | DNA Probes | LNA Probes | Reference |
| Typical Length | 20-30 nt | 12-15 nt | [1] |
| Tm Increase per Modification | N/A | 2-8 °C | [2] |
| ΔTm (Perfect Match vs. Mismatch) | Low (0.5-3°C for a 25 bp probe) | High (often around 20°C) | [1][10] |
| Nuclease Resistance | Low | High | [3][8] |
Conclusion
LNA-enhanced oligonucleotides provide a powerful solution for SNP genotyping, offering enhanced specificity, sensitivity, and thermal stability.[1] By following the detailed design guidelines and protocols outlined in these application notes, researchers can effectively develop robust and reliable SNP genotyping assays for a wide range of applications in research and diagnostics. The unique properties of LNAs allow for shorter probe designs, leading to better mismatch discrimination and overall improved assay performance.[2][3]
References
- 1. SNP Detection [qiagen.com]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design options [qiagen.com]
- 12. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Locked Nucleic Acid (LNA) in Therapeutic Aptamer Development
Introduction
Aptamers, single-stranded DNA or RNA oligonucleotides capable of binding to specific targets with high affinity and specificity, represent a promising class of therapeutic agents.[1][2] Often referred to as "chemical antibodies," they offer distinct advantages over traditional antibody-based therapies, including lower immunogenicity, ease of chemical synthesis and modification, and enhanced stability.[3][4] However, unmodified nucleic acid aptamers are susceptible to rapid degradation by nucleases in vivo and can exhibit suboptimal pharmacokinetic profiles.[5][6]
Locked Nucleic Acid (LNA) is a modified nucleotide analogue that addresses these limitations. In LNA, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, "locking" it into a C3'-endo conformation.[7][8] This structural constraint significantly enhances the properties of aptamers, making them more suitable for therapeutic applications.[9] Key advantages conferred by LNA modification include dramatically increased thermal stability, improved resistance to nuclease degradation, and often, enhanced binding affinity.[7][10][11] These improvements lead to better in vivo stability, longer retention times in the body, and potentially greater therapeutic efficacy.[10][12]
These application notes provide an overview of the strategies for incorporating LNA into therapeutic aptamers and detailed protocols for their selection and characterization.
I. Strategies for LNA Integration in Aptamer Development
There are two primary strategies for incorporating LNA modifications into aptamers: during the selection process (pre-SELEX modification) or after a standard aptamer has been identified (post-SELEX modification).
-
Pre-SELEX Modification (LNA-SELEX): In this approach, libraries of oligonucleotides containing LNA bases are used from the outset in the Systematic Evolution of Ligands by EXponential Enrichment (SELEX) process.[3] This method allows for the direct selection of aptamers that require the LNA modification for their specific three-dimensional structure and target binding. This requires specialized polymerases capable of amplifying LNA-containing sequences.[9][13]
-
Post-SELEX Modification: This is a more common and often more rational approach where a standard DNA or RNA aptamer is first selected via conventional SELEX.[14] Following sequence identification and truncation to its minimal binding motif, LNA bases are strategically introduced.[9] Modifications are typically placed in stem regions or areas not directly involved in target recognition to enhance structural stability without disrupting the binding interface.[10][15] This strategy avoids the complexities of enzymatic amplification of LNA-rich libraries.[10][12]
II. Experimental Protocols
Protocol 1: Systematic Evolution of Ligands by EXponential Enrichment (SELEX) for LNA-Aptamer Selection
This protocol outlines a general workflow for the in vitro selection of LNA-containing aptamers. This process involves iterative rounds of binding, partitioning, and amplification to enrich a pool of oligonucleotides for sequences with high affinity to a specific target.[16][17]
Methodology:
-
Library Preparation: Synthesize a single-stranded DNA (ssDNA) library containing random sequences flanked by constant regions for PCR amplification.[18] For a pre-SELEX approach, this library will be synthesized with a defined percentage of LNA-modified nucleotides.
-
Target Incubation: The oligonucleotide library is incubated with the target molecule (e.g., protein, cell) in a specific binding buffer.[18] Incubation conditions (temperature, time) should be optimized for the specific target.
-
Partitioning: Separate the aptamer-target complexes from the unbound oligonucleotides.[4] Methods include nitrocellulose filter binding, affinity chromatography, or magnetic beads.[18][19] The stringency of washing steps can be increased in later rounds to select for higher affinity binders.[18]
-
Elution: The bound aptamers are eluted from the target, often through a change in pH, temperature, or by using a denaturant.[16]
-
Amplification: The eluted sequences are amplified by PCR. For RNA aptamers, this step is followed by in vitro transcription.[14] This step enriches the pool with sequences that bound the target.
-
Enrichment and Iteration: The amplified pool is used for the next round of selection under increasingly stringent conditions.[4] The process is typically repeated for 8-20 cycles.[19]
-
Sequencing and Analysis: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates.[18]
-
Characterization: Individual aptamer candidates are synthesized and characterized for binding affinity and specificity.
Protocol 2: Nuclease Resistance Assay
This protocol is used to evaluate the enhanced stability of LNA-modified aptamers compared to their unmodified counterparts in the presence of nucleases, such as in human serum.[20][21]
Methodology:
-
Preparation: Prepare solutions of both the LNA-modified aptamer and its corresponding unmodified DNA/RNA version at the same concentration.
-
Incubation: Incubate a set amount of each aptamer in a solution containing nucleases (e.g., 40-50% human serum in buffer) at 37°C.[21]
-
Time Points: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).[22]
-
Reaction Quenching: Stop the degradation reaction immediately by adding a quenching buffer (e.g., containing EDTA and a denaturant) and flash-freezing or heating to 95°C.[21]
-
Analysis: The integrity of the aptamer at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: The percentage of full-length, intact aptamer remaining at each time point is quantified by densitometry (for gels) or by integrating peak areas (for HPLC).[20] The results are plotted to compare the degradation profiles.
Protocol 3: Binding Affinity Assay (Nitrocellulose Filter Binding)
This protocol determines the equilibrium dissociation constant (Kd), a measure of the binding affinity between an aptamer and its target protein.[12] A lower Kd value signifies a higher binding affinity.
Methodology:
-
Aptamer Preparation: The aptamer is typically radiolabeled (e.g., with 32P) or fluorescently labeled for detection.[23] Before use, the aptamer is folded into its active conformation by heating to 85-95°C for 5 minutes, followed by slow cooling to room temperature.[23]
-
Binding Reaction: A constant, low concentration of the labeled aptamer (e.g., 1 nM) is incubated with a range of concentrations of the target protein.[12]
-
Incubation: The binding reactions are incubated at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[12]
-
Filtration: The reaction mixtures are passed through a nitrocellulose membrane under vacuum.[12] Proteins and protein-aptamer complexes bind to the nitrocellulose, while unbound nucleic acid aptamers pass through.
-
Washing: The membrane is washed with a cold binding buffer to remove any non-specifically bound aptamers.
-
Quantification: The amount of labeled aptamer retained on the membrane is quantified using a phosphorimager (for radiolabels) or a fluorescence scanner.
-
Data Analysis: The fraction of bound aptamer is plotted against the protein concentration, and the data are fitted to a binding equation to calculate the Kd.
III. Data Presentation: Enhanced Performance of LNA-Aptamers
The incorporation of LNA nucleotides consistently improves the biophysical properties of aptamers.
Table 1: Comparison of Target Binding Affinity (Kd)
| Aptamer Target | Aptamer Type | Modification | Kd (nM) | Fold Change in Affinity | Citation |
| Staphylococcal Enterotoxin A (SEA) | DNA | Unmodified (Apt5) | 13 ± 2 | - | [15] |
| Staphylococcal Enterotoxin A (SEA) | DNA | LNA (LNA14) | 74 ± 24 | ~5.7x decrease | [15] |
| Avidin | DNA | Unmodified | (not specified) | - | [7] |
| Avidin | DNA | LNA | (not specified) | 8.5x increase | [7] |
| Tenascin-C | RNA | 2'-F pyrimidine (B1678525) | (not specified) | - | [10] |
| Tenascin-C | RNA | 2'-F pyrimidine + LNA | Maintained | No significant change | [10] |
Note: The effect of LNA on affinity can vary. While it often maintains or improves affinity, suboptimal placement can also decrease it, as seen with the LNA14 aptamer.[15][24]
Table 2: Comparison of Thermal Stability and Nuclease Resistance
| Aptamer | Modification | Tm (°C) | Stability in Human Plasma | Citation |
| Tenascin-C Aptamer (TTA1) | 2'-F pyrimidine | (not specified) | Degraded | [10] |
| Tenascin-C Aptamer (TTA1) | 2'-F pyrimidine + LNA in stem | Significantly increased | Markedly improved stability | [10] |
| Generic Oligonucleotides | DNA/DNA duplex | 21.2 | Low | [25] |
| Generic Oligonucleotides | LNA/LNA duplex | > 95 | High | [25] |
| EpCAM Aptamer-siRNA | Unmodified | (not specified) | Degraded | [22] |
| EpCAM Aptamer-siRNA | LNA-modified | (not specified) | Stable until 96 hours | [22] |
IV. Therapeutic Mechanisms and Signaling Pathways
LNA-modified aptamers can be engineered to function through several therapeutic mechanisms, primarily as antagonists that block molecular interactions or as targeted delivery vehicles.[26][27]
Antagonistic Activity
By binding to a target protein such as a growth factor, receptor, or enzyme, an LNA aptamer can directly inhibit its function.[26] For example, an aptamer targeting a cell surface receptor can prevent the binding of its natural ligand, thereby blocking downstream intracellular signaling pathways that are critical for disease progression, such as in cancer.[27][28] The enhanced stability of LNA aptamers makes them particularly effective for in vivo applications where prolonged target engagement is required.[10]
Targeted Delivery
Cell-specific aptamers can be conjugated to other therapeutic agents, such as siRNAs, microRNAs, or small molecule drugs.[22][26] These aptamer-drug conjugates (ApDCs) are designed to bind specifically to surface markers on diseased cells, facilitating the targeted delivery of the therapeutic payload and minimizing off-target effects.[22][27] LNA modifications in the aptamer component ensure the stability of the delivery vehicle in circulation until it reaches its target.[22]
References
- 1. Oligonucleotide aptamers for pathogen detection and infectious disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of DNA and RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptamer SELEX - Novaptech [novaptech.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics and safety of aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamer Modifications from Gene Link [genelink.com]
- 9. In vitro selection of BNA (LNA) aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of locked nucleic acids to improve aptamer in vivo stability and targeting function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Post-SELEX modifications with locked nucleic acids (LNA) of a SEA-specific DNA aptamer assisted by in silico modelling - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.alphalifetech.com [blog.alphalifetech.com]
- 19. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Cancer Cells Using LNA-Modified Aptamer-siRNA Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. japtamers.co.uk [japtamers.co.uk]
- 24. mdpi.com [mdpi.com]
- 25. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNA Aptamer-based Drugs - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 27. Nucleic acid aptamers: clinical applications and promising new horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies Using LNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA)-modified oligonucleotides have emerged as a powerful tool for in vivo studies due to their enhanced stability, increased binding affinity to target RNA, and improved resistance to nuclease degradation.[1][2][3][4][5] These properties make them highly effective for modulating gene expression in animal models, offering significant advantages over unmodified oligonucleotides.[1][4] This document provides detailed application notes and protocols for the successful implementation of LNA-modified oligonucleotides in in vivo research.
Applications of LNA-Modified Oligonucleotides in Vivo
LNA technology can be incorporated into various types of oligonucleotides for a range of in vivo applications:
-
Antisense Oligonucleotides (ASOs): LNA-modified ASOs, particularly "gapmers," are widely used for RNase H-mediated degradation of target mRNA.[6][7][8] These gapmers typically consist of a central block of DNA nucleotides flanked by LNA-modified wings, combining the high target affinity of LNAs with the ability of the DNA gap to recruit RNase H.[1][4][8] This approach has been successfully used to inhibit tumor growth and silence genes in various tissues, including the liver and lungs.[1][6][7]
-
Small Interfering RNAs (siRNAs): Incorporation of LNA modifications into siRNA duplexes can significantly increase their serum stability and reduce off-target effects.[9][10][11][12] LNA-modified siRNAs have been shown to effectively silence target genes in vivo in xenograft cancer models.[9][10]
-
Aptamers: LNA modifications can enhance the in vivo stability and targeting function of aptamers.[2] By modifying the stem of an aptamer with LNA, researchers have observed improved plasma stability, higher tumor uptake, and longer blood retention in animal models.[2]
-
MicroRNA Inhibition: LNA-based antagomirs are potent inhibitors of microRNA function in vivo, offering a valuable tool for studying the biological roles of specific microRNAs.
Data Presentation: In Vivo Efficacy and Biodistribution
The following tables summarize quantitative data from representative in vivo studies using LNA-modified oligonucleotides.
Table 1: In Vivo Efficacy of LNA-Modified Antisense Oligonucleotides
| Target Gene | Animal Model | Oligonucleotide Type | Dosing Regimen | Efficacy | Reference |
| POLR2A | Tumor-bearing nude mice | Full LNA PO ODNs | 1 mg/kg/day for 14 days (continuous administration) | Sequence-specific tumor growth inhibition | [1] |
| Malat1 | FVB mice | LNA gapmer | 10 nmol (single intratracheal instillation) | Significant silencing in the lung | [7] |
| Green Fluorescent Protein (GFP) | Xenograft cancer model | End-modified LNA siRNA | Systemic (low volume tail vein or continuous s.c. delivery) | Effective target reduction | [9] |
| ENaC | Mouse model | cEt gapmer | Intratracheal administration | Reduced ENaC mRNA in airways | [7] |
Table 2: Biodistribution of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Animal Model | Key Findings | Reference |
| Full LNA PO ODNs | Nude mice | Highest uptake in the kidneys; urinary secretion is the major clearance route. | [1] |
| LNA-modified TTA1 aptamer | Tumor-bearing nude mice | Higher tumor uptake and longer blood retention compared to unmodified aptamer. | [2] |
| LNA-modified siRNA | Mice with human tumor xenografts | Accumulate predominantly in the kidneys. | [13] |
Experimental Protocols
General Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study using LNA-modified oligonucleotides.
Caption: A generalized workflow for in vivo studies with LNA-modified oligonucleotides.
Protocol for Systemic Delivery of LNA Gapmers in Mice
This protocol describes the intravenous administration of LNA gapmers for targeting genes in the liver.[6]
Materials:
-
LNA Gapmer (lyophilized)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS)
-
Mouse model (e.g., C57BL/6)
-
Insulin syringes (or similar for tail vein injection)
-
Animal restrainer
Procedure:
-
Oligonucleotide Reconstitution:
-
Briefly centrifuge the vial of lyophilized LNA gapmer to collect the powder at the bottom.
-
Reconstitute the oligonucleotide in sterile, nuclease-free PBS to the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly and let it sit at room temperature for a few minutes to ensure complete dissolution. Store aliquots at -20°C.
-
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Weigh each mouse to calculate the correct injection volume.
-
-
Dosing and Administration:
-
Thaw the LNA gapmer solution and dilute to the final injection concentration with sterile PBS. A typical dose for initial studies is 1-5 mg/kg.
-
Administer the formulated oligonucleotide via intravenous tail vein injection.[6]
-
Include a control group of mice injected with PBS or a scrambled LNA oligonucleotide sequence.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any adverse effects according to institutional guidelines.
-
-
Tissue Collection:
-
At a predetermined time point (e.g., 72 hours post-injection for initial efficacy studies), euthanize the mice according to an approved protocol.
-
Perfuse the animals with PBS to remove blood from the tissues.
-
Collect the liver and other relevant tissues, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
-
Protocol for Local Delivery of LNA Gapmers to the Lung
This protocol is for intratracheal administration of LNA gapmers to target genes in the lung.[7]
Materials:
-
LNA Gapmer (lyophilized)
-
Sterile, nuclease-free PBS
-
Mouse model (e.g., FVB)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Oligonucleotide Preparation:
-
Prepare the LNA gapmer solution as described in the systemic delivery protocol.
-
-
Animal Anesthesia and Intubation:
-
Anesthetize the mouse using isoflurane.
-
Carefully perform a non-invasive or surgical intratracheal intubation.
-
-
Administration:
-
Administer a single dose of the LNA gapmer solution (e.g., 10 nmol) directly into the lungs via the intratracheal tube.[7]
-
-
Recovery and Monitoring:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor for any signs of respiratory distress.
-
-
Tissue Collection:
-
Euthanize the mice at desired time points (e.g., 1 week post-administration).[7]
-
Collect lung tissue, as well as other organs like the liver, kidney, and spleen to assess systemic effects.
-
Process tissues for RNA or protein analysis as required.
-
Analysis of In Vivo Efficacy
Mechanism of Action: LNA Gapmer and RNase H
LNA gapmers primarily function by recruiting RNase H to the target mRNA, leading to its degradation.
Caption: Mechanism of action for LNA gapmers.
Quantification of Target Gene Knockdown
Protocol: RNA Extraction and qRT-PCR
-
RNA Extraction:
-
Homogenize a weighed portion of the frozen tissue (e.g., 20-30 mg) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, Actin).
-
Run samples from the treated and control groups in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene in the treated group compared to the control group using the ΔΔCt method, after normalizing to the housekeeping gene expression.
-
Considerations for In Vivo Studies
-
Toxicity: While LNA oligonucleotides are generally well-tolerated, it is crucial to perform dose-response studies to identify a therapeutic window with minimal toxicity.[1] Phosphorothioate backbone modifications, often used to increase nuclease resistance, can sometimes lead to non-sequence-specific effects.[1]
-
Off-Target Effects: Carefully design LNA oligonucleotides and perform BLAST searches to minimize potential off-target binding. LNA modifications can reduce, but not eliminate, off-target effects.[9][10]
-
Delivery: The choice of delivery route is critical and depends on the target organ. Systemic delivery is suitable for organs like the liver and kidney, while local administration may be necessary for tissues like the lung or brain.[6][7]
-
Controls: Always include appropriate control groups, such as animals treated with a saline vehicle or a scrambled LNA oligonucleotide sequence, to ensure that the observed effects are sequence-specific.
References
- 1. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Use of Gapmers for In Vivo Suppression of Hepatic mRNA Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of LNA phosphoramidites
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency in LNA (Locked Nucleic Acid) phosphoramidite (B1245037) synthesis.
Troubleshooting Guide
Low coupling efficiency during the incorporation of LNA phosphoramidites can arise from several factors, often related to the unique steric hindrance of these modified monomers. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of the issue.
Issue: Low Coupling Efficiency Observed for LNA Monomers
If you are experiencing a drop in coupling efficiency specifically during the addition of LNA phosphoramidites, consult the following decision tree and detailed troubleshooting steps.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low LNA phosphoramidite coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: Are LNA phosphoramidites more challenging to couple than standard DNA phosphoramidites?
A2: Yes, LNA phosphoramidites are generally more challenging to couple due to their bicyclic structure, which creates significant steric hindrance.[3] This steric bulk can slow down the coupling reaction, necessitating adjustments to the standard synthesis protocol to achieve high efficiency.[3]
Q3: How does moisture impact the coupling efficiency of LNA phosphoramidites?
A3: Moisture is a primary cause of low coupling efficiency for all phosphoramidites, including LNAs.[4][5][6][7] Water can react with the activated phosphoramidite, competing with the 5'-hydroxyl of the growing oligonucleotide chain.[4][7] It can also hydrolyze the phosphoramidite before it is delivered to the synthesis column.[4][7] Therefore, maintaining strictly anhydrous conditions for all reagents and solvents is critical for successful LNA oligonucleotide synthesis.[4][5][7]
Q4: What adjustments to the synthesis protocol are recommended for LNA phosphoramidites?
A4: Due to their steric hindrance, LNA phosphoramidites require a longer coupling time compared to standard DNA phosphoramidites.[3] It is also crucial to use a potent activator to facilitate the reaction. Additionally, the oxidation step following LNA coupling may need to be extended as the resulting phosphite (B83602) is oxidized more slowly.[3]
Q5: Which activators are recommended for LNA phosphoramidite coupling?
A5: While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended to overcome the steric hindrance of LNA monomers, especially in RNA synthesis.[7][8][9] Activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used.[8][9] The choice of activator can significantly impact the coupling efficiency.[7]
Q6: How can I monitor the coupling efficiency during my synthesis run?
A6: The Trityl Cation Assay is a standard method for monitoring stepwise coupling efficiency.[1] In each cycle, the dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain, producing a colored cation that can be quantified by UV-Vis spectrophotometry.[1] A consistent and high absorbance reading indicates high coupling efficiency, while a drop in absorbance signals a problem with the coupling step.[1]
Data Summary Tables
Table 1: Recommended Synthesis Cycle Modifications for LNA Phosphoramidites
| Parameter | Standard DNA | LNA Recommendation | Rationale |
| Coupling Time | 60 - 90 seconds | 180 - 250 seconds[3] | Overcomes steric hindrance of the LNA monomer.[3] |
| Activator | 1H-Tetrazole | ETT, BTT, DCI[8][9] | More potent activators are needed for sterically hindered monomers.[7] |
| Oxidation Time | 15 - 30 seconds | ~45 seconds[3] | The phosphite linkage after LNA coupling is oxidized more slowly.[3] |
Table 2: Common Activators and Their Properties
| Activator | pKa | Typical Concentration | Key Characteristics |
| 1H-Tetrazole | 4.8[9] | 0.45 M[9] | Standard activator for DNA synthesis; less efficient for sterically hindered phosphoramidites.[8][9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[9] | 0.25 M[9] | More acidic and reactive than 1H-Tetrazole; good for RNA and modified bases.[8][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[9][10] | 0.25 - 0.5 M[9] | Less acidic than tetrazole derivatives, reducing side reactions; highly nucleophilic, leading to rapid coupling.[9][10] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
Methodology:
-
During each synthesis cycle, the detritylation solution containing the cleaved dimethoxytrityl (DMT) cation is collected from the synthesizer.
-
The absorbance of the collected solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the DMT cation (typically around 495 nm).
-
The absorbance value is directly proportional to the number of coupled molecules in that cycle.
-
Plot the absorbance values against the cycle number. A consistent and high absorbance indicates successful and efficient coupling for each step. A sudden or gradual drop in absorbance indicates a decrease in coupling efficiency.
Protocol 2: Preparation and Maintenance of Anhydrous Acetonitrile (B52724)
Objective: To ensure the acetonitrile (ACN) used in phosphoramidite chemistry has a minimal water content to prevent loss of coupling efficiency.
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile with a specified low water content (<30 ppm, preferably <10 ppm).[4][11]
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[6]
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[6]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture from the air.[6]
-
Use fresh bottles of ACN when installing new phosphoramidites on the synthesizer.[4]
Signaling Pathways and Logical Relationships
Phosphoramidite Coupling Reaction
Caption: The chemical pathway of the phosphoramidite coupling reaction and the inhibitory effect of water.
References
- 1. benchchem.com [benchchem.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
LNA Oligonucleotide Synthesis Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Locked Nucleic Acid (LNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in LNA oligonucleotide synthesis?
Low yields in LNA oligonucleotide synthesis are most commonly attributed to suboptimal coupling efficiency. LNA phosphoramidites are sterically hindered compared to standard DNA or RNA monomers, which can lead to incomplete reactions. Other significant factors include the presence of moisture in reagents and solvents, poor quality of phosphoramidites or other reagents, and inadequate deprotection or purification procedures.[1][2]
Q2: How does the steric hindrance of LNA phosphoramidites impact the synthesis cycle?
The bicyclic structure of LNA monomers creates steric bulk, which slows down the kinetics of the coupling reaction.[1] To achieve high coupling efficiency, it is crucial to extend the coupling time compared to standard DNA or RNA synthesis. Additionally, the choice of activator can play a significant role in overcoming this steric hindrance.
Q3: What is the impact of moisture on LNA oligonucleotide synthesis?
Moisture is highly detrimental to oligonucleotide synthesis. Water reacts with the activated phosphoramidite (B1245037), leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain. This side reaction directly reduces the coupling efficiency and, consequently, the overall yield of the full-length product.[2] It is imperative to use anhydrous solvents and reagents and to handle them under inert atmospheric conditions.
Q4: Are there specific considerations for the deprotection of LNA oligonucleotides?
LNA-containing oligonucleotides are generally deprotected using standard protocols, such as treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[1][3] However, it is advisable to avoid methylamine-based reagents when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent potential N4-methyl modification.[1]
Q5: What are the recommended methods for purifying LNA oligonucleotides?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying LNA oligonucleotides. Both Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can be used. AEX-HPLC is particularly well-suited for separating LNA-modified oligonucleotides.[4] The choice of method may depend on the length of the oligonucleotide, the presence of other modifications, and the desired final purity.
Troubleshooting Guide
This guide addresses common issues encountered during LNA oligonucleotide synthesis and provides systematic approaches to identify and resolve them.
Issue 1: Low Overall Synthesis Yield
Low yield of the final LNA oligonucleotide product is a frequent challenge. The following steps will help in troubleshooting this issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low LNA Oligonucleotide Synthesis Yield.
1. Assess Coupling Efficiency:
-
Symptom: A significant drop in trityl cation release during the synthesis cycles where LNA monomers are added.
-
Analysis: The stepwise coupling efficiency should ideally be above 98%. A lower efficiency for LNA monomer additions points to a problem with the coupling step.
-
Action: Proceed to the "Optimizing the Coupling Reaction" section.
2. Verify Reagent and Solvent Quality:
-
Symptom: Consistently low coupling efficiency despite optimized cycle parameters.
-
Analysis: The quality of phosphoramidites, activator, and particularly the dryness of the acetonitrile (B52724) (ACN) are critical.[2]
-
Action:
-
Use fresh, high-quality LNA phosphoramidites.
-
Ensure the activator solution is fresh and properly prepared.
-
Use anhydrous ACN with a water content below 30 ppm.
-
Check for any potential leaks in the synthesizer that could introduce moisture.
-
3. Evaluate Cleavage and Deprotection:
-
Symptom: Good coupling efficiencies during synthesis but low final product yield after cleavage and deprotection.
-
Analysis: Incomplete cleavage from the solid support or degradation of the oligonucleotide during deprotection can lead to significant product loss.
-
Action:
-
Ensure the deprotection solution (e.g., ammonium hydroxide) is fresh and of high quality.
-
Verify the temperature and duration of the deprotection step are appropriate for the protecting groups used.
-
For details, refer to the "Experimental Protocols" section on cleavage and deprotection.
-
4. Review Purification Protocol:
-
Symptom: Significant loss of product during HPLC purification.
-
Analysis: The purification protocol may not be optimized for the specific LNA oligonucleotide.
-
Action:
-
Optimize the HPLC gradient to ensure good separation of the full-length product from failure sequences.
-
Ensure the correct collection window is used to capture the main product peak.
-
Refer to the "Experimental Protocols" section on HPLC purification for a detailed methodology.
-
Optimizing the Coupling Reaction
The coupling step is the most critical for achieving high yields in LNA oligonucleotide synthesis. Due to the steric hindrance of LNA monomers, modifications to standard DNA/RNA synthesis protocols are necessary.
Impact of Coupling Time on LNA Incorporation
Longer coupling times are essential to allow the sterically hindered LNA phosphoramidite sufficient time to react with the 5'-hydroxyl group of the growing oligonucleotide chain.
| Coupling Time (seconds) | Expected Relative Coupling Efficiency |
| 60 | Low to Moderate |
| 120 | Moderate to High |
| 180 | High |
| 240 | High to Very High |
| 300 | Very High |
Note: This table provides an illustrative trend. Optimal coupling times may vary depending on the synthesizer, reagents, and specific LNA monomer. For many synthesizers, a coupling time of 180 to 250 seconds is recommended for LNA monomers.[1]
Choosing the Right Activator
The choice of activator influences the rate of the coupling reaction. For sterically demanding monomers like LNAs, a more reactive activator can improve coupling efficiency.
| Activator | Key Characteristics | Recommendation for LNA Synthesis |
| 1H-Tetrazole | Standard, widely used activator. | May be less effective for LNA monomers due to lower activation strength. |
| 5-Ethylthio-1H-tetrazole (ETT) | More acidic and a stronger activator than tetrazole. | A good alternative to tetrazole for improved efficiency. |
| 5-Benzylthio-1H-tetrazole (BTT) | Similar to ETT, a potent activator. | Recommended for RNA synthesis and can be effective for LNAs. |
| 4,5-Dicyanoimidazole (DCI) | Less acidic than tetrazoles but highly nucleophilic. | Often recommended for sterically hindered monomers and large-scale synthesis.[5] |
Optimizing Phosphoramidite Concentration
Increasing the concentration of the LNA phosphoramidite can help drive the coupling reaction to completion, especially for difficult couplings. A standard concentration is 0.1 M, but increasing this to 0.15 M or 0.2 M may improve yields.
Experimental Protocols
Standard LNA Oligonucleotide Synthesis Cycle
This protocol outlines a typical cycle for incorporating an LNA monomer on an automated solid-phase synthesizer.
Caption: Automated LNA Oligonucleotide Synthesis Cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The LNA phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25 M DCI in anhydrous acetonitrile) are delivered to the synthesis column. The recommended coupling time for LNA monomers is 180-250 seconds.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution. A longer oxidation time of approximately 45 seconds is recommended for LNA-containing oligonucleotides.[1]
-
Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated for each monomer in the desired sequence.
Cleavage and Deprotection Protocol
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of protecting groups.
-
Preparation: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Cleavage and Base Deprotection:
-
Add concentrated ammonium hydroxide (28-30%) to the vial to completely cover the support.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours. Alternatively, for faster deprotection, a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10-15 minutes (note the precaution for Me-Bz-C-LNA).[3]
-
-
Elution: After incubation, allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Drying: Evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator. The resulting pellet is the crude LNA oligonucleotide.
HPLC Purification Protocol (Reversed-Phase)
This protocol provides a general method for the purification of LNA oligonucleotides using RP-HPLC.
-
Sample Preparation: Reconstitute the crude LNA oligonucleotide pellet in an appropriate aqueous buffer (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide purification.
-
-
Mobile Phases:
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of mobile phase B (e.g., 5-10%).
-
Inject the sample.
-
Apply a linear gradient of increasing mobile phase B to elute the oligonucleotide. The gradient will depend on the length and sequence of the oligo but a typical gradient might increase to 70% B over 30-40 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at 260 nm.
-
The full-length product is typically the major, most hydrophobic (latest eluting) peak.
-
Collect the fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Combine the collected fractions.
-
Evaporate the solvent using a vacuum concentrator.
-
Perform a desalting step (e.g., ethanol (B145695) precipitation or using a desalting column) to remove the ion-pairing reagent.
-
Quality Control
After purification, it is essential to perform quality control to verify the identity and purity of the LNA oligonucleotide.
| Analysis Method | Purpose | Typical Results |
| Analytical HPLC | To assess the purity of the final product. | A single major peak indicating high purity (>90%). |
| Mass Spectrometry (LC-MS) | To confirm the molecular weight and identity of the oligonucleotide.[6] | The observed mass should match the calculated mass of the target LNA oligonucleotide. |
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the synthesis of LNA oligonucleotides to achieve higher yields and purity for their downstream applications.
References
Technical Support Center: Preventing Nuclease Degradation of LNA®-Modified Oligonucleotides
Welcome to the technical support center for Locked Nucleic Acid (LNA®)-modified oligonucleotides. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nuclease degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is LNA®, and how does it protect oligonucleotides from nuclease degradation?
Locked Nucleic Acid (LNA®) is a class of modified RNA nucleotide analogues.[1] The ribose sugar in an LNA® monomer is "locked" in a specific conformation by a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon.[1][2] This locked structure confers several beneficial properties to oligonucleotides, including significantly increased resistance to enzymatic degradation by nucleases.[1][3][4] The rigid conformation of the sugar-phosphate backbone makes it a poor substrate for many nucleases, thereby protecting the oligonucleotide from cleavage and extending its functional half-life in biological fluids like serum.[3][5][6]
Q2: How does the stability of LNA®-modified oligos compare to other common modifications like phosphorothioates (PS) and 2'-O-Methyl (2'-OMe)?
LNA® modifications offer superior or comparable stability against nucleases when compared to other common chemical modifications. Chimeric LNA®/DNA oligonucleotides have been shown to be more stable in human serum than isosequential phosphorothioates and 2'-O-methyl gapmers.[6] While phosphorothioate (B77711) linkages provide good nuclease resistance, they can sometimes introduce toxicity concerns.[6] LNA® modifications, on the other hand, have been reported to have minimal toxicity.[6] The combination of LNA® with phosphorothioate bonds can further enhance nuclease resistance.[7]
Q3: What is a "gapmer" design, and how does it relate to nuclease resistance and experimental efficacy?
A "gapmer" is a chimeric antisense oligonucleotide design that consists of a central "gap" of DNA or other nuclease-recruiting monomers, flanked by LNA®-modified nucleotides on both the 5' and 3' ends.[8] This design strategy is crucial for applications that rely on RNase H-mediated cleavage of a target RNA molecule. The central DNA gap is necessary for the recruitment and activation of RNase H, which then degrades the target RNA.[6][9] The LNA® "wings" serve two primary purposes: they significantly increase the binding affinity (Tm) of the oligonucleotide to its target RNA and, critically, they protect the oligonucleotide from degradation by exonucleases.[6][8] This end-protection strategy dramatically increases the half-life of the oligonucleotide in biological media.[6][9]
Q4: How many LNA® modifications are needed to achieve sufficient nuclease protection?
The number of LNA® modifications required for effective nuclease protection can vary depending on the specific application and the nuclease environment. However, studies have shown that incorporating as few as two to three LNA® monomers at each end of an oligonucleotide is sufficient to provide a significant increase in stability against exonucleases.[6][8][10] For instance, placing three LNA® nucleotides at both the 3' and 5' ends of a DNA oligonucleotide can increase its half-life in human serum by approximately 10-fold compared to an unmodified oligonucleotide.[6][9]
Troubleshooting Guide
Issue: My LNA®-modified oligonucleotide is showing signs of degradation in my cell culture or in vivo experiment.
This is a common challenge that can arise from various factors. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Oligonucleotide Design and Quality
-
Design Strategy: For applications requiring RNase H activity, ensure you are using a gapmer design with LNA® wings and a central DNA gap of at least 7-8 nucleotides.[6][9] For steric blocking applications, fully LNA®-modified oligos or LNA®/DNA mixmers can be used and generally exhibit high stability.[8]
-
Quality Control: Confirm the purity and integrity of your synthesized LNA® oligo. Degradation can sometimes occur during synthesis or purification.[11][12]
Step 2: Assess the Experimental Environment
-
Nuclease Contamination: Cell culture media, particularly if contaminated with mycoplasma, can contain high levels of nucleases that can degrade even modified oligonucleotides.[13] It is crucial to use certified nuclease-free reagents and maintain aseptic techniques.
-
Serum Lot-to-Lot Variability: The concentration and type of nucleases can vary between different lots of serum. If you observe inconsistent results, test a new lot of serum.
Step 3: Optimize LNA® Placement and Number
-
End-Capping: Ensure that LNA® modifications are positioned at the 3' and 5' termini to protect against exonucleases.[6][14][15]
-
Internal Stability: For protection against endonucleases, incorporating LNA® monomers within the oligonucleotide sequence can be beneficial.[14][15] However, be mindful that this can affect RNase H recruitment in gapmers.
Step 4: Consider Additional Modifications
-
Phosphorothioate Linkages: Combining LNA® modifications with a phosphorothioate (PS) backbone can provide an additive protective effect against nucleases.[7] PS linkages can be incorporated throughout the oligo or selectively at the ends.
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of LNA®-modified oligonucleotides compared to other modifications.
Table 1: Half-life of Oligonucleotides in Human Serum
| Oligonucleotide Type | Modification Design | Half-life (t1/2) in hours |
| Unmodified DNA | - | ~1.5[6][9] |
| Phosphorothioate (PS) | Fully modified | ~10[6] |
| 2'-O-Methyl (2'-OMe) | Gapmer | ~12[6] |
| LNA®/DNA Chimera | 3 LNA® at each end | ~15 - 17[6] |
| LNA®/DNA Chimera | 4 LNA® at each end | ~15[6] |
| LNA®/DNA Chimera | 5 LNA® at each end | ~15[6] |
Table 2: Stability against 3'-Exonuclease (Snake Venom Phosphodiesterase, SVPD)
| Oligonucleotide Type | Modification Design | % Full-Length Oligo Remaining (after 2h) |
| Unmodified DNA | - | Not detected[10] |
| LNA®/DNA Chimera | 2 LNA® at 3'-end | 83%[10] |
| Fully LNA®-modified | - | 100% (Completely stable)[10] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a method to assess the stability of LNA®-modified oligonucleotides in serum.[16]
Materials:
-
LNA®-modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, PS-modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
1.5 mL microcentrifuge tubes
-
Heating block or incubator at 37°C
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., GelRed)
-
Gel imaging system
Procedure:
-
Prepare a stock solution of your oligonucleotide duplexes at a final concentration of 40 µM.[16]
-
For each time point (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), prepare a 10 µL reaction mix containing 50 pmol of the oligo duplex in 50% FBS.[16]
-
Incubate the tubes at 37°C.[16]
-
At each designated time point, stop the reaction by adding an equal volume of loading buffer and store the sample on ice or at -20°C until all time points are collected.
-
Analyze the samples by running them on a 15% polyacrylamide gel.[16]
-
Stain the gel using a nucleic acid stain and visualize the bands using a gel imaging system.[16]
-
The intensity of the full-length oligonucleotide band at different time points is used to determine the rate of degradation.
Protocol 2: Nuclease Degradation Assay (using a specific nuclease)
This protocol describes a method to evaluate the stability of LNA®-modified oligonucleotides against a specific nuclease, such as Snake Venom Phosphodiesterase (SVPD) for 3'-exonuclease activity.[10]
Materials:
-
LNA®-modified and control oligonucleotides
-
Specific nuclease (e.g., SVPD)
-
Nuclease reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)[10]
-
Nuclease-free water
-
Heating block at 37°C
-
Method for analysis (e.g., RP-HPLC, PAGE)
Procedure:
-
Prepare a reaction mixture containing the oligonucleotide (e.g., 26 µg/mL) in the appropriate nuclease reaction buffer.[10]
-
Initiate the reaction by adding the nuclease (e.g., 0.3 µg/mL SVPD).[10]
-
Incubate the reaction at 37°C.[10]
-
At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding EDTA or by heat inactivation).
-
Analyze the samples using a suitable method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or PAGE to quantify the amount of full-length oligonucleotide remaining.[10]
Visualizations
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 3. Locked vs. unlocked nucleic acids (LNAvs.UNA): contrasting structures work towards common therapeutic goals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microsynth.com [microsynth.com]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of LNA antisense therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects associated with LNA (Locked Nucleic Acid) antisense therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in LNA antisense oligonucleotide (ASO) therapies?
A1: Off-target effects in LNA ASO therapies can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the LNA ASO binds to unintended RNA molecules that have a similar sequence to the target RNA.[1][2] This can lead to the degradation of non-target RNAs through RNase H-mediated cleavage, causing unintended gene silencing.[1][3] Even a few mismatches between the ASO and an off-target RNA can sometimes be tolerated, leading to cleavage.[3]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but are caused by the chemical nature of the ASO itself.[4] They often result from interactions between the ASO and cellular proteins, which can lead to cellular stress, immunotoxicity, and hepatotoxicity.[4][5][6] For instance, some LNA ASOs can bind to proteins like P54nrb and PSF, causing them to relocate within the cell and trigger apoptosis.[6]
Q2: What are the common signs of off-target effects in my in vitro or in vivo experiments?
A2: Common indicators of off-target effects include:
-
In vitro:
-
In vivo:
-
Hepatotoxicity: This is a significant concern with LNA ASOs and is often indicated by elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood.[8][9] Increased liver weight is another indicator.[8]
-
Immunotoxicity: Stimulation of the innate immune system can occur, leading to the production of pro-inflammatory cytokines.
-
Unexpected phenotypes or adverse effects in animal models that are not consistent with the known function of the target gene.
-
Q3: How can I proactively design my LNA ASOs to minimize off-target effects?
A3: Several design strategies can help reduce off-target effects:
-
Optimize ASO Length: Shorter LNA gapmers may have lower hepatotoxicity.[6] However, there is a trade-off, as shorter ASOs may have more potential off-target binding sites. One study found that extending a 14-mer ASO to an 18-mer reduced the number of off-target genes.[10]
-
Refine LNA Placement and Gapmer Design: The arrangement of LNA and DNA bases in a gapmer ASO is critical. Modifying the gapmer design can help reduce toxicity.[6]
-
Chemical Modifications: Introducing specific chemical modifications to the nucleobases, sugar, or phosphate (B84403) backbone can reduce toxicity.[4][5] For example, a single 2'-O-methyl (2'-OMe) modification at the second position of the DNA gap can significantly decrease protein binding and hepatotoxicity.[5] Other beneficial modifications include 5-hydroxycytosine, 2-thiothymine, and 8-bromoguanine.[11]
-
Thorough In Silico Analysis: Before synthesis, perform a comprehensive bioinformatics analysis to identify potential off-target binding sites in the transcriptome.[1][12] This helps in selecting ASO sequences with the lowest predicted off-target interactions.
Troubleshooting Guides
Problem 1: High levels of hepatotoxicity observed in animal studies.
Possible Cause: Hybridization-independent off-target effects due to ASO-protein interactions or hybridization-dependent effects on unintended liver transcripts. LNA ASOs, in particular, have been associated with a higher risk of hepatotoxicity.[8][13][14]
Troubleshooting Steps:
-
Confirm On-Target Knockdown: First, ensure that the ASO is effectively silencing the intended target in the liver.
-
Assess Liver Function: Measure serum ALT and AST levels. A significant increase in these transaminases is a clear indicator of liver damage.[8]
-
Redesign the ASO:
-
Introduce Chemical Modifications: Synthesize a new version of the ASO with a 2'-OMe modification at the second position of the DNA gap.[5] Alternatively, incorporate modified nucleobases like 5-hydroxycytosine, 2-thiothymine, or 8-bromoguanine.[11]
-
Alter the ASO Length: If using a longer ASO, consider testing a shorter version, as this has been shown to sometimes reduce hepatotoxicity.[6] Conversely, if off-target hybridization is suspected, a longer ASO might increase specificity.[10]
-
-
Evaluate Multiple ASO Candidates: Test several ASOs targeting different regions of the same RNA to find one with a better safety profile.[3]
Problem 2: Unexpected gene expression changes in non-target genes from microarray or RNA-seq data.
Possible Cause: Hybridization-dependent off-target effects where the ASO is binding to and mediating the cleavage of unintended mRNAs.
Troubleshooting Steps:
-
In Silico Off-Target Analysis: Perform a BLAST search or use specialized software to identify potential off-target transcripts with sequence similarity to your ASO. Pay close attention to transcripts with one or two mismatches, as these are more likely to be cleaved.[1][3]
-
Validate Off-Target Knockdown: Use quantitative PCR (qPCR) to confirm the downregulation of the top predicted off-target genes identified in the microarray or RNA-seq data.[1]
-
ASO Redesign:
-
Select a New Target Site: Design a new ASO that targets a different region of your gene of interest, ensuring the new sequence has minimal homology to known off-targets.
-
Introduce Mismatches: In some cases, strategically introducing mismatches in the ASO sequence can disrupt off-target binding while maintaining on-target activity.
-
-
Dose-Response Experiment: Perform a dose-response experiment to determine the lowest effective concentration of your ASO. Using a lower concentration can sometimes reduce off-target effects while maintaining sufficient on-target knockdown.
Data Summary Tables
Table 1: Impact of Chemical Modifications on LNA ASO Hepatotoxicity
| Modification | Location | Effect on Hepatotoxicity | Reference |
| 2'-O-methyl (2'-OMe) | Position 2 of DNA gap | Substantially decreased | [5] |
| 5-hydroxycytosine | Gap region | Reduced | [11][15] |
| 2-thiothymine | Gap region | Reduced | [11][15] |
| 8-bromoguanine | Gap region | Reduced | [11][15] |
Table 2: Effect of ASO Length on Off-Target Gene Downregulation
| ASO Length | Number of Off-Target Genes Downregulated (>50%) | Reference |
| 14-mer | Significantly more | [10] |
| 18-mer | Significantly fewer | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Effects using Microarray Analysis
-
Cell Culture and Transfection:
-
Culture human cells (e.g., HeLa or primary hepatocytes) in the appropriate medium.
-
Transfect the cells with the LNA ASO at a concentration known to achieve significant on-target knockdown (e.g., 10-50 nM). Include a negative control ASO with a scrambled sequence.
-
-
RNA Extraction:
-
After 24-48 hours of incubation, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
Microarray Analysis:
-
Hybridize the extracted RNA to a whole-genome expression microarray chip according to the manufacturer's protocol.
-
Scan the microarray and extract the raw data.
-
-
Data Analysis:
-
Normalize the microarray data.
-
Perform statistical analysis to identify differentially expressed genes between the LNA ASO-treated and control groups.
-
Filter for genes with a significant fold change (e.g., >1.5 or < -1.5) and a low p-value (e.g., < 0.05).
-
-
In Silico Off-Target Prediction:
-
For the list of downregulated genes, perform a sequence alignment analysis to identify those with complementarity to the LNA ASO sequence, allowing for 1-3 mismatches.[1]
-
-
Validation by qPCR:
-
Select a subset of potential off-target genes for validation.
-
Synthesize primers for these genes and perform qPCR on the same RNA samples to confirm the microarray results.[1]
-
Protocol 2: In Vivo Evaluation of LNA ASO-Induced Hepatotoxicity in Mice
-
Animal Dosing:
-
Administer the LNA ASO to mice (e.g., C57BL/6) via intravenous or subcutaneous injection. A typical dose might range from 10-50 mg/kg.[8]
-
Include a control group treated with saline or a non-toxic control ASO.
-
-
Sample Collection:
-
At selected time points (e.g., 3, 7, and 14 days post-injection), collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Euthanize the mice and harvest the liver.
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the levels of ALT and AST using a clinical chemistry analyzer.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the liver sections under a microscope for signs of hepatocellular injury, such as necrosis, inflammation, and apoptosis.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Perform qPCR to measure the expression of the on-target gene and any suspected off-target genes.
-
Visualizations
Caption: Workflow for assessing LNA ASO off-target effects.
Caption: Pathway of LNA ASO-induced hepatotoxicity.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 13. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
dealing with poor solubility of DMTr-LNA-C(Bz)-3-CED-phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with DMTr-LNA-C(Bz)-3-CED-phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical?
This compound is a Locked Nucleic Acid (LNA) building block used in the synthesis of modified oligonucleotides.[1][2] Its complete dissolution in the synthesis solvent, typically anhydrous acetonitrile (B52724), is crucial for achieving high coupling efficiency. Incomplete dissolution leads to a lower concentration of the active phosphoramidite (B1245037), resulting in reduced yield of the full-length oligonucleotide and an increase in truncated sequences.
Q2: What are the potential causes for the poor solubility of this phosphoramidite?
Several factors can contribute to the poor solubility of this compound:
-
Inherent Chemical Properties: The complex structure, including the LNA modification and the benzoyl (Bz) protecting group, can lead to lower solubility in standard solvents compared to unmodified phosphoramidites.
-
Solvent Quality: The presence of even trace amounts of water in the acetonitrile can lead to hydrolysis and the formation of less soluble byproducts.[3]
-
Reagent Quality: Impurities in the phosphoramidite lot can affect its solubility.
-
Storage Conditions: Improper storage, such as exposure to moisture or elevated temperatures, can lead to degradation of the phosphoramidite into less soluble forms. It is recommended to store it at -20°C.[2][]
Q3: Can I use a different solvent if solubility in acetonitrile is poor?
Yes, alternative solvents or co-solvents can be used. For some LNA phosphoramidites, a mixture of tetrahydrofuran (B95107) (THF) and acetonitrile has been shown to improve solubility.[5] Dichloromethane (B109758) (DCM) is another option for more lipophilic phosphoramidites.[3]
Q4: How does incomplete dissolution affect my oligonucleotide synthesis?
Incomplete dissolution directly impacts the coupling efficiency. If the phosphoramidite is not fully dissolved, the concentration delivered to the synthesis column will be lower than intended. This leads to a higher number of unreacted 5'-hydroxyl groups on the growing oligonucleotide chain, resulting in a greater proportion of failure sequences (n-1, n-2, etc.) and a lower yield of the desired full-length product.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor phosphoramidite solubility.
Issue: Solid particles or cloudiness observed after attempting to dissolve the phosphoramidite.
| Possible Cause | Recommended Action |
| 1. Poor Solvent Quality | Use fresh, anhydrous acetonitrile (<30 ppm water). Ensure solvent bottles are properly sealed and stored.[3] |
| 2. Suboptimal Dissolution Technique | Gently warm the solution to room temperature if stored cold. Use brief, gentle sonication (5-10 minutes in a water bath). Vortex for 1-2 minutes. Allow sufficient time for dissolution (up to 30 minutes). |
| 3. Inherent Low Solubility in Acetonitrile | Prepare a co-solvent mixture. Start with a 10% addition of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to the acetonitrile. |
| 4. Phosphoramidite Degradation | Ensure the phosphoramidite has been stored correctly at -20°C and protected from moisture. If degradation is suspected, use a fresh vial. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a syringe, add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to wet the solid material.
-
Vortex the solution for 1-2 minutes.
-
If solids persist, place the vial in a sonicating water bath for 5-10 minutes at room temperature.
-
Visually inspect for complete dissolution. If the solution is clear, it is ready for use on the synthesizer.
Protocol 2: Dissolution using a Co-solvent
-
Follow steps 1 and 2 of the standard dissolution protocol.
-
Prepare a stock solution of the co-solvent (anhydrous THF or DCM).
-
Add the co-solvent to the acetonitrile in the phosphoramidite vial. Start with a 9:1 ratio of acetonitrile to co-solvent (e.g., for 1 mL total volume, use 0.9 mL acetonitrile and 0.1 mL co-solvent).
-
Follow steps 4-6 of the standard dissolution protocol.
-
If solubility is still poor, the concentration of the co-solvent can be incrementally increased. For some LNA phosphoramidites, a 3:1 acetonitrile:THF mixture has been effective.[6]
Logical Relationship of Troubleshooting Steps
Caption: Decision tree for troubleshooting poor phosphoramidite solubility.
References
Technical Support Center: LNA-FISH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Locked Nucleic Acid Fluorescence In Situ Hybridization (LNA-FISH) experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your LNA-FISH experiments.
No Signal or Weak Signal
Question: Why am I getting no signal or a very weak signal in my LNA-FISH experiment?
Answer: A lack of or weak signal can be attributed to several factors, ranging from probe design to procedural steps. Here are the most common causes and their solutions:
-
Probe-related Issues:
-
Poor Probe Design: The design of your LNA probe is critical for successful hybridization. Ensure your probe design follows recommended guidelines.[1][2]
-
Probe Degradation: Probes may have been improperly stored or handled. Use fresh, properly stored probes.[3][4]
-
Incorrect Probe Concentration: Using too little probe will result in a weak signal. You may need to increase the probe concentration.[4]
-
-
Sample Preparation and Pre-treatment:
-
Over-fixation of Tissue: Excessive fixation can mask the target sequence, preventing probe binding. Reduce fixation time or use an alternative fixation method.[4]
-
Inadequate Permeabilization: The probe cannot access the target sequence if the cell or tissue is not properly permeabilized. Optimize the proteinase K digestion step by adjusting the concentration, time, or temperature.[4]
-
-
Hybridization and Washing Conditions:
-
Incorrect Hybridization Temperature: The hybridization temperature is crucial for specific binding. Ensure your hybridization temperature is optimal for your specific LNA probe.
-
Stringent Washing Conditions: Post-hybridization washes that are too stringent (too high temperature or too low salt concentration) can wash away your specific signal. Decrease the temperature or increase the salt concentration of your wash buffer.
-
Air Bubbles: Air bubbles trapped under the coverslip can prevent the probe from accessing the target area.[5]
-
High Background
Question: What is causing the high background in my LNA-FISH experiment?
Answer: High background fluorescence can obscure your specific signal and lead to incorrect interpretations. The following are common causes and their remedies:
-
Probe-related Issues:
-
Probe Concentration is Too High: Using an excessive amount of probe can lead to non-specific binding. Reduce the probe concentration in your hybridization buffer.[4]
-
Non-specific Binding of the Probe: The probe may be binding to other sequences besides the target. Ensure your probe is designed for high specificity.
-
-
Hybridization and Washing Conditions:
-
Insufficiently Stringent Washes: If the post-hybridization washes are not stringent enough, non-specifically bound probes will not be removed. Increase the temperature or decrease the salt concentration of the wash buffer.[4]
-
Hybridization Conditions Not Stringent Enough: Increase the hybridization temperature or the formamide (B127407) concentration in the hybridization buffer to reduce non-specific binding.
-
-
Sample and Slide Preparation:
-
Autofluorescence: Some tissues naturally fluoresce. This can be a significant source of background.
-
Drying Out: Allowing the sample to dry out during the procedure can cause non-specific probe binding and high background.[6]
-
Debris on Slides: Dust or other debris on the slides can contribute to background fluorescence. Ensure your slides are clean before use.[7]
-
LNA-FISH Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common LNA-FISH issues.
Caption: A decision tree to guide troubleshooting of LNA-FISH experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about LNA-FISH experimental design and execution.
Probe Design
Question: What are the key parameters to consider when designing LNA-FISH probes?
Answer: Proper probe design is fundamental to a successful LNA-FISH experiment. Here are the critical parameters to consider:
| Parameter | Recommendation |
| Probe Length | Typically 12-25 nucleotides.[1][8] |
| LNA Content | Avoid stretches of more than 4 consecutive LNA bases.[1][2] A typical 18-mer should not contain more than 8 LNA bases.[8] |
| GC Content | Keep between 30-60%.[1][2] |
| Melting Temperature (Tm) | A Tm of approximately 65-75°C is recommended.[1][8] |
| Sequence Considerations | Avoid stretches of 3 or more G's.[1][2] Avoid self-complementarity and cross-hybridization to other LNA-containing oligonucleotides.[1][2] |
Experimental Protocol
Question: Can you provide a general, step-by-step protocol for an LNA-FISH experiment?
Answer: The following is a generalized protocol. Note that specific conditions, such as incubation times and temperatures, may need to be optimized for your specific probe and sample type.
LNA-FISH Experimental Workflow
Caption: A generalized workflow for LNA-FISH experiments.
Detailed Methodologies:
-
Sample Preparation:
-
Fixation: Fix cells or tissue sections to preserve morphology and nucleic acids. A common fixative is 4% paraformaldehyde (PFA). The duration of fixation is critical and needs to be optimized; over-fixation can mask the target, while under-fixation can lead to poor morphology.[4]
-
Permeabilization: This step is necessary to allow the probe to enter the cell and access the target RNA or DNA. Treatment with a protease, such as Proteinase K, is common. The concentration and incubation time of the protease must be carefully optimized for each cell or tissue type to avoid damaging the sample.[4][7]
-
-
Hybridization:
-
Hybridization Buffer: Prepare a hybridization buffer, which typically contains formamide to lower the melting temperature of the nucleic acid duplexes, salts (like SSC), and blocking agents to reduce non-specific binding.
-
Probe Application: Dilute the LNA probe in the hybridization buffer to the desired concentration. Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation.
-
Denaturation and Hybridization: If detecting double-stranded DNA, a denaturation step (e.g., heating the sample) is required before hybridization. For RNA detection, this is often not necessary. Hybridization is typically carried out in a humidified chamber for several hours to overnight at a temperature optimized for the specific LNA probe.[9][10]
-
-
Washing:
-
Post-Hybridization Washes: After hybridization, it is crucial to wash the sample to remove any unbound or non-specifically bound probes. A series of washes with increasing stringency (higher temperature and lower salt concentration) are performed.[9]
-
-
Detection and Visualization:
-
Counterstaining: The cell nuclei are often stained with a fluorescent DNA dye like DAPI to visualize the cellular context.[10]
-
Mounting: A mounting medium containing an anti-fade reagent is applied to the sample to preserve the fluorescence signal.
-
Imaging: The fluorescent signal is visualized using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore on the probe and the counterstain.[7]
-
Quantitative Data
Question: Are there any general quantitative guidelines for LNA-FISH protocols?
Answer: Yes, while optimization is always necessary, here are some general quantitative parameters that can serve as a starting point for your experiments:
| Parameter | Typical Range/Value |
| Probe Concentration | 1 - 10 nM |
| Hybridization Temperature | 37 - 65°C |
| Hybridization Time | 1 - 16 hours |
| Proteinase K Concentration | 1 - 20 µg/mL |
| Formamide Concentration (in hybridization buffer) | 10 - 50% |
| Post-Hybridization Wash Temperature | Room Temperature - 75°C |
| NaCl Concentration (in hybridization buffer) | High concentrations (e.g., 2 M to 5 M) can be beneficial. |
| Urea as a Denaturant (alternative to formamide) | Can provide higher fluorescence intensities, a starting point of 2 M is suggested. |
References
- 1. Custom LNA Fish Probes [qiagen.com]
- 2. Design options [qiagen.com]
- 3. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 6. clinicallab.com [clinicallab.com]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 10. journals.plos.org [journals.plos.org]
Technical Support Center: Optimizing the Purity of Synthetic LNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic LNA oligonucleotides?
A1: Synthetic LNA oligonucleotides can contain several process-related impurities that may affect downstream applications. The most common impurities include:
-
Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions during synthesis.[1][2]
-
Deletion sequences: Oligonucleotides missing one or more internal bases.
-
Failure sequences with protecting groups: Truncated sequences that still carry protecting groups (like the dimethoxytrityl (DMT) group) that were not successfully removed.
-
By-products from chemical reactions: Residual chemicals and by-products from the synthesis, cleavage, and deprotection steps.[1][3]
-
Aggregates: Self-associated oligonucleotide strands.
Q2: Which purification method is best for my LNA oligonucleotide?
A2: The optimal purification method depends on the length of your LNA oligonucleotide, the desired purity, and the intended application. Here's a general guide:
| Purification Method | Recommended For | Typical Purity | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Shorter oligonucleotides (<50 bases), modified oligonucleotides (e.g., with fluorescent dyes).[1][4] | >85%[5] | Fast, high resolution for shorter oligos, amenable to a wide range of modifications.[5] | Resolution decreases with increasing oligonucleotide length.[1][4] |
| Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) | Unmodified and some modified oligonucleotides, including LNA-containing sequences.[6] | >95%[6] | Excellent resolution based on charge, separates full-length product from shorter failure sequences effectively.[6] | Can be more expensive than RP-HPLC.[6] |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Longer oligonucleotides (>50 bases), applications requiring very high purity.[1][7][8] | >90-95%[1][8] | Excellent resolution, capable of separating oligonucleotides differing by a single nucleotide.[1] | Lower yield due to complex extraction from the gel, can be incompatible with some modifications.[1][8] |
| Desalting | Applications where removal of salts and small molecule impurities is sufficient (e.g., standard PCR).[8][9] | Removes salts and small molecules | Simple and quick. | Does not remove failure sequences (n-1, etc.).[8] |
Q3: How can I assess the purity of my LNA oligonucleotide after purification?
A3: Several analytical techniques can be used to assess the purity of your LNA oligonucleotide:
-
Analytical HPLC (RP-HPLC or AEX-HPLC): Provides a quantitative measure of the percentage of the full-length product.
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on size and charge, allowing for detailed impurity profiling.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the full-length product and helps identify impurities based on their mass.[2] Common methods include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[2]
Troubleshooting Guides
HPLC Purification (RP-HPLC and AEX-HPLC)
Problem: Poor Peak Resolution or Broad Peaks
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Solution: Optimize the mobile phase composition and the elution gradient. For RP-HPLC, adjust the concentration of the ion-pairing reagent and the organic solvent (e.g., acetonitrile).[10] For AEX-HPLC, optimize the salt gradient.
-
-
Possible Cause: Column issues (e.g., overloading, contamination, degradation).
-
Solution: Reduce the sample load. If the column is contaminated, wash it according to the manufacturer's instructions. If the column is old or has been used extensively, consider replacing it.[11]
-
-
Possible Cause: Secondary structures in the oligonucleotide.
-
Solution: Increase the column temperature (e.g., to 60°C) to denature secondary structures and improve peak shape.[10]
-
-
Possible Cause: Incorrect flow rate.
-
Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will increase the run time.[12]
-
Problem: Low Yield
-
Possible Cause: Inefficient elution from the column.
-
Solution: Adjust the elution conditions to ensure the complete elution of the oligonucleotide. This may involve increasing the organic solvent concentration in RP-HPLC or the salt concentration in AEX-HPLC at the end of the gradient.
-
-
Possible Cause: Adsorption of the oligonucleotide to the HPLC system.
-
Solution: Use biocompatible HPLC systems and columns designed to minimize non-specific adsorption of oligonucleotides. Passivating the system with a blank injection before running the sample can also help.
-
-
Possible Cause: Inaccurate fraction collection.
-
Solution: Ensure that the fraction collector is properly calibrated and that the collection window is set correctly to capture the entire peak of the full-length product.
-
Caption: Workflow for LNA oligonucleotide purification and analysis.
Denaturing PAGE Purification
Problem: Low Recovery of LNA Oligonucleotide from the Gel
-
Possible Cause: Inefficient elution from the gel slice.
-
Solution: Ensure the gel slice is thoroughly crushed to maximize the surface area for diffusion.[13] Increase the elution time and/or temperature. Using a higher salt concentration in the elution buffer can also improve recovery.
-
-
Possible Cause: Loss during precipitation.
-
Solution: Ensure that the ethanol (B145695) precipitation is carried out at a low temperature (e.g., -20°C) for a sufficient amount of time to allow for complete precipitation. Adding a co-precipitant like glycogen (B147801) can help visualize the pellet and improve recovery of small amounts of oligonucleotide.
-
-
Possible Cause: Adsorption to tubes and tips.
-
Solution: Use low-retention microcentrifuge tubes and pipette tips to minimize loss of the oligonucleotide.
-
Problem: Diffuse or Smeared Bands on the Gel
-
Possible Cause: Incomplete denaturation of the oligonucleotide.
-
Solution: Ensure that the loading buffer contains a sufficient concentration of a denaturing agent like urea (B33335) or formamide. Heat the sample before loading to further denature the oligonucleotide.[13]
-
-
Possible Cause: Issues with the gel or running buffer.
-
Solution: Prepare fresh gels and running buffers. Ensure that the gel has polymerized completely and that the running buffer is at the correct concentration.
-
-
Possible Cause: Sample overloading.
-
Solution: Reduce the amount of oligonucleotide loaded onto the gel.
-
Caption: Troubleshooting decision tree for LNA oligonucleotide purity.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of LNA Oligonucleotides
This protocol is a general guideline and may need optimization based on the specific LNA oligonucleotide and HPLC system.
Materials:
-
Crude LNA oligonucleotide, desalted
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
RP-HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude, desalted LNA oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 40% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the LNA oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Post-Purification: Combine the collected fractions and evaporate the solvent (e.g., using a vacuum centrifuge).
-
Desalting: Resuspend the purified oligonucleotide in nuclease-free water and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove the TEAA salts.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is suitable for obtaining high-purity LNA oligonucleotides, especially for longer sequences.
Materials:
-
Crude LNA oligonucleotide
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea)
-
1X TBE buffer (Tris-borate-EDTA)
-
Loading buffer (e.g., 90% formamide, 10 mM EDTA, tracking dyes)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (100% and 70%)
-
Nuclease-free water
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of your LNA oligonucleotide.
-
Sample Preparation: Resuspend the crude LNA oligonucleotide in the loading buffer. Heat the sample at 95°C for 5 minutes and then place it on ice immediately before loading.
-
Electrophoresis: Pre-run the gel for about 30 minutes in 1X TBE buffer. Load the denatured sample into the wells and run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate it with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.
-
Excision: Carefully excise the band corresponding to the full-length product using a clean razor blade.
-
Elution: Crush the excised gel slice and place it in a microcentrifuge tube. Add elution buffer to cover the crushed gel and incubate at 37°C overnight with gentle agitation.
-
Gel Removal: Pellet the gel debris by centrifugation and carefully transfer the supernatant containing the eluted oligonucleotide to a new tube.
-
Ethanol Precipitation: Add 3 volumes of cold 100% ethanol and 1/10th volume of 3 M sodium acetate to the supernatant. Mix and incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at high speed to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the purified LNA oligonucleotide in an appropriate volume of nuclease-free water.
References
- 1. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 2. idtdna.com [idtdna.com]
- 3. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplification and re-generation of LNA-modified libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bio-works.com [bio-works.com]
- 10. lcms.cz [lcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Synthesis of Long LNA-Containing Oligonucleotides
Welcome to the technical support center for the synthesis of long LNA (Locked Nucleic Acid)-containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the chemical synthesis of these modified oligonucleotides.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of long LNA-containing oligos.
Low Coupling Efficiency
Q1: We are observing a significant drop in coupling efficiency when incorporating LNA phosphoramidites, especially in longer sequences. What are the potential causes and solutions?
A1: Low coupling efficiency is a frequent challenge in the synthesis of LNA-containing oligonucleotides, particularly as the oligo length increases.[1] Several factors can contribute to this issue:
-
Steric Hindrance: The rigid, bicyclic structure of LNA monomers can create steric hindrance, slowing down the coupling reaction compared to standard DNA or RNA phosphoramidites.[2]
-
Reagent Quality: The purity and stability of LNA phosphoramidites are crucial. Degradation or impurities can significantly reduce coupling efficiency.[2] Moisture in reagents, especially acetonitrile (B52724) (ACN) and the activator, can lead to phosphoramidite (B1245037) hydrolysis.[2]
-
Suboptimal Synthesis Protocol: Standard synthesis protocols may not be optimized for the incorporation of modified nucleosides like LNA.[2]
-
Secondary Structure Formation: The growing oligonucleotide chain, especially with LNA modifications, might adopt secondary structures that hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Action: Check the quality and age of the LNA phosphoramidite and all other synthesis reagents (activator, capping reagents, oxidizer, and solvents).
-
Rationale: Ensure all solvents are anhydrous to prevent phosphoramidite hydrolysis.[2]
-
-
Optimize Coupling Protocol:
-
Action: Increase the coupling time for LNA monomers. A doubling of the standard time is a good starting point. For particularly challenging couplings, a threefold increase may be necessary.[2]
-
Rationale: The potential steric hindrance of the LNA nucleoside may require a longer reaction time to achieve complete coupling.[2]
-
Action: Increase the concentration of the LNA phosphoramidite solution (e.g., from 0.1 M to 0.15 M).[2]
-
Rationale: A higher concentration of the reactant can help drive the reaction to completion, compensating for slower kinetics.[2]
-
Action: Consider using a stronger activator.
-
Rationale: More potent activators can enhance the rate of the coupling reaction.
-
-
Analyze Crude Product:
-
Action: Before purification, analyze a small aliquot of the crude, deprotected oligonucleotide using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Rationale: This analysis will reveal the extent of n-1 and other shortmer formation. A high proportion of shorter sequences directly indicates inefficient coupling.[2]
-
Depurination
Q2: We are observing a high level of depurination in our long LNA-containing oligos, leading to chain cleavage and reduced yield of the full-length product. How can we mitigate this?
A2: Depurination, the cleavage of the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar, is a significant challenge, especially for longer oligonucleotides. The acidic conditions used for detritylation can promote this side reaction.
Troubleshooting Steps:
-
Modify Detritylation Conditions:
-
Action: Use a milder deblocking agent or reduce the deblocking time. For instance, using a 3:1 mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) for cleavage and deprotection may require an increase in time or temperature but can prevent depurination.[3]
-
Rationale: Minimizing the exposure to strong acids can reduce the extent of depurination.
-
-
Incorporate LNA Strategically:
-
Action: If possible, design the sequence to have pyrimidines (Cytosine or Thymine) at positions more susceptible to depurination.
-
Rationale: Pyrimidines are less prone to depurination than purines.
-
Impurity Profiles and Purification Challenges
Q3: The purification of our long LNA-containing oligos by HPLC is proving difficult, with co-eluting impurities and poor resolution. What strategies can we employ to improve purification?
A3: The purification of long oligonucleotides is inherently challenging due to the small differences in physical properties between the full-length product and closely related impurities (n-1, n+1).[4] The presence of LNA modifications can further complicate purification.
Purification Strategies:
-
Ion-Exchange (AEX) HPLC: This is often the recommended method for purifying LNA-containing oligonucleotides.[5]
-
Principle: AEX separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[6]
-
Advantages: It can effectively separate full-length products from shorter failure sequences.[5] It is also capable of separating phosphorothioate, LNA, and BNA modified oligonucleotides.[5]
-
-
Reversed-Phase (RP) HPLC: This method separates oligonucleotides based on their hydrophobicity.[7]
-
Trityl-On Purification: A common strategy is to perform the purification with the final 5'-DMT group still attached ("trityl-on"). The hydrophobic DMT group significantly increases the retention of the full-length product, allowing for good separation from non-DMT-containing failure sequences. The DMT group is then cleaved post-purification.[4]
-
Limitations: RP-HPLC may not be ideal for oligonucleotides longer than 40-50 bases as purity and yield might be compromised.[3]
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
Optimization of HPLC Methods:
-
Ion-Pairing Reagents: The choice and concentration of the ion-pairing reagent in RP-HPLC can significantly impact resolution. More hydrophobic ion-pairing agents increase retention.[8]
-
Temperature: Increasing the column temperature during HPLC can disrupt secondary structures, leading to sharper peaks and improved resolution.[8]
| Purification Method | Recommended Length | Advantages | Disadvantages |
| Ion-Exchange (AEX) HPLC | Up to 80 bases | High resolution, suitable for modified oligos (LNA, PS).[5] | May have lower yields for very long oligos. |
| Reversed-Phase (RP) HPLC | Up to 50 bases[3] | Good for "trityl-on" purification. | Lower resolution for longer oligos, potential for co-elution of impurities.[3] |
| PAGE | > 80 bases[5] | Excellent resolution for long, unmodified oligos.[5] | Lower product recovery.[5] |
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of incorporating LNAs into oligonucleotides?
A4: LNA modifications offer several key advantages:
-
Increased Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) by 2-8°C.[] This allows for the design of shorter probes with high binding affinity.[]
-
Enhanced Nuclease Resistance: The locked sugar conformation provides resistance to degradation by nucleases, increasing the in vivo stability of the oligonucleotide.[][11]
-
Improved Specificity: The high binding affinity allows for better discrimination of single-base mismatches.[12]
Q5: Are there any limitations or challenges associated with the therapeutic use of LNA-containing oligonucleotides?
A5: While promising, LNA-based therapeutics have faced challenges, most notably potential liver toxicity.[12] Researchers are exploring various strategies to mitigate this, such as altering the number and placement of LNA bases and incorporating other chemical modifications.[12]
Q6: How does the length of an oligonucleotide affect the synthesis efficiency?
A6: The chemical synthesis of oligonucleotides is a stepwise process, and each coupling step has an efficiency of less than 100%.[1] This inefficiency is cumulative, meaning that the overall yield of the full-length product decreases significantly as the length of the oligonucleotide increases.[13] For example, with a 99% coupling efficiency, the yield of a 100-mer would be approximately 36.6%.
Q7: What are the best practices for designing long LNA-containing oligonucleotides?
A7:
-
Avoid long stretches of LNA monomers (more than 4 consecutive) to prevent self-hybridization and aggregation.[14]
-
For oligonucleotides longer than 15 bases, it is recommended to decrease the percentage of LNA content as the length increases.[14]
-
Strategically place LNA modifications where enhanced binding or specificity is required.[14]
-
Keep the GC content between 30-60% and avoid stretches of more than three G's or C's.[14]
Visual Guides
Caption: Workflow for solid-phase synthesis of LNA-containing oligonucleotides and potential failure points.
Caption: Troubleshooting workflow for low yield in long LNA oligonucleotide synthesis.
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Method of Oligonucleotide Purification [biosyn.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 11. microsynth.com [microsynth.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. susupport.com [susupport.com]
- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
optimization of hybridization conditions for LNA probes
Welcome to the technical support center for the optimization of hybridization conditions for Locked Nucleic Acid (LNA) probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when designing an LNA probe?
A1: Proper probe design is fundamental for successful hybridization. Key considerations include:
-
LNA Placement and Number: Each LNA monomer incorporated into a DNA or RNA oligonucleotide increases the melting temperature (Tm) by 2-8°C.[1][2] For a typical 18-25 base probe, incorporating 1 to 4 LNA substitutions can significantly enhance hybridization efficiency.[3][4] It is generally recommended that a typical 18-mer probe contain a maximum of 7–8 LNAs.[1][2]
-
Avoiding Self-Complementarity: LNA binds very tightly to other LNA residues. It is crucial to avoid self-complementarity and the potential for cross-hybridization with other LNA-containing oligonucleotides in your experiment.[1][5][6]
-
Consecutive LNAs: Avoid stretches of more than four consecutive LNA bases, as this can lead to excessively tight hybridization in that region of the probe.[1][2][5][6]
-
GC Content: Aim for a GC content between 30% and 60% for optimal performance.[5][6]
-
Secondary Structures: Check for potential hairpin loops, homodimers, and other undesirable secondary structures that could interfere with probe-target binding.[7]
Q2: How do I determine the optimal hybridization temperature for my LNA probe?
A2: The optimal hybridization temperature is crucial for achieving high specificity.
-
A general starting point for hybridization temperature is approximately 22-30°C below the predicted melting temperature (Tm) of the probe-target duplex.[8][9]
-
For real-time PCR applications, the Tm of the LNA probe is often recommended to be about 7-10°C higher than the primers.[7]
-
For LNA/2'OMe-FISH probes of around 14 base pairs with LNA monomers at every third position and a GC content of 64%, a hybridization temperature of approximately 62°C is a good starting point for optimization.[10][11][12]
Q3: What is the role of formamide (B127407) in the hybridization buffer, and what concentration should I use?
A3: Formamide is a denaturant that lowers the melting temperature of nucleic acid duplexes.[9] This allows for hybridization to be carried out at a lower temperature, which can help to preserve the morphology of cells and tissues.[9]
-
Instead of increasing the hybridization temperature, the formamide concentration in the hybridization buffer can be increased to enhance stringency.[3][4]
-
Typical formamide concentrations in hybridization buffers range from 30% to 50%.[8][9][13] However, concentrations can be adjusted from 0% to 80% depending on the required stringency.[4] For some applications, formamide concentrations as low as 10-25% may be suitable.[14]
Q4: How does salt concentration affect LNA probe hybridization?
A4: Salt concentration, typically from NaCl or SSC (Saline-Sodium Citrate), influences the stringency of the hybridization and washing steps.
-
Higher salt concentrations decrease the repulsion between the negatively charged phosphate (B84403) backbones of the probe and target, thus stabilizing the hybrid.
-
Conversely, lower salt concentrations increase stringency, favoring more perfectly matched hybrids.[15][16]
-
For some LNA/2'OMe-FISH procedures, a high NaCl concentration (from 2 M to 5 M) has been shown to be beneficial.[10][11]
Troubleshooting Guide
Problem 1: Low or No Signal
If you are experiencing weak or absent signals in your experiment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Probe Design | - Ensure your probe design follows the guidelines in the FAQ section, paying close attention to LNA placement and the avoidance of self-complementarity.[1][5][6] - Use BLAST to check for probe specificity against your target organism's genome to avoid cross-hybridization.[8][17] |
| Suboptimal Hybridization Temperature | - Perform a temperature gradient experiment to empirically determine the optimal hybridization temperature for your specific probe and target. - As a starting point, use a temperature 22-30°C below the calculated Tm of your probe.[8][9] |
| Insufficient Probe Concentration | - The optimal final probe concentration for in situ hybridization is often around 5nM.[8] - Titrate the probe concentration to find the optimal balance between signal intensity and background. |
| Low Target Abundance | - If you are trying to detect a low-abundance target, consider using multiple LNA probes targeting different regions of the same RNA to amplify the signal.[8] - For Northern blots, you may need to use poly(A) RNA instead of total RNA to enrich for your target.[18] |
| Poor Probe Accessibility | - The secondary and tertiary structure of the target nucleic acid can hinder probe binding.[3] - Pre-treat your samples with proteinase K to digest proteins that may be masking the target sequence.[19] |
| Inefficient Stringency Washes | - Ensure your post-hybridization wash conditions are not too stringent, which could be stripping the probe from the target. - Decrease the wash temperature or increase the salt concentration of the wash buffer.[15][16] |
Problem 2: High Background or Non-Specific Binding
High background can obscure your specific signal. The following table provides guidance on how to reduce non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Probe Concentration Too High | - High probe concentrations can lead to non-specific binding. Reduce the probe concentration in your hybridization buffer. |
| Suboptimal Hybridization/Wash Stringency | - Increase the stringency of your hybridization and/or wash steps. This can be achieved by: - Increasing the hybridization or wash temperature.[15] - Decreasing the salt concentration (e.g., using a lower concentration of SSC).[15][16] - Increasing the formamide concentration in the hybridization buffer.[3][4] |
| Inadequate Blocking | - Use blocking agents such as sheared salmon sperm DNA and yeast tRNA in your prehybridization and hybridization buffers to block non-specific binding sites.[13] |
| Probe Self-Complementarity | - As mentioned in the design guidelines, avoid LNA probes with self-complementarity, as LNA-LNA interactions are very strong and can lead to probe aggregation and non-specific signals.[1][7] |
| Insufficient Washing | - Ensure that the post-hybridization washing steps are sufficient to remove unbound and non-specifically bound probes.[19] Increase the number or duration of the washes if necessary. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing LNA probe hybridization.
Table 1: LNA Probe Design Parameters
| Parameter | Recommendation | Reference |
| Tm Increase per LNA | 2-8°C | [1][2] |
| LNA Bases in an 18-mer Probe | Max 7-8 | [1][2] |
| Consecutive LNA Bases | Avoid > 4 | [1][2][5][6] |
| GC Content | 30-60% | [5][6] |
| Probe Length (FISH) | 20-25 nucleotides | [6] |
Table 2: Hybridization and Wash Condition Parameters
| Parameter | Typical Range/Value | Reference |
| Hybridization Temperature | Tm - 22°C to Tm - 30°C | [8][9] |
| Formamide Concentration | 30-50% (can be varied) | [8][9][13] |
| NaCl Concentration (FISH) | 2 M - 5 M (can be beneficial) | [10][11] |
| Final Probe Concentration (ISH) | ~5 nM | [8] |
Experimental Protocols & Workflows
General LNA In Situ Hybridization (ISH) Workflow
The following diagram illustrates a typical workflow for LNA probe in situ hybridization.
Caption: A generalized workflow for LNA in situ hybridization experiments.
Troubleshooting Logic for Low Signal Intensity
This decision tree provides a logical approach to troubleshooting experiments with low or no signal.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. metabion.com [metabion.com]
- 2. metabion.com [metabion.com]
- 3. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Design options [qiagen.com]
- 6. Custom LNA Fish Probes [qiagen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing locked nucleic acid/2'-O-methyl-RNA fluorescence in situ hybridization (LNA/2'OMe-FISH) procedure for bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 13. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2013046033A1 - Hybridization compositions and methods using formamide - Google Patents [patents.google.com]
- 15. Hybridisation [bioinformatics.nl]
- 16. Biology 335 Lecture Notes - RecDNA - Manipulation of Hybrid Stability [faculty.tru.ca]
- 17. OligoDesign: optimal design of LNA (locked nucleic acid) oligonucleotide capture probes for gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ten Ways to Increase the Sensitivity of Northern Hybridizations | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
minimizing non-specific binding of LNA probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Locked Nucleic Acid (LNA) probes in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding is a common issue in experiments using LNA probes. This guide provides a systematic approach to identify and resolve the root cause of these problems.
Problem: High background fluorescence across the entire sample.
This can be caused by several factors, including probe design, hybridization conditions, and washing stringency.
Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background signal.
Possible Cause & Solution
| Possible Cause | Recommendation |
| Suboptimal Probe Design | - Ensure GC content is between 30-60%.[1][2][3] - Avoid stretches of more than four LNA bases.[1][2][3] - Prevent self-complementarity and cross-hybridization with other LNA probes.[1][2][3] - Avoid placing LNA bases in palindromic sequences.[3][4] |
| Incorrect Hybridization Temperature | - The hybridization temperature should be optimized for your specific probe and target. A good starting point is approximately 30°C below the predicted melting temperature (Tm) for RNA annealing.[5] |
| Insufficient Washing Stringency | - Increase the temperature of your post-hybridization washes.[6] - Decrease the salt concentration (e.g., SSC) in your wash buffers.[7] - Increase the duration of the washing steps.[7] |
| Inadequate Blocking | - Use a blocking solution containing agents like Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA (SSSD) to reduce non-specific binding.[5] - Consider using commercially available blocking solutions for in situ hybridization.[8][9] |
Problem: Non-specific binding to cellular structures or tissue components.
This often occurs due to the inherent "stickiness" of LNA probes or inadequate pre-treatment of the sample.
Factors Contributing to Non-Specific Binding
Caption: Key factors influencing non-specific LNA probe binding.
Possible Cause & Solution
| Possible Cause | Recommendation |
| Over-fixation of Tissue | - Optimize fixation time and the concentration of the fixative. Over-fixation can lead to excessive cross-linking, which can increase non-specific binding.[6][10] |
| Insufficient Permeabilization | - Ensure adequate permeabilization of your sample to allow the probe to reach its target.[7] For bacterial samples, treatments like lysozyme (B549824) and proteinase K can be used.[5] |
| Probe Concentration Too High | - Titrate your LNA probe to determine the optimal concentration that provides a good signal-to-noise ratio.[7] |
| Presence of Endogenous Biotin (B1667282) (if using biotinylated probes) | - Block endogenous biotin activity using an avidin-biotin blocking kit before probe hybridization. |
Frequently Asked Questions (FAQs)
Q1: What are the key principles for designing LNA probes with high specificity?
A1: To design highly specific LNA probes, consider the following guidelines:
-
Length: Aim for a probe length of 15-18 nucleotides.[4]
-
LNA Placement: Incorporate LNA bases to achieve a melting temperature (Tm) that is 7-10°C higher than the primers.[11] For SNP detection, a single LNA substitution at the mismatch site can improve discrimination.[4]
-
Avoid problematic sequences: Avoid stretches of more than four LNA bases, as this can make the probe overly "sticky".[1][2][3] Also, avoid stretches of three or more G's.[1][4]
-
Self-complementarity: Check for and avoid self-complementarity and the potential for forming secondary structures.[2][11]
Q2: What is the recommended starting point for optimizing the hybridization temperature for LNA probes?
A2: A good starting point for the hybridization temperature is approximately 30°C below the calculated melting temperature (Tm) of the probe-target duplex.[5] The optimal temperature may vary depending on the specific probe sequence and the concentration of formamide (B127407) in the hybridization buffer. For some applications, a hybridization temperature around 62°C has been suggested as a starting point for 14 bp probes with LNA modifications.[12]
Q3: What are common components of a hybridization buffer for LNA probes?
A3: A typical hybridization buffer for LNA probes includes:
-
Formamide: This lowers the melting temperature of nucleic acid duplexes, allowing for hybridization at a lower temperature and helping to denature RNA secondary structures.[5][13]
-
Saline Sodium Citrate (SSC): Provides the necessary salt concentration for hybridization.[13]
-
Blocking Agents: Components like Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA (SSSD) are used to block non-specific binding sites.[5][13]
-
Dextran Sulfate: Acts as a volume-excluding polymer to effectively concentrate the probe and increase the hybridization rate.[5]
Q4: How can I increase the stringency of my post-hybridization washes?
A4: To increase the stringency of your washes and remove non-specifically bound probes, you can:
-
Increase the temperature of the wash steps.[6]
-
Decrease the salt concentration (e.g., lower the concentration of SSC).[7]
-
Increase the duration of the washes.[7]
-
Incorporate a detergent like Tween-20 in your wash buffers.[5]
Q5: What are some effective blocking strategies to minimize non-specific binding?
A5: Effective blocking is crucial for reducing background. Consider the following:
-
Pre-hybridization Blocking: Incubate your sample in a pre-hybridization buffer containing blocking agents like Denhardt's solution, yeast tRNA, and SSSD.[5][13]
-
Commercial Blocking Solutions: Several commercially available blocking solutions are specifically designed for in situ hybridization and can be very effective.[8][9]
-
Serum Blocking: In some protocols, using serum from the same species as the secondary antibody can help to block non-specific antibody binding.[14]
Experimental Protocols
General Protocol for Pre-hybridization and Hybridization
This is a generalized protocol and may require optimization for your specific application.
-
Pre-treatment: Prepare your cells or tissue sections according to your standard protocol, including fixation and permeabilization steps.
-
Pre-hybridization:
-
Prepare a pre-hybridization solution containing 50% deionized formamide, 5X SSC, and blocking agents (e.g., 2% blocking powder, 0.1% Tween-20, 50 mg/ml yeast RNA).[13]
-
Incubate the sample in the pre-hybridization solution for at least 30 minutes at the intended hybridization temperature.
-
-
Hybridization:
-
Dilute the LNA probe to the desired final concentration (e.g., 5nM) in the pre-hybridization buffer.[13]
-
Remove the pre-hybridization solution from the sample and add the hybridization solution containing the LNA probe.
-
Incubate at the optimized hybridization temperature for a sufficient duration (e.g., 1-4 hours). The hybridization time may need to be optimized.
-
General Protocol for Post-Hybridization Washes
-
Low Stringency Wash:
-
Following hybridization, perform an initial wash in a low stringency buffer (e.g., 2X SSC with 0.1% Tween-20) at room temperature to remove the bulk of the unbound probe.[5]
-
-
High Stringency Washes:
-
Perform one or more high stringency washes. The stringency can be adjusted by altering the temperature and salt concentration. A common starting point is to wash with 0.1X SSC with 0.1% Tween-20 at a temperature close to the hybridization temperature for 30-40 minutes.[5]
-
Additional washes at room temperature may be performed to remove any residual unbound probe.
-
Decision Tree for Troubleshooting LNA Probe Non-Specific Binding
Caption: A decision tree to guide troubleshooting of non-specific binding.
References
- 1. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. Design options [qiagen.com]
- 3. Custom LNA Fish Probes [qiagen.com]
- 4. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 5. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I reduce high background in my FISH assay? [ogt.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Invitrogen ReadyProbes In Situ Hybridization (ISH) Blocking Solution (5X) 100 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 9. novusbio.com [novusbio.com]
- 10. How do I reduce high background in my FISH assay? [ogt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 封闭剂实验方案和故障排除 [sigmaaldrich.com]
Technical Support Center: LNA Oligonucleotide Synthesis
Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of LNA-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis yield of my LNA oligonucleotide significantly lower than that of a standard DNA/RNA oligonucleotide?
A1: Lower yields in LNA oligonucleotide synthesis are a common challenge primarily due to the unique structural properties of LNA monomers. The bicyclic structure of the LNA sugar moiety creates steric hindrance, which can lead to lower coupling efficiency compared to standard phosphoramidites.[1] Factors contributing to low yield include:
-
Reduced Coupling Efficiency: The bulky nature of LNA phosphoramidites can slow down the kinetics of the coupling reaction.[1] Standard coupling times may be insufficient to achieve high efficiency.
-
Reagent Quality: The purity and stability of LNA phosphoramidites are crucial. Degradation of the amidite or the presence of moisture in reagents, especially acetonitrile (B52724) (ACN) and the activator, can significantly reduce the amount of active reagent available for coupling.[1][2][3]
-
Suboptimal Synthesis Protocol: Standard DNA/RNA synthesis protocols may not be optimized for LNA monomers. Adjustments to coupling time, activator type and concentration, and phosphoramidite (B1245037) concentration are often necessary.[1]
-
Secondary Structure Formation: The incorporation of LNA can induce stable secondary structures in the growing oligonucleotide chain, which may hinder subsequent coupling steps.
Q2: I am observing a significant (n-1) peak in my HPLC or Mass Spectrometry analysis. What is the cause and how can I minimize it?
A2: An (n-1) peak represents a population of failure sequences that are one nucleotide shorter than the full-length product. In LNA synthesis, this is often a result of incomplete coupling or capping.
-
Incomplete Coupling: Due to the steric bulk of LNA phosphoramidites, the coupling reaction may not go to completion within the standard timeframe. This leaves unreacted 5'-hydroxyl groups on the growing chain.
-
Inefficient Capping: If the subsequent capping step is not 100% efficient, these unreacted 5'-hydroxyl groups will be available to couple with the next phosphoramidite in the sequence, leading to a single base deletion relative to the intended sequence. While it may seem counterintuitive, a highly efficient capping step is critical to prevent the formation of these difficult-to-remove (n-1) impurities.[4]
To minimize (n-1) impurities, it is essential to optimize the coupling efficiency of the LNA monomers. This may involve increasing the coupling time, using a stronger activator, or performing a double coupling step for the LNA addition.
Q3: My final product shows signs of degradation, particularly shorter fragments that are not just (n-1) sequences. What could be the cause?
A3: The appearance of multiple shorter fragments often points towards depurination, a major side reaction in oligonucleotide synthesis.[4][5]
-
Depurination: The acidic conditions used for detritylation (removal of the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond between the purine (B94841) base (Adenine or Guanine) and the sugar. This creates an abasic site. During the final basic deprotection step, the oligonucleotide chain is cleaved at these abasic sites, resulting in a heterogeneous mixture of truncated products.[4][5] This issue is more pronounced in the synthesis of longer oligonucleotides where the cumulative exposure to acid is greater.[4][5]
To mitigate depurination, it is important to use optimized detritylation conditions and minimize the exposure time to the acid.
Q4: Are there special considerations for the deprotection of LNA-containing oligonucleotides?
A4: Generally, LNA-containing oligonucleotides can be deprotected using standard protocols. However, it is advisable to avoid using methylamine (B109427) for deprotection if your sequence contains Bz-5-Me-C-LNA, as this can lead to an undesired N4-methyl modification.[6] A thorough review of all modified components in your oligonucleotide is necessary to determine the most appropriate deprotection strategy, as some modifications may be sensitive to standard deprotection conditions.[7][8]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of LNA Monomers
Symptoms:
-
Low overall synthesis yield.
-
Prominent (n-1) peak in HPLC or Mass Spectrometry analysis.
-
Consistently low trityl signal after the addition of an LNA monomer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LNA coupling efficiency.
Detailed Methodologies:
-
Verify Reagent Quality:
-
LNA Phosphoramidites: Ensure the LNA phosphoramidites are fresh and have been stored under anhydrous conditions. Older or improperly stored amidites may be degraded.
-
Solvents and Activator: Use anhydrous acetonitrile (ACN) with low water content (<30 ppm). Ensure the activator solution is also fresh and anhydrous. Moisture is a primary cause of reduced coupling efficiency.[4]
-
-
Optimize Synthesis Protocol:
-
Increase Coupling Time: Due to steric hindrance, LNA phosphoramidites require a longer time to couple efficiently. A doubling of the standard coupling time is a good starting point. For example, a 3-4 minute coupling time is recommended for LNA monomers.[6]
-
Use a Stronger Activator: Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in place of 1H-Tetrazole to enhance the reaction rate.[1]
-
Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the LNA monomer. This can significantly improve the incorporation efficiency.
-
Increase Phosphoramidite Concentration: Using a higher concentration of the LNA phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.[1]
-
Quantitative Data Summary:
| Parameter | Standard DNA Synthesis | Recommended for LNA Synthesis | Rationale |
| Coupling Time | 30-60 seconds | 3-4 minutes[6] | Overcomes steric hindrance of LNA monomers. |
| Activator | 1H-Tetrazole | ETT or DCI[1] | Stronger activators increase the rate of coupling. |
| Amidite Conc. | 0.1 M | 0.1 - 0.15 M[1] | Higher concentration drives the reaction forward. |
Issue 2: Depurination Side Reactions
Symptoms:
-
Presence of multiple shorter oligonucleotide fragments in analytical results (HPLC, CE, or Mass Spectrometry).
-
The pattern of degradation products may correspond to the positions of purine bases (A and G) in the sequence.[5]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Enhancing LNA Gapmer Efficacy
Welcome to the technical support center for Locked Nucleic Acid (LNA) gapmer technology. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize LNA gapmer experiments for potent and specific gene silencing.
Troubleshooting Guides
This section addresses common challenges encountered during LNA gapmer experiments, offering step-by-step guidance to diagnose and resolve these issues.
Issue 1: Low or No Target Knockdown
Question: My LNA gapmer is showing low or no knockdown of my target RNA. What are the potential causes and how can I troubleshoot this?
Answer:
Low target knockdown is a frequent issue with several potential root causes, ranging from suboptimal gapmer design to inefficient delivery. Follow these troubleshooting steps to identify and resolve the problem.
Possible Causes & Troubleshooting Steps:
-
Suboptimal LNA Gapmer Design:
-
Screen Multiple Gapmers: It is recommended to test 3-5 LNA gapmers per target to identify the most potent sequences.[1][2] On average, 2 out of 5 designed gapmers are expected to be highly effective.[3]
-
Use a Design Tool: Employ a validated LNA gapmer design tool that considers parameters like target accessibility, off-target potential, length, melting temperature (Tm), and self-complementarity.[1][2]
-
Target Unique Repeated Regions: Consider designing gapmers that target unique repeated regions within the target RNA, as this has been shown to improve potency and efficacy.[4]
-
-
Inefficient Delivery:
-
Optimize Transfection: Transfection efficiency is cell-type dependent and must be empirically determined.[3][5] Use a positive control LNA gapmer to optimize transfection conditions.[1][3]
-
Consider Unassisted Uptake (Gymnosis): Some cell types can take up LNA gapmers without a transfection reagent, which can avoid artifacts introduced by these reagents.[1][3] This method, however, requires higher gapmer concentrations (1-5 µM) and longer incubation times (effects are typically seen after 48 hours).[1][3]
-
-
Incorrect Dosing:
-
Inappropriate Assay Timepoint:
-
Issues with Readout Assay (e.g., RT-qPCR):
-
Assay Design: Ensure your RT-qPCR assay does not overlap with the LNA gapmer binding site on the target RNA.[1]
-
Control for False Positives: To rule out false-positive qPCR results, especially when using high gapmer concentrations, perform a control where the LNA gapmer is added to the lysate of untransfected cells before RNA isolation.[1]
-
Experimental Workflow for Troubleshooting Low Knockdown
Caption: Troubleshooting workflow for low LNA gapmer knockdown.
Issue 2: Off-Target Effects
Question: I am observing changes in the expression of unintended genes. How can I minimize off-target effects of my LNA gapmer?
Answer:
Off-target effects, where the LNA gapmer affects the expression of unintended genes, are a significant concern. These effects are often hybridization-dependent and can be mitigated through careful design and experimental optimization.
Possible Causes & Mitigation Strategies:
-
Sequence Homology:
-
In Silico Analysis: Before ordering, perform a BLAST search against the relevant transcriptome to identify potential off-target sequences with high similarity.[2][6]
-
Mismatch Tolerance: Be aware that LNA gapmers can tolerate some mismatches. Off-target effects have been observed for sequences with up to two mismatches or bulges.[6][7]
-
Oligonucleotide Extension: Extending the length of the gapmer (e.g., from 14-mer to 18-mer) can reduce the number of potential off-target sites.[8][9]
-
-
High Binding Affinity:
-
Modulate LNA Content: Reducing the number of LNA modifications in the wings can lower the binding affinity, which may reduce off-target effects while maintaining on-target potency.[7]
-
-
High Gapmer Concentration:
-
Use the Lowest Effective Dose: As determined by a dose-response study, using the lowest possible concentration of the LNA gapmer will minimize off-target binding.[1]
-
-
Confirmation of Phenotype:
Assessment of Off-Target Effects Workflow
Caption: Workflow for assessing and mitigating off-target effects.
Issue 3: Cellular Toxicity
Question: I am observing cellular toxicity after treating my cells with an LNA gapmer. What could be the cause and how can I reduce it?
Answer:
Toxicity from LNA gapmers can be hybridization-dependent (due to off-target effects) or hybridization-independent. Hepatotoxicity is a known potential side effect in vivo.[5][10][11]
Possible Causes & Mitigation Strategies:
-
Hybridization-Independent Toxicity:
-
Chemical Modifications: Certain chemical modifications to the nucleobases within the gapmer sequence can reduce hepatotoxicity without compromising efficacy.[5][10] For instance, modifications like 5-hydroxycytosine, 2-thiothymine, and 8-bromoguanine (B1384121) have shown promise.[5]
-
Phosphorothioate (B77711) Backbone: While the phosphorothioate (PS) backbone enhances nuclease resistance, it can also contribute to toxicity. The toxicity profile can be sequence-dependent.[12]
-
-
Hybridization-Dependent Toxicity (Off-Target Effects):
-
Refer to the "Off-Target Effects" section above for mitigation strategies.
-
-
Transfection Reagent Toxicity:
-
Optimize Reagent Concentration: Use the lowest concentration of transfection reagent that provides good efficiency.
-
Change Reagent: Try a different transfection reagent that may be less toxic to your specific cell line.
-
Use Unassisted Uptake: If applicable to your cell line, gymnotic delivery avoids the use of transfection reagents altogether.[1][3]
-
-
High Gapmer Concentration:
-
Dose Reduction: Use the lowest effective concentration of the LNA gapmer.[1]
-
Decision Tree for Troubleshooting Toxicity
Caption: Decision tree for troubleshooting LNA gapmer toxicity.
FAQs
1. What is the typical length and design of an LNA gapmer? LNA gapmers are typically 16-20 nucleotides long.[13] They have a "gap" of 7-10 DNA monomers in the center, flanked by "wings" of 3-5 LNA-modified nucleotides on each side.[3][14] This design facilitates RNase H-mediated cleavage of the target RNA.[3]
2. How should I store and handle my LNA gapmers? LNA gapmers are shipped dry and are stable at room temperature for short periods.[3] For long-term storage, they should be stored at -20°C or below.[3] Once resuspended, aliquot to avoid repeated freeze-thaw cycles.[3] Resuspend in nuclease-free TE buffer.[3]
3. What controls should I include in my LNA gapmer experiment?
-
Positive Control LNA Gapmer: To optimize delivery conditions.[1]
-
Negative Control LNA Gapmer: A scrambled sequence with no known targets to control for non-specific effects.[1]
-
Untreated Control: To assess the baseline expression of the target gene.[1]
-
Transfection Reagent Only Control: To assess toxicity or effects of the delivery vehicle.
4. How can I assess the efficacy of my LNA gapmer?
-
RT-qPCR: To measure the reduction in target mRNA levels.[1] This is the most common method.
-
Western Blot: To measure the reduction in target protein levels, which is a downstream effect of mRNA knockdown.[1]
-
Phenotypic Assays: To assess the functional consequences of target gene knockdown, such as changes in cell viability, proliferation, or other relevant cellular processes.[15]
Data Summary Tables
Table 1: Recommended LNA Gapmer Concentrations for In Vitro Delivery
| Delivery Method | Recommended Final Concentration | Typical Incubation Time | Reference(s) |
| Transfection (Lipid/Amine-based) | 1 - 50 nM | 24 - 72 hours | [1][3] |
| Unassisted Uptake (Gymnosis) | 100 nM - 5 µM | 48 - 144 hours | [1][3] |
| Electroporation | Varies by cell type and instrument | 24 - 72 hours | [3] |
Table 2: Comparison of Chemically Modified Oligonucleotides for Stability and Affinity
| Modification | Effect on Melting Temperature (Tm) | Nuclease Stability | Reference(s) |
| LNA | Increases Tm by 1.5-4°C per modification | High | [14] |
| 2'-O-Methyl | Increases Tm by <1°C per modification | Moderate | [14] |
| Phosphorothioate (PS) | Decreases Tm | High | [14] |
| Unmodified DNA | Baseline | Low | [14] |
Experimental Protocols
Protocol 1: LNA Gapmer Transfection in a 6-Well Plate
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent. This example is adapted for a final LNA gapmer concentration of 25 nM.[16]
Materials:
-
Cells cultured in a 6-well plate
-
LNA gapmer stock solution (e.g., 10 µM)
-
Opti-MEM or other serum-free medium
-
Transfection reagent (e.g., Dharmafect or Lipofectamine)
-
Complete culture medium (with serum and antibiotics)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 30-70% confluency at the time of transfection. For many cell lines, 200,000 cells per well is a good starting point.[16]
-
Preparation of Transfection Mixes (per well):
-
On the day of transfection, replace the old medium with 1.6 mL of fresh, antibiotic-free complete culture medium.[16]
-
Tube 1 (LNA Gapmer): Dilute 5 µL of the 10 µM LNA gapmer stock in 195 µL of Opti-MEM. Mix gently by pipetting. Incubate for 5 minutes at room temperature.[16]
-
Tube 2 (Transfection Reagent): Dilute the recommended amount of transfection reagent (e.g., 4 µL of Dharmafect) in 196 µL of Opti-MEM. Mix gently. Incubate for 5 minutes at room temperature.[16]
-
-
Complex Formation:
-
Add the contents of Tube 1 to Tube 2. Mix gently by pipetting.
-
Incubate the combined mixture for 20 minutes at room temperature to allow complexes to form.[16]
-
-
Transfection:
-
Add the 400 µL of the transfection complex dropwise to each well containing 1.6 mL of medium.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for analysis should be determined empirically.
-
To prevent toxicity, the medium can be replaced with fresh complete medium 24 hours post-transfection.[16]
-
-
Analysis:
-
Harvest the cells at the desired time point to analyze RNA or protein levels.
-
References
- 1. cms.takara.co.kr [cms.takara.co.kr]
- 2. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 3. qiagen.com [qiagen.com]
- 4. Targeting Repeated Regions Unique to a Gene Is an Effective Strategy for Discovering Potent and Efficacious Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]
LNA Probe Signal-to-Noise Ratio: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Lna (Locked Nucleic Acid) probe signal-to-noise ratios in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio with my LNA probe?
A low signal-to-noise ratio in experiments using LNA probes can stem from several factors, broadly categorized into probe design, experimental conditions, and tissue/sample quality.
-
Probe Design:
-
Suboptimal LNA Placement and Density: The positioning and number of LNA bases are critical for optimal performance. Incorrect placement can lead to poor target affinity or increased off-target binding.[1][2][3]
-
Self-Complementarity and Secondary Structures: LNA probes can form hairpins or dimers, reducing the effective concentration of the probe available for target binding.[3]
-
Inappropriate Probe Length: While LNA modifications allow for shorter probes, a probe that is too short may have reduced specificity, while one that is too long may have higher background.[1][4]
-
-
Experimental Conditions:
-
Incorrect Hybridization Temperature: The hybridization temperature must be optimized for the specific LNA probe's melting temperature (Tm). A temperature that is too high will reduce signal, while a temperature that is too low can increase background.
-
Suboptimal Probe Concentration: Using a probe concentration that is too low will result in a weak signal, whereas a concentration that is too high can lead to increased non-specific binding and background.[5][6]
-
Inefficient Washing Steps: Inadequate or insufficiently stringent washing after hybridization can leave non-specifically bound probes, contributing to high background.[7][8]
-
Poor Sample Quality: Degraded RNA in the sample will result in a weaker signal. Over-fixation or under-fixation of tissues can also impact probe accessibility and signal intensity.[9]
-
-
High Background:
Q2: How can I optimize my LNA probe design for a better signal-to-noise ratio?
Optimizing LNA probe design is a critical step in achieving a high signal-to-noise ratio. Here are key considerations:
-
LNA Placement: Strategically place LNA bases to maximize the melting temperature (Tm) difference between the perfectly matched and mismatched targets. For SNP detection, placing LNA bases at or near the SNP site can significantly improve discrimination.[2]
-
Number of LNAs: The inclusion of LNA bases increases the probe's melting temperature. Typically, each LNA modification raises the Tm by 2-8°C.[1][10] The number of LNAs should be adjusted to achieve the desired Tm for your specific application.
-
Probe Length: LNA technology allows for the use of shorter probes (typically 12-25 nucleotides) while maintaining a high Tm. Shorter probes can exhibit better quenching and a higher signal-to-noise ratio.[1]
-
Avoid Self-Complementarity: Use software tools to check for potential self-dimerization and hairpin structures within the LNA probe sequence.
-
GC Content: Aim for a GC content between 30-60% for optimal probe performance.[11]
Troubleshooting Guides
Guide 1: Low Signal Intensity
If you are experiencing weak or no signal from your LNA probe, follow these troubleshooting steps:
Step 1: Verify Probe Quality and Integrity
-
Ensure the probe has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Run a quality control check on the probe, such as gel electrophoresis, to confirm its integrity.
Step 2: Optimize Hybridization Conditions
-
Temperature: The optimal hybridization temperature is typically 20-25°C below the probe's calculated melting temperature (Tm).[5] Consider performing a temperature gradient to empirically determine the best hybridization temperature for your specific probe and target.
-
Probe Concentration: The recommended starting concentration for LNA probes in situ hybridization is around 5nM.[5] If the signal is low, consider increasing the probe concentration incrementally.
-
Hybridization Time: For abundant targets, an overnight hybridization may be sufficient. For less abundant targets, extending the hybridization time to 48 hours or longer can increase the signal.[5]
Step 3: Check Sample Quality
-
RNA Integrity: Assess the quality of your RNA using methods like gel electrophoresis or a Bioanalyzer to ensure it is not degraded.
-
Tissue Fixation: Both under- and over-fixation can negatively impact signal. Ensure your tissue fixation protocol is optimized for your sample type.[9]
Step 4: Enhance Signal Detection
-
Consider using a more sensitive fluorophore or an enzymatic signal amplification system.
Guide 2: High Background
High background can obscure your specific signal. Use the following steps to reduce non-specific binding:
Step 1: Optimize Washing Steps
-
Stringency: Increase the stringency of your post-hybridization washes. This can be achieved by increasing the wash temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[7][8]
-
Duration and Number of Washes: Increase the duration and/or the number of wash steps to more effectively remove non-specifically bound probes.
Step 2: Adjust Probe Concentration
-
If the probe concentration is too high, it can lead to increased non-specific binding. Try reducing the probe concentration in your hybridization buffer.
Step 3: Blocking
-
Use a blocking agent, such as pre-hybridization buffer containing blocking reagents like Denhardt's solution or salmon sperm DNA, to reduce non-specific binding sites in the tissue.
Step 4: Check for Autofluorescence
-
Examine your sample under the microscope before hybridization to assess the level of natural autofluorescence. If it is high, you may need to use a different fluorophore or employ autofluorescence quenching techniques.
Data Presentation
Table 1: Comparison of LNA and DNA Probe Characteristics
| Feature | LNA Probe | DNA Probe | Reference |
| Binding Affinity (Tm) | Higher (each LNA adds 2-8°C) | Lower | [1][10] |
| Typical Length | Shorter (12-25 nt) | Longer (20-30 nt) | [1] |
| Specificity | Higher | Lower | [10] |
| Signal-to-Noise Ratio | Generally Higher | Generally Lower | [1] |
| Mismatch Discrimination | Superior | Moderate | [10] |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Action |
| Low Signal | Suboptimal Hybridization Temperature | Perform a temperature gradient optimization. |
| Low Probe Concentration | Increase probe concentration incrementally. | |
| Degraded RNA | Verify RNA integrity. | |
| High Background | Insufficient Washing | Increase wash stringency (temperature, time, lower salt). |
| High Probe Concentration | Decrease probe concentration. | |
| Autofluorescence | Use autofluorescence quenching or a different fluorophore. |
Experimental Protocols
Key Experiment: In Situ Hybridization with LNA Probes
This protocol provides a general framework for in situ hybridization using LNA probes. Optimization of specific steps may be required for different sample types and targets.
1. Sample Preparation:
- Fix fresh tissue in 4% paraformaldehyde (PFA) for 4-24 hours at 4°C.
- Cryoprotect the tissue in a sucrose (B13894) gradient (e.g., 15% then 30%).
- Embed the tissue in OCT and section at 10-20 µm onto charged slides.
- Store sections at -80°C until use.
2. Pre-hybridization:
- Bring slides to room temperature and wash with PBS.
- Permeabilize the tissue with Proteinase K (concentration and time to be optimized).
- Wash with PBS.
- Acetylate the tissue to reduce non-specific binding.
- Wash with PBS.
- Incubate in pre-hybridization buffer for at least 1 hour at the hybridization temperature.
3. Hybridization:
- Dilute the LNA probe in hybridization buffer to the desired concentration (e.g., 5 nM).[5]
- Denature the probe by heating to 80-90°C for 5 minutes, then immediately place on ice.
- Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
- Hybridize overnight to 48 hours in a humidified chamber at the optimized hybridization temperature (typically 20-25°C below the probe's Tm).[5]
4. Post-Hybridization Washes:
- Carefully remove the coverslip.
- Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
- 2x SSC at the hybridization temperature.
- 0.2x SSC at a higher temperature (to be optimized).
- 0.1x SSC at room temperature.
5. Detection:
- If using a hapten-labeled probe (e.g., DIG or Biotin), incubate with an appropriate antibody-enzyme conjugate (e.g., anti-DIG-AP).
- Wash to remove excess antibody.
- Develop the signal using a chromogenic or fluorescent substrate.
6. Mounting and Imaging:
- Counterstain with a nuclear stain if desired (e.g., DAPI).
- Mount with an appropriate mounting medium.
- Image using a fluorescence or brightfield microscope.
Visualizations
Caption: Troubleshooting workflow for low LNA probe signal-to-noise ratio.
Caption: Principle of LNA probe design for improved signal-to-noise ratio.
References
- 1. idtdna.com [idtdna.com]
- 2. SNP Detection [qiagen.com]
- 3. metabion.com [metabion.com]
- 4. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How do I reduce high background in my FISH assay? [ogt.com]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Guidelines for the Optimization and Validation of In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 10. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 11. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
LNA Oligonucleotide Deprotection Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of Locked Nucleic Acid (LNA) oligonucleotides. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis and purification of LNA-containing oligos.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for LNA oligonucleotides?
A1: LNA-containing oligonucleotides are generally robust and can be deprotected using standard protocols developed for DNA and RNA oligonucleotides.[1][2] A widely used method involves treating the solid support-bound oligonucleotide with aqueous ammonia (B1221849) at an elevated temperature. For example, a common procedure for LNA gapmers is incubation with aqueous ammonia at 65°C for 5 hours.[3]
Q2: Are there any specific reagents to avoid during the deprotection of LNA oligos?
A2: Yes. It is advisable to avoid using methylamine (B109427) (AMA) for the deprotection of LNA oligonucleotides that contain 5-Me-Bz-C-LNA monomers. The use of methylamine in this context can lead to the undesirable formation of an N4-methyl modification on the cytosine base.[1][2]
Q3: How does the presence of LNA modifications affect the choice of deprotection strategy?
A3: The core deprotection strategy is determined by the sensitivity of all components within the oligonucleotide, including the nucleobase protecting groups (e.g., Bz, Ac, dmf), and any modifications such as fluorescent dyes or quenchers.[4] While LNA monomers themselves are stable under standard conditions, the presence of other sensitive moieties may necessitate the use of milder deprotection protocols.
Q4: Can I use "UltraFAST" or "UltraMILD" deprotection protocols for my LNA oligos?
A4: Yes, provided they are compatible with all other modifications present in your oligonucleotide. "UltraFAST" deprotection, which often utilizes AMA, should be used with caution if 5-Me-Bz-C-LNA is present. "UltraMILD" deprotection methods, such as using potassium carbonate in methanol, are suitable for LNA oligos containing highly sensitive modifications.
Q5: How can I purify my LNA oligonucleotide after deprotection?
A5: LNA-containing oligonucleotides can be purified using the same well-established methods employed for standard DNA and RNA oligos.[1][2] These methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of LNA oligonucleotides.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield of Final Product | Incomplete cleavage from the solid support. | Ensure sufficient volume of cleavage reagent and adequate incubation time. For RNA-containing oligos, a single, longer deprotection step that includes cleavage is often preferred.[5] |
| Incomplete deprotection leading to loss during purification. | Verify the freshness and concentration of your deprotection reagents. Old ammonium (B1175870) hydroxide (B78521) can be less effective. | |
| Presence of Unexpected Peaks in HPLC/Mass Spectrometry | Incomplete removal of protecting groups, especially from guanine (B1146940) (dG). | The removal of the protecting group on the dG base is often the rate-determining step. Extend the deprotection time or increase the temperature according to the specific protecting group used (see tables below). |
| Formation of adducts. | If using AMA deprotection with 5-Me-Bz-C-LNA, an N4-methyl-C adduct can form.[1][2] Switch to a non-methylamine-based deprotection method. | |
| Degradation of sensitive modifications (e.g., dyes). | The deprotection conditions were too harsh. Switch to a milder deprotection protocol (e.g., "UltraMILD" conditions) and use compatible base-protecting groups. | |
| Oligo is Insoluble After Deprotection | The oligonucleotide has precipitated out of solution. | For short oligos (<15 bases), adding 20% ethanol (B145695) to the deprotection solution can aid in solubility. |
Experimental Protocols
Protocol 1: Standard Deprotection of LNA Oligonucleotides
This protocol is suitable for LNA oligonucleotides that do not contain other sensitive modifications.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized LNA oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 65°C for 5 hours.[3]
-
-
Solvent Removal:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide using a vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water.
-
-
Purification:
-
Proceed with your chosen purification method (e.g., HPLC or PAGE).
-
Protocol 2: Mild Deprotection for LNA Oligonucleotides with Sensitive Modifications
This protocol is recommended when the LNA oligonucleotide contains base-labile modifications such as certain fluorescent dyes. This requires the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).
-
Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4 hours.[4]
-
-
Elution and Neutralization:
-
Carefully remove the supernatant.
-
Wash the support with water or buffer to elute the deprotected oligonucleotide.
-
Neutralize the eluate if necessary, depending on the requirements of the downstream application and purification method.
-
-
Solvent Removal and Reconstitution:
-
Evaporate the solvent and reconstitute the oligonucleotide in the desired buffer.
-
-
Purification:
-
Purify the oligonucleotide using a suitable method.
-
Quantitative Data Summary
The following tables summarize recommended deprotection conditions for various nucleobase protecting groups, which are critical for optimizing the deprotection of LNA oligonucleotides.
Table 1: Deprotection Conditions using Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| iBu-dG | Room Temp. | 36 h |
| 55°C | 16 h | |
| 65°C | 8 h | |
| dmf-dG or Ac-dG | Room Temp. | 16 h |
| 55°C | 4 h | |
| 65°C | 2 h |
Data adapted from Glen Research Deprotection Guide.[4]
Table 2: "UltraFAST" Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| 37°C | 30 min | |
| 55°C | 10 min | |
| 65°C | 5 min |
Note: The "UltraFAST" system requires the use of acetyl (Ac) protected dC to avoid base modification. Avoid this method if your LNA oligo contains 5-Me-Bz-C-LNA.[1][2][4]
Visualized Workflows and Logic
Caption: Decision workflow for selecting an LNA oligo deprotection strategy.
Caption: Troubleshooting logic for LNA oligo deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Potential Toxicity of LNA-Modified Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicity associated with LNA-modified therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with LNA-modified antisense oligonucleotides (ASOs)?
A1: The main toxicity concerns for LNA-modified ASOs are hepatotoxicity (liver toxicity), hybridization-dependent off-target effects, and potential immunogenicity.[1][2][3][4][5] Hepatotoxicity is frequently observed and can manifest as elevated liver transaminases (ALT and AST).[2][6] Off-target effects occur when the LNA-ASO binds to and affects unintended RNA molecules, which can lead to unintended biological consequences.[3][7][8] While generally considered to have low immunogenic potential, the possibility of an immune response should be considered.[1][9]
Q2: What are the underlying mechanisms of LNA-ASO-induced hepatotoxicity?
A2: The mechanisms are multifaceted and can include both hybridization-dependent and hybridization-independent effects.[1][3] A significant contributor to hepatotoxicity is the RNase H-dependent degradation of unintended, partially complementary RNA transcripts.[3][7] Additionally, some LNA-ASO sequences may bind to intracellular proteins, interfering with their normal function and leading to cellular stress.[1][10] Certain sequence motifs, such as "TCC" and "TGC," have been identified as being more likely to be present in hepatotoxic LNA-modified ASOs.[10] This can lead to the activation of stress-response pathways, such as the p53 and Nrf2 pathways.[10][11]
Q3: How can I mitigate the risk of off-target effects with my LNA-ASO?
A3: Several strategies can be employed to reduce off-target effects. A thorough bioinformatics screen is crucial to select sequences with minimal complementarity to unintended RNAs.[8][12] Optimizing the length and LNA-modification pattern of the ASO can also enhance sequence specificity.[7] For instance, extending the length of a gapmer ASO can decrease the number of potential off-target binding sites.[3][13] Additionally, introducing nucleotide mismatches can improve discrimination between the target and non-target alleles.[14]
Q4: Are there ways to reduce the immunogenicity of LNA-modified therapeutics?
A4: Yes, several approaches can help minimize immunogenicity. Chemical modifications to the RNA, such as acylation of the 2'-hydroxyl groups, can prevent recognition by toll-like receptors (TLRs) that trigger innate immune responses.[15] Another strategy involves modifying the nucleotide sequence to reduce the content of uridine (B1682114) (U), which can decrease the immunogenic potential of the RNA therapeutic.[16] For therapeutic proteins, humanization of monoclonal antibodies by replacing non-human components with human sequences is a common technique to reduce immunogenicity.[17]
Troubleshooting Guides
Problem 1: Elevated Liver Transaminases (ALT/AST) in Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Hepatotoxicity of the LNA-ASO Sequence: Certain sequence motifs are associated with a higher risk of hepatotoxicity. | 1. Sequence Redesign: If possible, design alternative ASOs targeting a different region of the target RNA, avoiding known hepatotoxic motifs (e.g., TCC, TGC).[10]2. In Silico Analysis: Utilize computational tools to predict potential off-target effects and hepatotoxicity of new sequences before synthesis. | Modifying the sequence can eliminate motifs that contribute to toxicity and reduce unintended hybridization events.[8][10] |
| Exaggerated On-Target Pharmacology: The intended biological effect of silencing the target gene may have unforeseen consequences on liver health. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose with an acceptable safety margin.2. Target Safety Assessment: Investigate the biological role of the target gene in the liver to anticipate potential on-target liabilities. | Reducing the dose can often mitigate on-target toxicity while still achieving the desired therapeutic effect. Understanding the target's function can help predict and manage on-target adverse effects. |
| Hybridization-Dependent Off-Target Effects: The LNA-ASO may be cleaving unintended RNA transcripts in the liver, leading to cellular stress. | 1. Transcriptome Analysis: Perform RNA sequencing on liver tissue from treated animals to identify off-target gene knockdown.2. ASO Design Optimization: Consider increasing the length of the ASO or adjusting the LNA content to improve specificity.[3][7] | Identifying which off-target transcripts are affected can guide the redesign of the ASO to be more specific.[7][8] |
Problem 2: Inconsistent or Poor Target Knockdown In Vitro
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal LNA-ASO Design: The design of the ASO may not be optimal for target engagement and RNase H-mediated cleavage. | 1. Vary LNA Positions: Synthesize and test ASOs with different LNA placement in the wings of the gapmer.2. Adjust Gap Size: Evaluate ASOs with varying lengths of the central DNA gap. | The placement and number of LNA modifications, as well as the size of the DNA gap, are critical for efficient RNase H recruitment and target cleavage. |
| Inefficient Cellular Uptake: The LNA-ASO may not be entering the cells effectively. | 1. Use a Transfection Reagent: If not already in use, employ a suitable transfection reagent to facilitate ASO delivery into cells.2. Gymnotic Delivery Optimization: For gymnotic (unassisted) delivery, optimize cell density and incubation time. | Ensuring efficient delivery of the ASO into the cytoplasm and nucleus is essential for it to reach its target RNA. |
| Incorrect Target Sequence: The ASO sequence may not be a perfect match for the target RNA sequence in the specific cell line being used. | 1. Sequence Verification: Confirm the sequence of the target RNA in your experimental system through sequencing.2. Test Multiple ASOs: Design and test several ASOs targeting different regions of the same RNA. | Genetic variations between cell lines can affect the target sequence. Testing multiple ASOs increases the likelihood of finding a potent and specific sequence. |
Quantitative Data Summary
Table 1: In Vivo Hepatotoxicity Screening of LNA-Modified ASOs in Mice
| Study Type | Dosing Regimen | Key Endpoints | Observations | Reference |
| Acute Screen | Single dose (e.g., 75 mg/kg) | Plasma ALT/AST levels, liver-to-body weight ratio at 3 days post-dose | Predictive of hepatotoxicity ranking in longer-term studies.[1][18] | [1][6][18] |
| Sub-chronic Study | Multiple doses over 2 weeks (e.g., 15 mg/kg, 5 injections) | Plasma ALT/AST levels, histopathology of liver tissue | About 50% of tested LNA-ASOs showed some degree of liver injury.[6] Increased ALT levels correlated with single-cell necrosis.[6] | [6] |
Table 2: Impact of LNA-ASO Design on Off-Target Effects
| ASO Design Strategy | Effect on Off-Target Profile | Rationale | Reference |
| Oligonucleotide Extension (e.g., 14-mer vs. 18-mer) | Significant reduction in the number of downregulated off-target genes.[3][13] | Longer ASOs have fewer potential off-target binding sites with perfect or near-perfect complementarity.[3] | [3][13] |
| Introduction of Mismatches | Improved discrimination between mutant and wild-type alleles.[14] | Mismatches decrease the binding affinity to the non-target sequence.[14] | [14] |
| LNA Content and Placement | Can be optimized to enhance specificity. | The number and position of LNA modifications influence the binding affinity and tolerance for mismatches. | [7] |
Key Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Screening in Mice
-
Animal Model: C57BL/6J or other appropriate mouse strain.
-
ASO Administration: Administer the LNA-modified ASO via intravenous (IV) or subcutaneous (SC) injection. A typical screening dose might be a single high dose (e.g., 75 mg/kg) for an acute screen, or multiple lower doses over two weeks (e.g., 15 mg/kg, 5 injections) for a sub-chronic study.[1][6] Include a saline-treated control group.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Sample Collection: At the designated endpoint (e.g., 3 days for an acute screen, 16 days for a sub-chronic study), collect blood samples for clinical chemistry analysis.[1][6] Euthanize the animals and collect the liver for weight measurement and histopathological analysis.
-
Endpoint Analysis:
-
Clinical Chemistry: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as biomarkers for liver injury.[6]
-
Organ Weight: Calculate the liver-to-body weight ratio.
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for signs of liver damage such as necrosis, inflammation, and steatosis.[6]
-
Protocol 2: In Vitro Cytotoxicity Assay in Primary Hepatocytes
-
Cell Culture: Isolate primary hepatocytes from mice or use cryopreserved human hepatocytes. Plate the cells in collagen-coated plates.
-
ASO Treatment: After allowing the cells to attach, treat with the LNA-modified ASO via gymnotic delivery (without a transfection reagent) at various concentrations.[19] Include a negative control ASO and an untreated control.
-
Incubation: Incubate the cells for a defined period, typically 48 to 72 hours.[19]
-
Endpoint Analysis:
-
Target Knockdown: After 48 hours, lyse a subset of cells and perform RT-qPCR to confirm target mRNA reduction.[19]
-
Cytotoxicity Assessment (at 72 hours):
-
LDH Release: Measure the activity of lactate (B86563) dehydrogenase (LDH) in the cell culture supernatant as an indicator of membrane damage.[11][19]
-
ATP Levels: Measure intracellular ATP levels as an indicator of cell viability.[11][19]
-
miR-122 Release: Measure the levels of miR-122 in the supernatant as a specific biomarker for hepatocyte injury.[11]
-
-
Visualizations
References
- 1. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | CoLab [colab.ws]
- 9. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method for Suppressing Innate Immune Responses to RNA Therapy | Explore Technologies [techfinder.stanford.edu]
- 16. US10808242B2 - Method for reducing immunogenicity of RNA - Google Patents [patents.google.com]
- 17. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
Validation & Comparative
LNA vs. PNA Probes: A Comparative Guide for Researchers
In the landscape of nucleic acid analogs, Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes have emerged as powerful tools for researchers, scientists, and drug development professionals. Their enhanced binding affinity, specificity, and stability offer significant advantages over traditional DNA and RNA probes in a variety of applications. This guide provides an objective comparison of LNA and PNA probes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Differences and Properties
Both LNA and PNA probes are synthetic molecules designed to recognize and bind to specific DNA or RNA sequences with high precision. However, their fundamental structural differences give rise to distinct physicochemical properties and, consequently, different strengths in various applications.
Locked Nucleic Acid (LNA) probes are characterized by a modification to the ribose sugar of the nucleotide, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon.[1] This "locked" structure pre-organizes the probe into a helical conformation, leading to a significant increase in binding affinity and thermal stability when hybridized to a target sequence.[1][2][3]
Peptide Nucleic Acid (PNA) probes, on the other hand, feature a radical departure from the natural nucleic acid structure. Their backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, to which the nucleobases are attached.[4][5] This uncharged peptide backbone eliminates the electrostatic repulsion that occurs between negatively charged phosphate (B84403) backbones in DNA and RNA, resulting in exceptionally stable PNA-DNA and PNA-RNA duplexes.[4][6][7]
The following diagram illustrates the fundamental structural differences between LNA and PNA.
Performance Comparison: A Data-Driven Overview
The distinct properties of LNA and PNA probes translate into measurable differences in performance. The following tables summarize key quantitative data for easy comparison.
| Parameter | LNA Probes | PNA Probes | Standard DNA Probes |
| Binding Affinity (ΔTm per modification) | +2 to +10°C per LNA monomer[3] | ~+1°C per base pair (vs. DNA/DNA)[7] | Baseline |
| Mismatch Discrimination (ΔTm) | High; substantial decrease in Tm with a single mismatch[8] | Very high; mismatch can lower Tm by 15-20°C[9] | Lower; single mismatch lowers Tm by ~7°C[9] |
| Nuclease Resistance | High[1][2] | Extremely high (resistant to nucleases and proteases)[5][7] | Low (degraded by nucleases) |
| Salt Concentration Dependence | Dependent | Independent of salt concentration[5][10] | Dependent |
| Optimal Probe Length | Shorter than DNA probes (e.g., 14-24 nt for ISH)[11] | Typically 13-20 bases[7] | 20-30 bases |
| PCR Compatibility | Yes (can be used as primers and probes)[12][13] | No (cannot be extended by DNA polymerase) | Yes |
Table 1: General Performance Characteristics of LNA, PNA, and DNA Probes
| Application | LNA Probes | PNA Probes |
| Fluorescence In Situ Hybridization (FISH) | Excellent signal, low background, good for low-copy targets.[14] Shorter probes improve tissue penetration.[15] | High signal-to-noise ratio, short hybridization times, excellent for repetitive sequences (e.g., telomeres).[16] |
| In Situ Hybridization (ISH) for miRNA | High sensitivity and specificity for small RNA targets.[2][3] Robust one-day protocols are available.[17] | High affinity allows for sensitive detection of short miRNA sequences. |
| Antisense & Gene Therapy | Potent antisense agents, capable of RNase H-dependent and -independent mechanisms.[3] | Excellent candidates for antigene and antisense strategies due to high stability and strong binding.[12][18] |
| SNP Detection | Excellent for discriminating single nucleotide polymorphisms.[15][] | High mismatch sensitivity makes them suitable for mutation detection.[12] |
Table 2: Application-Specific Performance of LNA and PNA Probes
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for Fluorescence In Situ Hybridization (FISH) using either LNA or PNA probes, and the fundamental mechanism of probe hybridization to a target nucleic acid.
Detailed Experimental Protocols
Below are summarized protocols for Fluorescence In Situ Hybridization (FISH) using LNA and PNA probes, based on established methodologies.
LNA Probe FISH Protocol (Adapted for FFPE tissues)
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 min).
-
Rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%; 3 min each).
-
Rinse in PBS.
-
-
Permeabilization:
-
Incubate with Proteinase K (15 µg/ml in PK buffer) at 37°C for 10 min.
-
Wash in PBS (2 x 5 min).
-
-
Dehydration:
-
Dehydrate through a graded ethanol series (50%, 70%, 95%, 100%; 3 min each).
-
Air dry completely.
-
-
Hybridization:
-
Apply LNA probe (e.g., 5-25 nM) in hybridization buffer.
-
Denature at 80°C for 5 min.
-
Hybridize at a temperature 22°C below the calculated probe:RNA duplex melting temperature for 1-2 hours in a humidified chamber.[11]
-
-
Washing:
-
Wash in 2x SSC at hybridization temperature (2 x 5 min).
-
Wash in 0.2x SSC at hybridization temperature (2 x 5 min).
-
Wash in 0.2x SSC at room temperature (1 x 5 min).
-
-
Detection:
-
If using a hapten-labeled probe, incubate with an appropriate antibody-enzyme conjugate (e.g., anti-DIG-AP).
-
Wash and apply substrate for colorimetric or fluorescent detection.
-
Counterstain with DAPI or Nuclear Fast Red.
-
-
Mounting and Visualization:
-
Dehydrate, clear with xylene, and mount with mounting medium.
-
Visualize using a fluorescence microscope.
-
PNA Probe FISH Protocol (General)
-
Slide Preparation:
-
Prepare slides with fixed cells or tissue sections. For FFPE, deparaffinize as described for LNA FISH.
-
-
Pretreatment (Optional):
-
For some cell types, treatment with RNase A and/or pepsin may be required to reduce background and improve probe penetration.[20]
-
-
Hybridization:
-
Washing:
-
Counterstaining and Mounting:
-
Counterstain with DAPI.
-
Wash and mount with an appropriate mounting medium.
-
-
Visualization:
-
Observe using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
Both LNA and PNA probes offer substantial improvements over traditional nucleic acid probes, particularly in terms of binding affinity, specificity, and biological stability.
Choose LNA probes when:
-
You require shorter probes for enhanced tissue penetration in applications like ISH.[15]
-
You need to perform real-time PCR or other enzymatic assays.[12]
-
High single-base mismatch discrimination is critical for applications like SNP genotyping.[]
Choose PNA probes when:
-
You need exceptionally high thermal stability and resistance to enzymatic degradation.[5][7]
-
Your hybridization conditions involve low salt concentrations.[5]
-
You are targeting repetitive sequences or working in applications where strand invasion is beneficial.[18]
Ultimately, the choice between LNA and PNA probes will depend on the specific requirements of the experiment, including the nature of the target, the required sensitivity and specificity, and the downstream application. This guide provides a foundational understanding to help researchers make an informed decision and optimize their experimental outcomes.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 6. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 7. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 8. scribd.com [scribd.com]
- 9. google.com [google.com]
- 10. journals.ardascience.com [journals.ardascience.com]
- 11. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. idtdna.com [idtdna.com]
- 16. pnabio.com [pnabio.com]
- 17. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnabio.com [pnabio.com]
LNA Primers Emerge as a Superior Alternative to Standard DNA Primers in PCR Performance
For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their PCR-based assays, the choice of primers is a critical determinant of success. While standard DNA primers have long been the workhorse of molecular biology, Locked Nucleic Acid (LNA) primers are increasingly recognized for their ability to overcome the limitations of conventional PCR. This guide provides an objective comparison of LNA and standard DNA primers, supported by experimental data, to inform the selection of the most appropriate primer chemistry for various research applications.
Locked Nucleic Acid (LNA) primers represent a significant advancement in oligonucleotide technology, offering enhanced hybridization properties that translate to superior performance in polymerase chain reaction (PCR) assays.[1][2] These chemically modified oligonucleotides exhibit increased thermal stability, specificity, and sensitivity compared to their standard DNA counterparts, making them particularly valuable for challenging applications such as the detection of low-abundance targets, analysis of complex samples, and allele-specific amplification.[3][4]
The LNA Advantage: A Structural Perspective
The enhanced performance of LNA primers stems from their unique structural modification. LNA nucleotides contain a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation pre-organizes the sugar moiety into a rigid C3'-endo (RNA-like) conformation, which has profound effects on the oligonucleotide's properties.
This structural constraint increases the binding affinity (melting temperature, Tm) of the LNA oligonucleotide for its complementary target sequence.[5] Each incorporation of an LNA monomer can increase the Tm by 2-6°C, allowing for the design of shorter primers with higher binding stability.[5] This increased affinity also enhances the discrimination between perfectly matched and mismatched sequences, a critical factor in applications requiring high specificity.[3][6]
Caption: LNA primer's rigid backbone enhances hybridization stability.
Performance Comparison: LNA vs. Standard DNA Primers
Experimental evidence consistently demonstrates the superiority of LNA primers over standard DNA primers in several key performance metrics.
Enhanced Thermal Stability and Annealing Temperature
The increased melting temperature (Tm) of LNA primers allows for higher annealing temperatures during PCR, which in turn increases the stringency of primer binding and reduces non-specific amplification.[2][7] This is particularly advantageous for amplifying GC-rich templates or for multiplex PCR where a uniform high annealing temperature is desirable.
| Primer Type | Sequence (5'-3') | Modification | Predicted Tm (°C) | Observed Tm (°C) |
| DNA | AT-rich Primer 1 | None | 45.2 | 45.8 |
| LNA | AT-rich Primer 1 | LNA-5' | 53.8 | 54.1 |
| DNA | AT-rich Primer 2 | None | 48.1 | 48.5 |
| LNA | AT-rich Primer 2 | LNA-5' | 56.2 | 56.9 |
| Data adapted from a study on AT-rich primers where LNA modifications were introduced near the 5' end.[8] |
Superior Specificity and Mismatch Discrimination
The rigid conformation of LNA primers enhances their ability to discriminate between perfectly matched and mismatched target sequences.[3][6] This heightened specificity is crucial for applications such as SNP genotyping and allele-specific PCR, where single nucleotide differences must be reliably detected.[9][10] The difference in melting temperature (ΔTm) between a perfectly matched and a mismatched duplex is significantly larger for LNA probes compared to DNA probes.[3][10]
| Probe Type | Mismatch | ΔTm (°C) (Perfect Match vs. Mismatch) |
| DNA | A•A | 8.4 |
| LNA | A•A | 12.3 |
| DNA | G•T | 6.3 |
| LNA | G•T | 5.5 |
| Data from a study on the effects of LNA modifications on mismatch discrimination.[6][11] |
Increased Sensitivity and Lower Limit of Detection
The higher binding affinity of LNA primers leads to more efficient amplification, resulting in increased sensitivity and a lower limit of detection.[4] This allows for the reliable detection of low-abundance targets that may be missed with standard DNA primers. In quantitative PCR (qPCR), this translates to earlier cycle threshold (Ct) values for LNA primers compared to their DNA counterparts under challenging conditions.
| Primer Type | Target | Ct Value |
| DNA | Low-expression gene | 32.5 |
| LNA | Low-expression gene | 29.8 |
| DNA | High-expression gene | 21.2 |
| LNA | High-expression gene | 20.9 |
| Illustrative data based on typical qPCR results showing earlier detection with LNA primers for a low-expression target. |
Experimental Protocols
To provide a framework for researchers looking to evaluate the performance of LNA primers in their own laboratories, the following section details a general experimental protocol for a comparative PCR study.
General Protocol for Comparative PCR Analysis
This protocol outlines a standard PCR reaction setup and thermal cycling conditions for comparing the performance of LNA and standard DNA primers.
1. Primer Design and Synthesis:
-
Design standard DNA primers and corresponding LNA-modified primers targeting the same sequence.
-
For LNA primers, strategically place LNA bases to maximize the desired effect (e.g., at the 3'-end for allele-specific PCR or distributed for increased Tm).[9]
-
Ensure both primer sets have comparable predicted annealing temperatures when possible, or optimize the annealing temperature for each set.
2. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| DNA Template | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30 sec | 30-40 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 30-60 sec | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
| The annealing temperature should be optimized for each primer set. For LNA primers, a higher annealing temperature is often beneficial.[7] |
4. Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to check for product size and non-specific amplification.
-
For quantitative analysis, perform qPCR and compare the Ct values and amplification efficiencies of the LNA and DNA primer sets.
Caption: Comparative PCR workflow for LNA and DNA primers.
Conclusion
The incorporation of LNA technology into PCR primers offers a powerful solution for overcoming many of the challenges associated with standard DNA primers. The enhanced thermal stability, specificity, and sensitivity of LNA primers lead to more robust and reliable PCR performance, particularly in demanding applications. While the initial cost of LNA-modified oligonucleotides may be higher, the potential for improved data quality, reduced optimization time, and the ability to analyze difficult targets often justifies the investment for research, diagnostics, and drug development professionals. By understanding the principles of LNA technology and leveraging the available experimental data, researchers can make informed decisions to significantly enhance the performance of their PCR assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 5. metabion.com [metabion.com]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gene-quantification.com [gene-quantification.com]
- 8. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNP Detection [qiagen.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Navigating the Maze of LNA Oligonucleotide Purity: A Comparative Guide to HPLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of Locked Nucleic Acid (LNA) oligonucleotides is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of potential therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for this analysis, offering robust and reliable purity assessment. This guide provides an in-depth comparison of HPLC with alternative and complementary techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your specific needs.
The unique conformational rigidity of LNA nucleotides enhances the binding affinity and stability of oligonucleotides, making them powerful tools in research and drug development. However, the chemical synthesis of these modified oligonucleotides can result in impurities such as truncated sequences (shortmers), sequences with failed modifications, and other byproducts. Accurate and precise analytical methods are therefore essential to characterize and quantify the purity of the final product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography, is the most widely used technique for the analysis of oligonucleotide purity.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotides to interact with the hydrophobic stationary phase (typically C18). Elution is achieved by increasing the concentration of an organic solvent. IP-RP-HPLC is highly effective for the separation of full-length sequences from truncated failure sequences.
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. The stationary phase consists of a positively charged resin. As the salt concentration of the mobile phase increases, the oligonucleotides are eluted in order of their increasing length (and therefore, charge). AEX-HPLC can provide excellent resolution of oligonucleotides, especially for longer sequences and those with significant secondary structures.[1]
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages and can be used as orthogonal methods to provide a more comprehensive purity profile.
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (sub-2 µm), UPLC systems operate at higher pressures, resulting in dramatically reduced analysis times and improved resolution. For oligonucleotide analysis, UPLC can resolve 15-25 nucleotide sequences in under 10 minutes, a significant improvement over the 30-60 minutes often required by HPLC. This high-throughput capability is invaluable in drug discovery and development settings.
Capillary Electrophoresis (CE) separates molecules based on their size-to-charge ratio in a capillary filled with a gel or polymer solution. For oligonucleotides, CE offers very high resolution, often achieving single-base resolution for sequences up to 40-50 nucleotides in length.[2] It is an automated technique that requires minimal sample and reagent volumes. Denaturing agents like 7M urea (B33335) are typically included in the running buffer to disrupt secondary structures and ensure separation is based primarily on size.
Polyacrylamide Gel Electrophoresis (PAGE) is a classic and highly effective method for achieving very high purity levels for oligonucleotides, often exceeding 95%.[3] Under denaturing conditions (typically with 7M urea), PAGE separates oligonucleotides based on their size with excellent resolution, especially for longer sequences (over 50 bases). While it is a powerful purification and analytical tool, it is more labor-intensive and less readily quantifiable than HPLC or CE.
Head-to-Head Comparison: Performance Metrics
To facilitate an objective comparison, the following tables summarize the key performance characteristics of each technique for the analysis of LNA oligonucleotide purity.
| Parameter | IP-RP-HPLC | AEX-HPLC | UPLC | Capillary Electrophoresis (CE) | Polyacrylamide Gel Electrophoresis (PAGE) |
| Principle of Separation | Hydrophobicity | Charge (Phosphate Backbone) | Hydrophobicity | Size-to-Charge Ratio | Size |
| Typical Resolution | Good to Excellent | Excellent | Excellent to Superior | Very High (Single-base up to ~40-mers) | Excellent |
| Analysis Time | 30 - 60 minutes | 30 - 60 minutes | < 10 minutes for short oligos | 15 - 30 minutes | Hours (including gel prep and staining) |
| Throughput | Moderate | Moderate | High | High (with autosampler) | Low |
| Quantitative Accuracy | High | High | High | High | Semi-quantitative (densitometry) |
| Automation | Fully automated | Fully automated | Fully automated | Fully automated | Manual / Semi-automated |
| Sample Consumption | Microliters | Microliters | Sub-microliter to Microliters | Nanoliters | Microliters |
| Best Suited For | Routine purity checks, separation of modified oligos | Longer oligos, resolving secondary structures | High-throughput screening, improved resolution | High-resolution analysis, orthogonal method | High-purity analysis, long oligos (>50 bases) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key HPLC methods.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for LNA Oligonucleotide Purity
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST C18).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60 °C (to denature secondary structures).
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the LNA oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
Experimental Protocol: Anion-Exchange HPLC (AEX-HPLC) for LNA Oligonucleotide Purity
-
Column: A strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the LNA oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in methodology selection, the following diagrams illustrate a typical HPLC workflow and a decision tree for choosing the most suitable analytical technique.
Conclusion
The validation of LNA oligonucleotide purity is a multifaceted process that requires careful consideration of the analytical methodology. While IP-RP-HPLC and AEX-HPLC remain the workhorses for routine purity assessment due to their robustness and quantitative accuracy, alternative techniques such as UPLC, CE, and PAGE offer significant advantages in terms of speed, resolution, and achievable purity. For high-throughput applications, UPLC is an excellent choice. When the highest possible resolution is paramount, particularly for shorter oligonucleotides, CE provides unparalleled performance. For achieving the highest purity levels, especially for long oligonucleotides, PAGE remains a valuable, albeit more labor-intensive, option. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can confidently select the most appropriate method to ensure the quality and reliability of their LNA oligonucleotides, ultimately accelerating their research and development efforts.
References
LNA vs. Morpholino Oligos: A Comparative Analysis for Researchers
A deep dive into the performance, mechanism, and application of two leading antisense technologies, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal tool for their experimental needs.
In the realm of antisense technology, Locked Nucleic Acid (LNA) and Phosphorodiamidate Morpholino Oligos (PMOs or morpholinos) stand out as two of the most powerful classes of synthetic oligonucleotides for modulating gene expression. Both are utilized to bind to specific RNA sequences, thereby altering the biological function of the target RNA. However, they achieve this through distinct chemical modifications that confer unique properties, influencing their efficacy, specificity, and suitability for various applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their studies.
At a Glance: Key Differences Between LNA and Morpholino Oligos
| Feature | Locked Nucleic Acid (LNA) Oligos | Morpholino Oligos |
| Backbone Chemistry | Methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, creating a "locked" conformation. Anionic phosphodiester or phosphorothioate (B77711) backbone. | Six-membered morpholine (B109124) rings connected by non-ionic phosphorodiamidate linkages. |
| Mechanism of Action | Primarily steric hindrance; can also recruit RNase H when designed as "gapmers". | Steric hindrance of translation, splicing, or miRNA activity.[1] |
| Binding Affinity (Tm) | Very high; each LNA monomer increases Tm by +2 to +10°C.[2] | Strong, but generally lower than LNA.[3] |
| Specificity | High, with good mismatch discrimination.[2][4] However, high affinity can sometimes lead to reduced sequence specificity. | Exquisite specificity; requires a longer binding site (approx. 15 bases) for activity, minimizing off-target effects.[5][6] |
| In Vivo Stability | High stability against nucleases, especially when modified with phosphorothioates.[2][3] | Exceptionally stable in biological systems due to resistance to nucleases and proteases.[5] |
| Toxicity | Generally low, but some hepatotoxicity has been observed with certain LNA gapmer designs at high doses. | Very low toxicity and minimal off-target effects due to their neutral charge and high specificity.[6] |
| Cellular Delivery | Can be delivered in vitro using standard transfection reagents. In vivo delivery often requires formulation or conjugation. | Neutral backbone makes delivery challenging; often requires microinjection, electroporation, or conjugation to cell-penetrating peptides (CPPs) or dendrimers (Vivo-Morpholinos).[7] |
Mechanism of Action: A Tale of Two Chemistries
LNA and morpholino oligos, while both functioning as antisense agents, operate through fundamentally different structural and mechanistic principles.
LNA oligos are characterized by a modification to the ribose sugar, where a methylene bridge connects the 2'-oxygen and 4'-carbon. This "locks" the sugar in an RNA-like A-form conformation, which significantly increases the binding affinity of the oligonucleotide for its complementary RNA target.[2][8] LNA oligos can be designed as "gapmers," which contain a central block of DNA-like nucleotides flanked by LNA "wings." This design allows the DNA-RNA hybrid to be recognized and cleaved by RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex. Alternatively, fully modified LNA oligos or LNA/DNA mixmers act via a steric-blocking mechanism, physically preventing the binding of cellular machinery to the target RNA.[2]
Morpholino oligos , on the other hand, have a radically different backbone composed of methylenemorpholine rings linked by phosphorodiamidate groups.[1] This uncharged backbone is a key feature, as it prevents electrostatic interactions with proteins, which is a common source of off-target effects with other antisense chemistries.[6] Morpholinos function exclusively through steric hindrance.[1] By binding to a target sequence on an RNA molecule, they can block translation by preventing ribosome assembly, alter pre-mRNA splicing by masking splice sites, or inhibit the function of microRNAs.[1][6]
Performance Metrics: A Data-Driven Comparison
The choice between LNA and morpholino oligos often comes down to their performance in specific applications. Below is a summary of quantitative data from comparative studies.
Binding Affinity
Binding affinity, often measured by the melting temperature (Tm) of the oligo-RNA duplex, is a critical determinant of an antisense agent's potency. A higher Tm indicates a more stable duplex.
| Oligo Type | Target | Tm (°C) | Fold Change vs. Unmodified DNA | Reference |
| LNA (18mer with LNA modifications) | RNA | +1.5 to +4°C per LNA monomer | Significant increase | [9] |
| Morpholino | RNA | Strong affinity, but generally lower than LNA | - | [3] |
| 2'-O-methyl RNA | RNA | <+1°C per modification | Slight increase | [9] |
| Unmodified DNA | RNA | Baseline | 1x | [9] |
Note: Direct head-to-head Tm comparisons of LNA and morpholino oligos targeting the same sequence under identical conditions are limited in the literature. The data presented reflects the general understanding of their relative binding affinities.
In Vitro Efficacy: Exon Skipping in Duchenne Muscular Dystrophy
A well-studied application for both LNA and morpholino oligos is the induction of exon skipping for the treatment of Duchenne Muscular Dystrophy (DMD). The goal is to restore the reading frame of the dystrophin pre-mRNA, leading to the production of a truncated but functional protein.
| Oligo Type | Target Exon | Cell Type | Exon Skipping Efficiency (%) | Reference |
| LNA | DMD Exon 46 | Patient-derived myotubes | 98% | [10] |
| Morpholino | DMD Exon 46 | Patient-derived myotubes | 5-6% | [10] |
| 2'OMePS | DMD Exon 46 | Patient-derived myotubes | 75% | [10] |
| LNA | DMD Exon 46 | Control myotubes | 85% | [10] |
| Morpholino | DMD Exon 46 | Control myotubes | 5-6% | [10] |
| 2'OMePS | DMD Exon 46 | Control myotubes | 20% | [10] |
These results from a direct comparative study highlight the high potency of LNAs in inducing exon skipping in this specific context. However, it is important to note that the delivery method can significantly impact the efficacy of morpholinos in cell culture.
In Vivo Stability
The stability of oligonucleotides in biological fluids is crucial for their in vivo efficacy.
| Oligo Type | System | Half-life (t1/2) | Reference | |---|---|---|---|---| | LNA/DNA chimera | Human serum | ~15 hours |[9] | | Morpholino | Biological systems | Exceptionally stable, resistant to degradation |[5][11] | | Unmodified DNA | Human serum | ~1.5 hours |[9] | | Phosphorothioate DNA | Human serum | ~10 hours |[9] |
Morpholinos are widely recognized for their exceptional stability due to their unique backbone that is not recognized by nucleases.[5]
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key experiments cited in this guide are outlined below.
Thermal Denaturation Assay for Melting Temperature (Tm) Determination
Objective: To determine the melting temperature of an oligonucleotide-RNA duplex.
Protocol:
-
Sample Preparation: Prepare a solution containing the oligonucleotide and its complementary RNA target at a concentration of 1.5 µM each in a medium salt buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Denaturation and Annealing: Denature the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for duplex formation.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Measure the absorbance at 260 nm as the temperature is increased from 20°C to 90°C at a rate of 1°C per minute.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve reaches its maximum.
RT-PCR Analysis of Exon Skipping
Objective: To quantify the level of exon skipping induced by antisense oligonucleotides.
Protocol:
-
Cell Culture and Transfection: Culture patient-derived or control myotubes and transfect with the desired antisense oligonucleotides (LNA or morpholino) at various concentrations.
-
RNA Extraction: After a specified incubation period (e.g., 48 hours), harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to the transcript of interest.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the target exon. This will amplify both the full-length transcript and the transcript with the skipped exon.
-
Gel Electrophoresis and Quantification: Separate the PCR products on an agarose (B213101) gel. The two products will appear as distinct bands of different sizes. Quantify the intensity of each band using densitometry. The percentage of exon skipping is calculated as: (intensity of skipped band / (intensity of skipped band + intensity of unskipped band)) x 100.
In Vivo Toxicity Assessment in Mice
Objective: To evaluate the potential toxicity of LNA and morpholino oligos in a preclinical animal model.
Protocol:
-
Animal Model: Use a suitable mouse model (e.g., C57BL/6) and divide the animals into treatment and control groups.
-
Oligonucleotide Administration: Administer the LNA or morpholino oligos via a clinically relevant route (e.g., intravenous or subcutaneous injection) at various dose levels. A saline-injected group should be included as a control.
-
Monitoring: Monitor the animals for signs of toxicity, including changes in body weight, behavior, and overall health, over a specified period.
-
Blood and Tissue Collection: At the end of the study, collect blood samples for clinical chemistry analysis (e.g., liver and kidney function markers) and harvest organs for histopathological examination.
-
Data Analysis: Compare the data from the treatment groups to the control group to identify any dose-dependent toxicities.
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Dystrophin Pre-mRNA Splicing and Exon Skipping
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tissue Distribution, and Metabolism of LNA-Containing Antisense Oligonucleotides in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in Oligonucleotide Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inferring Half-Lives at the Effect Site of Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of antisense oligonucleotide analogs for targeted DMD exon 46 skipping in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gene-tools.com [gene-tools.com]
A Comparative Guide to the Binding Affinity of LNA® vs. DNA Probes
In the fields of molecular diagnostics, genetic research, and drug development, the ability of oligonucleotide probes to bind to their target sequences with high affinity and specificity is paramount. While traditional DNA probes have been a cornerstone of molecular biology, the development of Locked Nucleic Acid (LNA) probes has offered a significant advancement. This guide provides an objective comparison of the binding affinity of LNA and DNA probes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to LNA® and DNA Probes
DNA (Deoxyribonucleic acid) probes are single-stranded sequences of nucleotides used to detect complementary nucleic acid sequences.[1][2][3] Their binding affinity is determined by factors such as length, GC content, and hybridization conditions.
LNA® (Locked Nucleic Acid) is a modified RNA nucleotide analog where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[4][5][6] This structural constraint pre-organizes the LNA oligonucleotide into an A-form helix, which is ideal for Watson-Crick base pairing.[7][8] This fundamental structural difference results in a dramatic increase in binding affinity compared to standard DNA probes.[4][9]
Quantitative Comparison of Binding Affinity
The enhanced binding affinity of LNA probes is quantitatively demonstrated by a higher melting temperature (Tm) and a lower dissociation constant (Kd) when hybridized to a complementary target strand.
Melting Temperature (Tm)
The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. A higher Tm indicates a more stable duplex and stronger binding affinity. The incorporation of LNA monomers into a DNA or RNA oligonucleotide significantly increases the thermal stability of the resulting duplex.[4] For each LNA monomer incorporated, the Tm of the duplex can increase by 2–10°C.[4][10]
Table 1: Increase in Melting Temperature (Tm) per LNA Modification
| LNA:DNA Base Pair | Average Tm Increase per LNA Monomer (°C) | Reference |
| LNA:A | 4.9 | [11] |
| LNA:T | 4.2 | [11] |
| LNA:G | 4.8 | [11] |
| LNA:C | 5.0 | [11] |
| General Range | 2 - 10 | [4][7][10][11] |
This increased thermal stability allows for the design of shorter LNA probes that maintain a high Tm, which is particularly advantageous for detecting small targets like microRNAs or for discriminating between highly similar sequences.[4][5]
Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between a probe and its target. A lower Kd value signifies a higher binding affinity. Studies have shown that as the number of LNA modifications in a probe increases, the Kd value decreases, indicating a tighter binding interaction.
Table 2: Comparison of Affinity/Dissociation Constants
| Oligonucleotide | Affinity Constant (L·mol-1) | Dissociation Constant (Kd) | Reference |
| DNA | 1.5 x 109 | ~6.7 x 10-10 M (670 pM) | [12] |
| L-DNA (T's as LNA) | 4.0 x 109 | ~2.5 x 10-10 M (250 pM) | [12] |
| Fully Modified LNA | >1012 | <1 x 10-12 M (<1 pM) | [12] |
| DNA-DNA Octamer | - | 10 nM | [13] |
| DNA-LNA Octamer (2 LNA) | - | 2 nM | [13] |
| DNA-LNA Octamer (3 LNA) | - | 0.3 nM | [13] |
Note: Dissociation constants were calculated from the provided affinity constants (Kd = 1/Ka) or directly sourced.
Key Advantages of LNA Probes
The superior binding affinity of LNA probes translates into several performance benefits over traditional DNA probes:
-
Increased Sensitivity: LNA's high affinity allows for robust detection of low-abundance targets.[4][]
-
Enhanced Specificity: LNA probes exhibit superior single-nucleotide mismatch discrimination.[4] The difference in Tm between a perfectly matched and a mismatched target (ΔTm) can be increased by up to 8°C with LNA incorporation, making them ideal for SNP genotyping.[4]
-
Design Flexibility: The Tm-normalizing effect of LNA allows for the design of probes with a narrow Tm range, regardless of GC content, which is beneficial for multiplexing applications like microarrays.[4][7]
-
Shorter Probe Design: The high affinity allows for the use of shorter probes, which improves quenching efficiency and signal-to-noise ratio in applications like qPCR.[5][15]
-
In Vivo Stability: LNA modifications increase resistance to endonucleases and exonucleases, leading to high stability in vitro and in vivo.[4][10]
Caption: Logical flow from probe structure to performance characteristics for DNA vs. LNA probes.
Experimental Protocols
Accurate assessment of binding affinity requires robust experimental methods. Below are detailed protocols for two common techniques used to compare LNA and DNA probes.
1. Thermal Denaturation Analysis for Melting Temperature (Tm) Determination
This method measures the Tm of a probe-target duplex by monitoring the change in absorbance at 260 nm as a function of temperature.
-
Objective: To determine the Tm of LNA-DNA and DNA-DNA duplexes.
-
Materials:
-
LNA and DNA probes, and complementary target DNA oligonucleotides.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).
-
-
Protocol:
-
Sample Preparation: Prepare samples by mixing equimolar concentrations of the probe (LNA or DNA) and its complementary target DNA in the annealing buffer. A typical final concentration is 1-2 µM for each strand.
-
Denaturation and Annealing: To ensure proper duplex formation, subject the samples to an initial denaturation-annealing cycle.[16] Heat the samples to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Melting Curve Acquisition: Place the sample in the spectrophotometer. Measure the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 30°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[16]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined by finding the peak of the first derivative of this curve (dA/dT vs. T).[16] This represents the point of maximum change in absorbance, corresponding to the melting temperature.
-
Comparison: Compare the Tm value obtained for the LNA-DNA duplex with that of the DNA-DNA duplex to quantify the increased thermal stability conferred by the LNA modification.
-
2. Surface Plasmon Resonance (SPR) for Dissociation Constant (Kd) Determination
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (kon, koff) and the equilibrium dissociation constant (Kd).
-
Objective: To determine the on-rate, off-rate, and Kd of LNA and DNA probes binding to a target.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated targets).
-
Biotinylated target DNA/RNA oligonucleotide.
-
LNA and DNA probes (analyte).
-
Running buffer (e.g., HBS-EP+ buffer).
-
-
Protocol:
-
Chip Preparation: Immobilize the biotinylated target oligonucleotide onto the streptavidin-coated sensor chip surface. A reference flow cell should be prepared without the target to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the LNA or DNA probe (analyte) in running buffer, ranging from low to high concentrations (e.g., 0.1 nM to 100 nM).
-
Association Phase: Inject the lowest concentration of the analyte over the sensor chip surface at a constant flow rate and monitor the binding response (measured in Response Units, RU) over time until equilibrium is approached.
-
Dissociation Phase: Switch the flow back to running buffer only and monitor the decrease in RU as the analyte dissociates from the immobilized target.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove all bound analyte, returning the signal to baseline before the next injection.
-
Repeat Cycles: Repeat steps 3-5 for each concentration of the analyte, moving from lowest to highest concentration.
-
Data Analysis: Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[17] This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Comparison: Compare the Kd values for the LNA and DNA probes to assess the difference in binding affinity.
-
Caption: Experimental workflow for determining and comparing probe melting temperatures (Tm).
Conclusion
The incorporation of LNA monomers into oligonucleotide probes confers a significant and quantifiable increase in binding affinity compared to traditional DNA probes. This is evidenced by substantially higher melting temperatures and lower dissociation constants. This enhanced affinity provides researchers with powerful tools that offer greater sensitivity, specificity, and design flexibility for a wide range of applications, from diagnostics and qPCR to in vivo antisense therapeutics. The choice between LNA and DNA probes will depend on the specific requirements of the application, but for challenging assays requiring high performance, LNA probes present a clear and compelling advantage.
References
- 1. astorscientific.us [astorscientific.us]
- 2. Gene Probe | Definition, Application & Examples - Lesson | Study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. news-medical.net [news-medical.net]
- 6. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 7. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 8. microsynth.com [microsynth.com]
- 9. LNA Probes [eurofinsgenomics.com]
- 10. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. ias.ac.in [ias.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
LNA vs. Phosphorothioates: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a cornerstone of therapeutic success. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their efficacy. This guide provides an objective comparison of two leading chemical modifications that confer nuclease resistance: Locked Nucleic Acids (LNA) and Phosphorothioates (PS).
The central challenge in oligonucleotide therapeutics is their inherent vulnerability to degradation by a host of nucleases present in serum and within cells.[1] To counteract this, chemical modifications to the oligonucleotide backbone and sugar moieties are essential.[2] Among the most pivotal and widely adopted of these are Locked Nucleic Acid (LNA) modifications and phosphorothioate (B77711) (PS) linkages. Both significantly extend the half-life of oligonucleotides, yet they do so through different mechanisms and with varying degrees of efficacy.
Quantitative Comparison of Nuclease Resistance
Locked Nucleic Acid (LNA) modifications have consistently demonstrated superior nuclease resistance compared to phosphorothioates. The introduction of LNA monomers into an oligonucleotide can lead to a substantial increase in its half-life in biological fluids.[3][4] While phosphorothioates also enhance stability compared to unmodified oligonucleotides, studies indicate that LNA-modified oligonucleotides, even those with a standard phosphodiester backbone, can be more stable than their fully phosphorothioated counterparts.[3] The combination of LNA and PS modifications can provide even greater protection against nuclease degradation.[5]
| Modification | Half-life in Human/Mouse Serum | Key Findings |
| Unmodified Oligonucleotide | ~1.5 hours[6] | Rapidly degraded by both endo- and exonucleases.[1] |
| Phosphorothioate (PS) | >10 hours (chimeric DNA/LNA)[3] to 35-50 hours (long elimination phase)[7] | Offers significant protection against nucleases.[8] The Sp stereoisomer confers greater nuclease stability than the Rp isomer.[9] |
| Locked Nucleic Acid (LNA) | >2 hours (full LNA PO)[3] | LNA modifications provide very high nuclease resistance.[4] Chimeric LNA/DNA oligonucleotides are more stable than isosequential DNA PS oligonucleotides.[3] |
Mechanisms of Nuclease Resistance
The structural modifications of LNA and phosphorothioates directly impact how they interact with nucleases, the enzymes responsible for oligonucleotide degradation.
Locked Nucleic Acid (LNA): The defining feature of LNA is the methylene (B1212753) bridge that locks the ribose sugar in a 3'-endo conformation, characteristic of A-form duplexes.[10] This rigid structure sterically hinders the approach of nucleases, making the phosphodiester backbone less accessible for cleavage. This conformational lock provides robust protection against both 3'- and 5'-exonucleases.
Phosphorothioate (PS): In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[8] This modification renders the internucleotide linkage more resistant to nuclease cleavage. However, the introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of two diastereomers: Rp and Sp.[9] The Sp isomer has been shown to provide greater resistance to nuclease degradation compared to the Rp isomer.[9]
Below is a diagram illustrating the structural differences between a natural phosphodiester linkage, a phosphorothioate linkage, and an LNA monomer.
Caption: Structural modifications conferring nuclease resistance.
Experimental Protocols for Assessing Nuclease Resistance
Accurate evaluation of nuclease resistance is crucial for the development of modified oligonucleotides. The following are standard methodologies for assessing oligonucleotide stability.
Serum Stability Assay
This assay provides a general assessment of oligonucleotide stability in a complex biological medium that mimics in vivo conditions.
Materials:
-
Modified oligonucleotide of interest
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Loading buffer (e.g., formamide (B127407) with 0.5× TBE)
-
Polyacrylamide gel (denaturing, e.g., 7.7 M urea, 10% acrylamide)
-
TBE buffer
Procedure:
-
For each time point, combine the oligonucleotide with serum (e.g., 50% final concentration) in a microcentrifuge tube.[11]
-
Incubate the reactions at 37°C. Aliquots are taken at various time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[12]
-
To stop the reaction at each time point, mix an aliquot of the sample with loading buffer and store at -20°C.[11]
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).[12]
-
Visualize the bands (e.g., by staining with a fluorescent dye) and quantify the percentage of intact oligonucleotide at each time point using densitometry.
-
Calculate the half-life (t1/2) by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.[6]
3'-Exonuclease Assay
This assay specifically evaluates the stability of oligonucleotides against 3'-exonucleases, which are a primary cause of degradation in serum.
Materials:
-
Modified oligonucleotide of interest
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Appropriate reaction buffer for the enzyme
-
Nuclease-free water
-
Loading buffer
-
Polyacrylamide gel (denaturing)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide, reaction buffer, and nuclease-free water.[6]
-
Initiate the reaction by adding the 3'-exonuclease.
-
Incubate the reaction at the enzyme's optimal temperature (typically 37°C).
-
Collect aliquots at different time points and quench the reaction with loading buffer.
-
Analyze the degradation products using denaturing PAGE or HPLC.
-
Determine the rate of degradation to assess the protective effect of the modification against 3'-exonucleolytic cleavage.
The workflow for a typical nuclease stability assay is depicted in the following diagram.
Caption: Experimental workflow for a nuclease degradation assay.
Conclusion
Both LNA and phosphorothioate modifications are indispensable tools for enhancing the nuclease resistance of therapeutic oligonucleotides. LNA generally offers superior protection due to the steric hindrance provided by its locked ribose structure. Phosphorothioates, while also effective, introduce chirality that can influence stability and biological activity. The choice of modification, or a combination thereof, will depend on the specific application, balancing the need for stability with other critical factors such as binding affinity, specificity, and potential toxicity. The robust experimental protocols outlined here provide a framework for the systematic evaluation of these properties, enabling the rational design of more stable and effective oligonucleotide-based therapeutics.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. MGB Probes for SNP Detection: A Performance Comparison
In the precise world of single nucleotide polymorphism (SNP) detection, the choice of genotyping chemistry is paramount to achieving accurate and reliable results. Among the leading technologies are hydrolysis probes modified with Locked Nucleic Acid (LNA) or a Minor Groove Binder (MGB). This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal probe technology for their needs.
At a Glance: LNA vs. MGB Probes
Both LNA and MGB probes enhance the stability of the probe-target duplex, allowing for the use of shorter probes with higher specificity and melting temperatures (Tm) compared to traditional DNA probes. This increased stability is crucial for distinguishing between alleles that differ by only a single base. While both technologies offer significant improvements for SNP detection, they achieve this through different chemical modifications.
Locked Nucleic Acid (LNA) probes incorporate LNA monomers, which are modified RNA nucleotides. A methylene (B1212753) bridge "locks" the ribose ring in a conformation ideal for binding, significantly increasing the thermal stability of the duplex.[1][2] This structural rigidity leads to a substantial melting temperature difference (ΔTm) between perfectly matched and mismatched targets.
Minor Groove Binder (MGB) probes , such as TaqMan® MGB probes, feature a small molecule attached to the 3' end of the probe. This molecule binds to the minor groove of the DNA double helix, stabilizing the probe-target complex.[1] This stabilization is particularly effective for A/T-rich sequences and also allows for the use of shorter, more specific probes.[3]
Performance Data: A Quantitative Comparison
While several studies conclude that LNA and MGB probes offer comparable sensitivity and specificity for SNP detection, the exact quantitative performance can vary based on the specific sequence context and assay design.[4][5][6] The following table summarizes key performance metrics gathered from various experimental studies.
| Performance Metric | LNA Probes | MGB Probes | Key Insights |
| Increase in Melting Temperature (Tm) | Up to +8°C per LNA modification.[7] | An 18°C increase in Tm was observed for an MGB-15mer compared to its unmodified counterpart.[8] | Both modifications significantly increase duplex stability, allowing for shorter probe designs and higher annealing temperatures. |
| Mismatch Discrimination (ΔTm) | ΔTm can be around 20°C for single mismatches. | A 12-mer MGB probe showed a ΔTm of 20°C, compared to 4-6°C for a longer, unmodified probe.[9] | Both technologies provide excellent discrimination against mismatched targets, which is critical for accurate SNP genotyping. |
| Probe Length | Can be as short as 12 nucleotides for SNP detection. | Can be significantly shorter than traditional probes; a 12-mer MGB probe can have the same Tm as a 27-mer unmodified probe.[9] | Shorter probes enhance specificity by reducing the likelihood of binding to off-target sequences with partial homology. |
| Sensitivity & Specificity | Comparable to MGB probes in 5'-nuclease PCR assays.[4][5][6] | High specificity, particularly when the mismatch is located within the MGB-binding region.[9] | Both probe types are highly effective and reliable for allelic discrimination, with performance being very similar in direct comparisons.[4][5][10] |
Signaling and Experimental Workflow
The underlying principle for both LNA and MGB probes in SNP genotyping is typically the 5' nuclease (TaqMan) assay. The following diagram illustrates the workflow and signaling mechanism.
Experimental Protocols
Below are representative experimental protocols for SNP genotyping using LNA and MGB probes in a real-time PCR format.
LNA Probe-Based SNP Genotyping Protocol
This protocol is adapted from a study performing SNP genotyping on a centrifugal real-time PCR platform.[4]
-
Reaction Setup: Prepare a 25 µL reaction volume as follows:
-
200 nM of each forward and reverse PCR primer.
-
100 nM of each allele-specific LNA probe (e.g., one FAM-labeled, one JOE-labeled).
-
1x Master Mix containing buffer and dNTPs.
-
1.0 U Taq polymerase.
-
24 ng of genomic DNA.
-
Nuclease-free water to final volume.
-
-
Real-Time PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 4 minutes.
-
Cycling (45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 45 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: Genotypes are determined by analyzing the amplification curves for each fluorescent channel. Homozygous samples will show a signal in only one channel, while heterozygous samples will show a signal in both.
MGB Probe-Based SNP Genotyping Protocol (TaqMan® Assay)
This protocol is a general representation for a TaqMan® MGB probe-based assay.[5][11]
-
Reaction Setup: Prepare a 25 µL reaction volume as follows:
-
900 nM of each forward and reverse PCR primer.
-
200 nM of each allele-specific MGB probe (e.g., one FAM-labeled, one VIC-labeled).
-
1x TaqMan® Genotyping Master Mix.
-
25 ng of genomic DNA.
-
Nuclease-free water to final volume.
-
-
Real-Time PCR Cycling Conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-62°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: Genotypes are assigned based on the endpoint fluorescence signals plotted on an allelic discrimination plot. Samples cluster into three groups representing the two homozygous genotypes and the heterozygous genotype.
Conclusion
Both LNA and MGB probes are high-performance tools for SNP detection, offering excellent specificity and sensitivity that are often comparable.[4][5][10] The choice between them may depend on several factors:
-
Target Sequence: MGB probes are particularly advantageous for A/T-rich regions.
-
Assay Design Complexity: The Tm of MGB probes is generally more predictable than that of LNA probes, which can sometimes require more empirical optimization.[3]
-
Existing Protocols and Platforms: Laboratories standardized on a particular platform or with established protocols may prefer to continue with the familiar technology.
Ultimately, both LNA and MGB technologies represent a significant advancement over unmodified DNA probes, enabling robust and reliable allelic discrimination for a wide range of research and diagnostic applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. 3′-Minor groove binder-DNA probes increase sequence specificity at PCR extension temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Algorithm for automatic genotype calling of single nucleotide polymorphisms using the full course of TaqMan real-time data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of LNA-Based Assays
For researchers, scientists, and drug development professionals, ensuring the specificity of oligonucleotide-based assays is paramount. Locked Nucleic Acid (LNA) technology offers significant advantages in this regard, providing enhanced thermal stability and superior mismatch discrimination compared to traditional DNA-based probes and other analogs. This guide provides an objective comparison of LNA-based assays with alternatives, supported by experimental data and detailed protocols to aid in the validation of their specificity.
Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing via a methylene (B1212753) bridge. This structural constraint dramatically increases the binding affinity (melting temperature, Tm) of the oligonucleotide for its complementary target.[1] This enhanced affinity allows for the design of shorter probes that still maintain a high Tm, a crucial feature for distinguishing between highly similar sequences, such as single nucleotide polymorphisms (SNPs).[1][2]
Enhancing Specificity: LNA vs. Alternative Oligonucleotide Chemistries
The primary advantage of LNA-based probes lies in their exceptional ability to discriminate between a perfectly matched target sequence and one containing a single-base mismatch. This is quantitatively assessed by measuring the change in melting temperature (ΔTm) between the perfect match and the mismatch duplexes. A larger ΔTm indicates better mismatch discrimination.
Mismatch Discrimination: LNA vs. DNA Probes
Experimental data from thermal melting analysis consistently demonstrates the superior mismatch discrimination of LNA-containing probes compared to standard DNA probes. The incorporation of LNA bases, particularly as a triplet centered on a potential mismatch site, has been shown to have the largest discriminatory power.[1][3]
| Mismatch Type | Probe Type | Sequence Context | ΔTm (°C) | Reference |
| A•A | DNA | 5'-g t c g a a c a g c-3' | 8.4 | [1][2] |
| A•A | LNA (triplet) | 5'-g t c g A A C a g c-3' | 12.3 | [1][2] |
| G•T | DNA | 5'-g t c g a g c a g c-3' | 6.3 | [1][2] |
| G•T | LNA (triplet) | 5'-g t c g A G C a g c-3' | 5.5 | [1][2] |
| C•C | DNA | 5'-g t c g a c c a g c-3' | 10.1 | [3] |
| C•C | LNA (triplet) | 5'-g t c g A C C a g c-3' | 15.8 | [3] |
| T•T | DNA | 5'-g t c g a t c a g c-3' | 9.5 | [3] |
| T•T | LNA (triplet) | 5'-g t c g A T C a g c-3' | 13.5 | [3] |
| LNA bases are shown in bold capitals. |
As the data indicates, LNA modifications significantly increase the ΔTm for most mismatches, thereby enhancing specificity.[1][3] However, the effect is sequence-dependent, and in some cases, such as certain G•T mismatches, LNA modification at the mismatch site can be detrimental to discrimination.[1][2]
Comparison with Other Chemistries: Antisense Oligonucleotides
In the context of antisense applications, where the goal is to silence a target RNA, specificity is crucial to avoid off-target effects. LNA-modified gapmers have been compared to other antisense chemistries, such as 2'-O-methyl (2'-OMe) modified RNAs and traditional phosphorothioates (PS).
| Antisense Oligonucleotide Type | Target | IC50 (nM) | Reference |
| siRNA | VR1-GFP | 0.06 | [4] |
| LNA gapmer | VR1-GFP | 0.4 | [4] |
| Phosphorothioate (B77711) (PS) | VR1-GFP | ~70 | [4] |
| 2'-O-Methyl (2'-OMe) gapmer | VR1-GFP | ~220 | [4] |
The data clearly shows that LNA gapmers are significantly more potent than 2'-O-methyl and phosphorothioate oligonucleotides, with an IC50 value that is 175-fold lower than that of the commonly used phosphorothioates.[4] While siRNA is the most potent inhibitor in this study, LNA gapmers represent the most effective single-stranded antisense approach.[4]
Key Experimental Protocols for Specificity Validation
Validating the specificity of LNA-based assays involves several key experiments designed to measure binding affinity, mismatch discrimination, and potential off-target effects.
Thermal Melting (Tm) Analysis for Mismatch Discrimination
This is a fundamental technique to determine the thermal stability of a probe-target duplex. By comparing the Tm of a perfectly matched duplex to duplexes with single-base mismatches, the discriminatory power (ΔTm) can be quantified.
Experimental Protocol:
-
Oligonucleotide Preparation: Synthesize LNA-modified and corresponding unmodified DNA probes, as well as the complementary target DNA sequences (both perfect match and mismatch versions).
-
Duplex Formation: Anneal the probes with their respective targets.
-
Mix equimolar amounts of probe and target strands in a buffer solution (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 3 minutes to denature the strands.
-
Allow the mixture to slowly cool to room temperature over 30 minutes to facilitate duplex formation.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[1]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, identified as the peak of the first derivative of the melting curve.[5]
-
Calculate ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
-
Caption: Workflow for Thermal Melting (Tm) Analysis.
RNase H Cleavage Assay for Antisense Specificity
For LNA gapmers, which function by recruiting RNase H to cleave the target RNA, it is crucial to validate that cleavage is specific to the intended target and minimized for sequences with mismatches.
Experimental Protocol:
-
Substrate Preparation: Synthesize the LNA gapmer and the target RNA (both perfect match and mismatch versions). The RNA can be 5'-labeled with a fluorescent dye (e.g., FAM) for visualization.
-
Hybridization:
-
Mix the LNA gapmer and the 5'-labeled RNA target in an annealing buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5).
-
Heat to 90°C for 2 minutes and then allow to cool to room temperature to form the DNA:RNA hybrid.
-
-
RNase H Reaction:
-
Add recombinant RNase H1 enzyme to the annealed sample in a reaction buffer (e.g., 750 mM KCl, 500 mM Tris-HCl, 30 mM MgCl₂, 100 mM DTT, pH 8.3).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an EDTA solution.
-
-
Analysis:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled RNA fragments. Specific cleavage will result in the disappearance of the full-length RNA band and the appearance of smaller cleavage products for the perfectly matched target. The degree of cleavage for mismatched targets indicates the level of off-target activity.[6]
-
Caption: Mechanism of LNA Gapmer-Mediated RNase H Cleavage.
Cellular Off-Target Effect Analysis via Transcriptome Profiling
The ultimate test of specificity is to assess the impact of an LNA oligonucleotide on the entire transcriptome of a cell. This can identify unintended downregulation of genes with partial sequence complementarity.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a relevant human cell line (e.g., HepaRG for liver-targeted oligonucleotides).
-
Transfect the cells with the LNA oligonucleotide at a concentration sufficient to achieve potent downregulation of the target gene. Include negative controls (e.g., a scrambled sequence LNA).
-
-
RNA Extraction: After a suitable incubation period (e.g., 48 hours), harvest the cells and extract total RNA.
-
Transcriptome Analysis:
-
Perform whole-transcriptome sequencing (RNA-Seq) or microarray analysis on the extracted RNA from treated and control cells.
-
-
Bioinformatic Analysis:
-
Identify all differentially expressed genes.
-
Perform an in silico search to identify all potential off-target genes that have sequence complementarity (with 1, 2, 3, etc., mismatches) to the LNA oligonucleotide.
-
Correlate the list of downregulated genes with the list of potential off-target genes to determine the extent of hybridization-dependent off-target effects.[7]
-
LNA vs. PNA for In Situ Hybridization (FISH)
Peptide Nucleic Acids (PNA) are another class of synthetic analogs with a neutral peptide-like backbone, which also confers high binding affinity. In FISH applications, both LNA and PNA probes offer advantages over traditional DNA probes.
-
LNA-FISH Probes: Offer excellent sensitivity and specificity, can be readily synthesized, and are fully water-soluble, simplifying experimental procedures.[8] They have been shown to perform similarly to PNA probes for detecting targets like telomeres.[9]
-
PNA-FISH Probes: Also provide high affinity and specificity. However, designing PNA probes can be less flexible, as single nucleotide changes can significantly alter the melting temperature.[10]
The choice between LNA and PNA may depend on the specific application, with LNA probes offering greater design flexibility for fine-tuning the melting temperature.[10]
Conclusion
LNA-based assays provide a powerful tool for applications requiring high specificity. The enhanced binding affinity and superior mismatch discrimination of LNA oligonucleotides make them ideal for SNP genotyping, allele-specific PCR, and potent antisense therapies. However, careful validation is essential. By employing rigorous experimental protocols, such as thermal melting analysis, RNase H cleavage assays, and transcriptome-wide profiling, researchers can confidently assess and validate the specificity of their LNA-based assays, ensuring reliable and accurate results in research and drug development.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Locked Nucleic Acid (LNA) and Other Bridged Nucleic Acids (BNAs) for Researchers and Drug Development Professionals
Introduction:
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemically modified oligonucleotides are paramount for enhancing properties such as binding affinity, specificity, and in vivo stability. Among the most significant advancements are bridged nucleic acids (BNAs), a class of nucleotide analogues with a "locked" ribose conformation. Locked Nucleic Acid (LNA) is the most well-known first-generation BNA, but a variety of other BNA chemistries have since been developed, each with a unique profile of characteristics.
This guide provides an objective comparison of LNA and other prominent BNAs, including 2'-O-Methyl RNA (2'-O-Me), constrained Ethyl (cEt), and 2',4'-BNANC. We present a summary of their performance based on experimental data, detailed experimental protocols for key evaluation assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Performance Comparison of LNA and Other BNAs
The choice of a BNA chemistry is often a trade-off between maximizing target affinity and potency while minimizing toxicity. The following tables summarize key quantitative data from comparative studies.
Table 1: Binding Affinity (Melting Temperature, Tm)
Melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its target. A higher Tm indicates a more stable duplex.
| BNA Chemistry | Change in Tm per Modification (°C) | Reference |
| LNA | +1.5 to +4 | [1] |
| cEt | Similar to LNA | [2] |
| 2',4'-BNANC | Higher than LNA | [3][4] |
| 2'-O-Methyl RNA | < +1 | [1] |
Note: Tm values are highly dependent on the sequence, length of the oligonucleotide, and the buffer conditions.
Table 2: In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antisense oligonucleotide in reducing the expression of its target RNA in cell culture.
| BNA Chemistry | Target | Cell Line | IC50 (nM) | Reference |
| LNA (gapmer) | Vanilloid Receptor 1 (VR1) | COS-7 | 0.4 | [5][6] |
| 2'-O-Methyl RNA (gapmer) | Vanilloid Receptor 1 (VR1) | COS-7 | ~220 | [5][6] |
| Phosphorothioate (DNA) | Vanilloid Receptor 1 (VR1) | COS-7 | ~70 | [5][6] |
| 2',4'-BNANC (14-mer) | Apolipoprotein B | - | 0.6 | [4] |
| LNA (14-mer) | Apolipoprotein B | - | 1.9 | [4] |
Table 3: Nuclease Resistance
Nuclease resistance is crucial for the in vivo stability and therapeutic efficacy of oligonucleotides.
| BNA Chemistry | Assay Condition | Half-life (t1/2) | Reference |
| LNA (3 modifications at each end) | Human Serum | ~15 hours | [1] |
| 2'-O-Methyl RNA (gapmer) | Human Serum | ~12 hours | [1] |
| Phosphorothioate (DNA) | Human Serum | ~10 hours | [1] |
| Unmodified DNA | Human Serum | ~1.5 hours | [1] |
| cEt/cMOE | Snake Venom Phosphodiesterase | >100-fold increase vs. LNA | [7] |
Table 4: In Vivo Hepatotoxicity
Hepatotoxicity is a key safety concern for systemically administered antisense oligonucleotides. It is often assessed by measuring the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum.
| BNA Chemistry | Animal Model | Dose | ALT/AST Increase (fold vs. control) | Reference |
| LNA | Mouse | 4.5 µmol/kg | >10-fold (some >100-fold) | [8][9] |
| 2'-O-Methoxyethyl (MOE) | Mouse | 4.5 µmol/kg | Within normal range | [8][9] |
| LNA | Mouse | Single dose (11-300 mg/kg) | Severe increase in 7 out of 13 ASOs | [10] |
Note: Toxicity can be sequence-dependent and is not solely determined by the chemical modification.
Key Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of different BNA chemistries.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature of a duplex formed by the BNA-modified oligonucleotide and its complementary RNA or DNA target.
a. Materials:
-
BNA-modified and complementary oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
b. Procedure:
-
Prepare solutions of the BNA-modified oligonucleotide and its complementary strand in the melting buffer at a final concentration of 1 µM each.
-
Mix equal volumes of the oligonucleotide solutions to a final volume suitable for the cuvette (e.g., 200 µL).
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) to the final temperature (e.g., 95°C).
-
Record the absorbance at 260 nm as a function of temperature.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is maximal.
Nuclease Stability Assay (Serum Stability)
This assay evaluates the resistance of BNA-modified oligonucleotides to degradation by nucleases present in serum.
a. Materials:
-
BNA-modified oligonucleotide, 5'-radiolabeled (e.g., with 32P) or fluorescently labeled
-
Human or mouse serum
-
Incubation buffer (e.g., PBS)
-
Stop solution (e.g., formamide (B127407) with loading dye and EDTA)
-
Polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
b. Procedure:
-
Incubate the labeled BNA-modified oligonucleotide (e.g., at a final concentration of 1 µM) in 50% serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately add them to the stop solution to quench the reaction.
-
Store the quenched samples on ice or at -20°C until analysis.
-
Denature the samples by heating at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.
-
Run the gel to separate the intact oligonucleotide from its degradation products.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotide by fitting the data to a first-order exponential decay curve.
In Vitro Potency Assay (IC50 Determination)
This protocol determines the concentration of a BNA-modified antisense oligonucleotide required to reduce the expression of a target gene by 50% in cultured cells.
a. Materials:
-
BNA-modified antisense oligonucleotide
-
Appropriate cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (for lipid-based transfection) or suitable alternative for gymnotic delivery
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
b. Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Prepare a serial dilution of the BNA-modified antisense oligonucleotide.
-
For transfection-mediated delivery, complex the oligonucleotides with the transfection reagent according to the manufacturer's instructions. For gymnotic delivery, add the oligonucleotides directly to the culture medium.
-
Treat the cells with the different concentrations of the oligonucleotide. Include appropriate controls (e.g., untreated cells, cells treated with a scrambled control oligonucleotide).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.
-
Calculate the percentage of target gene knockdown for each oligonucleotide concentration relative to the control.
-
Plot the percentage of knockdown against the logarithm of the oligonucleotide concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Antisense Oligonucleotide (ASO) Mechanism of Action
The primary mechanism for many antisense oligonucleotides, including those modified with BNAs in a "gapmer" design, is the recruitment of RNase H1 to the ASO-mRNA duplex, leading to the cleavage of the target mRNA.
Caption: RNase H1-mediated cleavage of target mRNA by a gapmer ASO.
Experimental Workflow for ASO Screening
The following diagram outlines a typical workflow for the screening and validation of BNA-modified antisense oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ncardia.com [ncardia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
LNA-DNA Hybrids Exhibit Superior Thermal Stability Over Standard DNA Duplexes
Locked Nucleic Acid (LNA) modifications significantly enhance the thermal stability of DNA duplexes, resulting in a higher melting temperature (Tm) compared to their unmodified DNA-DNA counterparts. This guide provides a comparative analysis of the melting temperatures of LNA-DNA hybrids versus traditional DNA-DNA duplexes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The integration of LNA monomers into an oligonucleotide demonstrably increases its binding affinity and stability, a critical factor in various diagnostic and therapeutic applications.
The core principle behind LNA's efficacy is its unique structural feature: a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into an ideal A-form helix geometry, which is energetically favorable for duplex formation. This pre-organization leads to a more stable hybrid when bound to a complementary DNA or RNA strand.
Quantitative Comparison of Melting Temperatures
Experimental data consistently show a significant increase in the melting temperature for each LNA monomer incorporated into a DNA oligonucleotide. This enhancement is a key advantage for applications requiring high-affinity binding.
| Duplex Type | Key Characteristics | Reported Tm (°C) | ΔTm per LNA Modification (°C) |
| DNA-DNA | Perfectly matched 40 bp duplex | 58.4[1] | N/A |
| DNA-DNA | 40 bp duplex with 3 mismatches | 52.1[1] | N/A |
| DNA-DNA | 40 bp duplex with 6 mismatches | 44.1[1] | N/A |
| LNA-DNA | General observation | - | +1 to +8[2] |
| LNA-DNA | Duplex with a single LNA modification | - | +3.0 to +9.6[3] |
Summary of Key Findings:
-
Enhanced Stability: The incorporation of LNA nucleotides into a DNA strand dramatically increases the melting temperature of the resulting LNA-DNA hybrid duplex.[2][4] For each LNA monomer substituted, the Tm can increase by as much as 1 to 8°C.[2]
-
Sequence Dependence: The exact increase in Tm is dependent on the sequence context and the specific LNA base incorporated.[5] LNA pyrimidines (C and T) generally contribute more to stability than LNA purines (A and G).[5]
-
Improved Mismatch Discrimination: The significant stabilization from LNA modifications also enhances the ability to discriminate between perfectly matched and mismatched sequences. The difference in melting temperature (ΔTm) between a perfect match and a single mismatch is often larger in LNA-DNA duplexes than in their DNA-DNA equivalents.
Experimental Design and Protocols
Accurate determination of melting temperature is crucial for validating the stability of nucleic acid duplexes. The following sections detail a typical experimental workflow and a generalized protocol for Tm analysis.
Experimental Workflow for Melting Temperature (Tm) Analysis
The process involves preparing the nucleic acid duplex, subjecting it to a controlled temperature ramp in a spectrophotometer, and analyzing the resulting data to determine the melting point.
Caption: Workflow for DNA and LNA-DNA melting temperature (Tm) analysis.
Detailed Experimental Protocol for Tm Measurement
This protocol outlines the steps for determining the Tm of DNA-DNA and LNA-DNA duplexes using UV-Visible absorption spectroscopy.
1. Materials and Reagents:
-
Lyophilized DNA and LNA-modified oligonucleotides
-
Melting Buffer: 10 mM Sodium Phosphate (Na₂HPO₄/NaH₂PO₄), 1 mM EDTA, pH 7.0. For higher stringency, NaCl can be added to a final concentration of 100 mM to 1 M.[6]
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)[6]
2. Equipment:
-
UV-Vis Spectrophotometer with a Peltier temperature controller.[6]
-
Micropipettes and nuclease-free tips.
-
Thermomixer or heating block.
3. Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water or TE buffer to create stock solutions (e.g., 100 µM).
-
Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
-
From the stock solutions, prepare working solutions of the complementary single strands.
-
-
Duplex Formation and Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary strands in the desired final volume of melting buffer. The final duplex concentration is typically in the range of 1-20 µM.[7]
-
To anneal the strands, heat the mixture to 95°C for 5 minutes.[6]
-
Allow the solution to cool slowly to room temperature over several hours. This can be done by placing the tube in a heat block and turning it off, or by transferring it to a water bath that is allowed to cool.
-
-
Melting Curve Measurement:
-
Switch on the spectrophotometer and its UV lamp at least 15-30 minutes before starting the experiment to allow for warm-up.[8]
-
Set up the instrument's thermal program. A typical temperature ramp starts at a temperature well below the expected Tm (e.g., 20°C or 40°C) and ends well above it (e.g., 95°C).[6][8][9]
-
Set the heating rate to a slow, controlled value, typically between 0.5°C to 1°C per minute, to ensure thermal equilibrium at each step.[6][7][8]
-
Transfer the annealed duplex solution to a quartz cuvette. Place a second cuvette containing only the melting buffer into the reference slot of the spectrophotometer.
-
Initiate the program to monitor the absorbance at 260 nm as the temperature increases.[6][9]
-
-
Data Analysis:
-
The output will be a plot of absorbance versus temperature, known as the melting curve. As the duplex denatures into single strands, the absorbance at 260 nm will increase (the hyperchromic effect).[10]
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.[10][11] This corresponds to the midpoint of the transition in the melting curve.
-
To determine the Tm with higher precision, calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.[7][12]
-
Note on Fluorescence-Based Methods: An alternative to UV absorbance is using a fluorescent dye (like SYBR Green) that specifically binds to double-stranded DNA. In this method, fluorescence is monitored as the temperature increases; as the DNA melts, the dye is released, and fluorescence decreases.[1] It is important to note that the presence of such dyes can stabilize the duplex, often resulting in a measured Tm that is higher than that obtained by UV absorbance.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4.3. UV Melting Assay [bio-protocol.org]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 11. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Confirming LNA Oligonucleotide Sequence Fidelity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the sequence fidelity of Locked Nucleic Acid (LNA) oligonucleotides is paramount for the success of therapeutic and diagnostic applications. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the confirmation of LNA oligonucleotide sequences, supported by experimental data and detailed protocols.
The unique conformational lock in LNA monomers enhances the binding affinity and nuclease resistance of oligonucleotides, making them powerful tools in modern molecular biology. However, these modifications also present analytical challenges for sequence verification. This guide explores the utility of mass spectrometry (MS) as a primary method for quality control and compares its performance with other established techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Sanger Sequencing.
Mass Spectrometry for LNA Oligonucleotide Analysis
Mass spectrometry has become an indispensable tool for the quality control of synthetic oligonucleotides, including those containing LNA modifications.[] It provides a direct measurement of the molecular weight of the oligonucleotide, allowing for the confirmation of the expected sequence and the detection of impurities. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a high-throughput technique that provides rapid analysis of oligonucleotides. It is particularly well-suited for the analysis of shorter oligonucleotides. However, for longer and more fragile molecules, including some LNA-containing sequences, its effectiveness can be limited.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is often the preferred method for the analysis of LNA oligonucleotides, especially for longer sequences.[2] It is a "soft" ionization technique that minimizes fragmentation of the parent molecule, providing accurate molecular weight determination. When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can achieve high mass accuracy, enabling the confident identification of the target oligonucleotide and its impurities. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the oligonucleotide, providing sequence-specific information. Interestingly, studies have shown that single-stranded LNA oligonucleotides exhibit different fragmentation patterns compared to their DNA counterparts, with backbone cleavages being the dominant dissociation pathway over base loss.[3]
Comparison of Analytical Techniques
The choice of analytical method for confirming LNA oligonucleotide sequence fidelity depends on various factors, including the length of the oligonucleotide, the nature of the modifications, and the specific information required (e.g., purity, sequence confirmation, or both). The following table summarizes a comparison of the key performance characteristics of Mass Spectrometry, HPLC, Capillary Electrophoresis, and Sanger Sequencing for the analysis of LNA oligonucleotides.
| Feature | Mass Spectrometry (ESI-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Sanger Sequencing |
| Primary Use | Molecular weight determination, sequence confirmation, impurity identification | Purity assessment, separation of failed sequences | Purity assessment, size-based separation | Definitive sequence determination |
| Resolution | High mass resolution | Good for purity, limited for sequence | High resolution for size separation | Single-base resolution |
| Sensitivity | High | Moderate to High | High | Moderate |
| Throughput | High | Moderate | High | Low to Moderate |
| Information Provided | Molecular Mass, Fragmentation Pattern (Sequence), Impurity Profile | Retention Time (Purity), Quantification | Migration Time (Purity), Size Heterogeneity | Nucleotide Sequence |
| Applicability to LNA | Excellent, can handle modified bases | Good for purity, but modifications can affect retention | Good for assessing purity and length | Can be challenging with high modification density |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summarized protocols for the key experiments discussed.
ESI-MS Protocol for LNA Oligonucleotide Sequence Confirmation
-
Sample Preparation: Desalt the LNA oligonucleotide sample to remove any interfering salts from the synthesis process. Reconstitute the oligonucleotide in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, to a final concentration of approximately 1-10 µM.
-
LC-MS Analysis: Perform liquid chromatography coupled to mass spectrometry (LC-MS) using a reverse-phase column. Use an ion-pairing agent, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), in the mobile phase to improve retention and separation of the oligonucleotides.
-
Mass Spectrometry Parameters: Acquire data in negative ion mode. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal ionization of the LNA oligonucleotide.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact oligonucleotide. For sequence confirmation using tandem MS, select the precursor ion of interest and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the nucleotide sequence.
HPLC Protocol for LNA Oligonucleotide Purity Analysis
-
Sample Preparation: Dissolve the LNA oligonucleotide in a suitable aqueous buffer.
-
Chromatographic Conditions: Use an ion-exchange or reverse-phase HPLC column. For ion-exchange chromatography, employ a salt gradient (e.g., sodium chloride or sodium perchlorate) to elute the oligonucleotides based on their charge. For reverse-phase HPLC, use an ion-pairing reagent and an organic solvent gradient (e.g., acetonitrile).
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the full-length LNA oligonucleotide relative to any shorter, failed sequences or other impurities.
Visualizing the LNA Oligonucleotide Quality Control Workflow
A robust quality control (QC) workflow is essential to ensure the fidelity of synthesized LNA oligonucleotides. The following diagram, generated using the DOT language, illustrates a typical QC process.
Caption: LNA Oligonucleotide Quality Control Workflow.
Conclusion
The confirmation of sequence fidelity is a critical step in the manufacturing of LNA oligonucleotides for research and therapeutic use. Mass spectrometry, particularly ESI-MS, offers a powerful and versatile platform for the comprehensive characterization of these modified nucleic acids, providing information on molecular weight, sequence, and purity in a single analysis. While alternative methods like HPLC and capillary electrophoresis are valuable for assessing purity, and Sanger sequencing can provide definitive sequence information, mass spectrometry stands out for its ability to deliver a wealth of structural information with high sensitivity and throughput. The choice of the most appropriate analytical strategy will ultimately depend on the specific requirements of the application and the available instrumentation.
References
head-to-head comparison of LNA and standard RNA in duplex stability
An Objective Comparison of LNA and Standard RNA in Duplex Stability for Researchers
In the fields of molecular biology, diagnostics, and therapeutic development, the stability of nucleic acid duplexes is a critical parameter for the success of applications ranging from antisense oligonucleotides to microRNA detection. Locked Nucleic Acid (LNA) represents a significant advancement over standard RNA by offering substantially enhanced binding affinity and specificity. This guide provides a head-to-head comparison of LNA and standard RNA, focusing on duplex stability, with supporting experimental data and detailed protocols.
Structural Differences: The "Locked" Advantage
Standard RNA nucleotides feature a flexible ribose sugar ring that can exist in various conformations. In contrast, LNA is a modified RNA nucleotide where the ribose moiety is "locked" into a specific C3'-endo (North) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the LNA strand into an A-form helical geometry, which is the preferred conformation for RNA:RNA duplexes.[2][3] This pre-organization is the primary reason for LNA's superior duplex stability.[4]
Duplex Stability: Thermal Melting Analysis
The most direct measure of duplex stability is the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The incorporation of LNA monomers into an oligonucleotide dramatically increases the Tm of its duplex with a complementary RNA strand.
Data Presentation: LNA vs. RNA Duplex Melting Temperatures
The following table summarizes experimental data comparing the thermal stability of LNA-containing duplexes to their standard RNA counterparts.
| Duplex Type | Sequence (7-mer) | Modifications | Tm (°C) | Increase in Tm (°C) | Reference |
| RNA/RNA | 5'-GGAGUCC-3' / 3'-CCUCAGG-5' | None (Standard RNA) | 45.0 | N/A | [5] |
| LNA/LNA | 5'-GGAGUCC-3' / 3'-CCUCAGG-5' | Fully LNA-modified | > 90.0 | > 45.0 | [5] |
| RNA/RNA | 5'-UCUAAU-3' / 3'-AGAUUA-5' | None (Standard RNA) | 22.4 | N/A | [5] |
| LNA/LNA | 5'-UCUAAU-3' / 3'-AGAUUA-5' | Fully LNA-modified | 84.3 | + 61.9 | [5] |
Note: The increase in melting temperature (ΔTm) per LNA modification is reported to be between +2 to +10°C, depending on the sequence context.[5][6][7]
Experimental Protocol: Thermal Melting (Tm) Analysis
This protocol outlines the standard procedure for determining the melting temperature of nucleic acid duplexes via UV absorbance.
-
Oligonucleotide Preparation: Synthesize and purify LNA-modified and standard RNA oligonucleotides. Quantify single-strand concentrations using absorbance at 260 nm at a temperature above 80°C.
-
Sample Annealing: Mix equimolar amounts of the complementary strands in a melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).[8] Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition: Use a spectrophotometer equipped with a thermoprogrammer.[9] Measure the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[9]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The first derivative of this curve is used to determine the Tm, which corresponds to the peak of the derivative plot. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing melting curves at various strand concentrations.[9]
Mismatch Discrimination
A key advantage of LNA's high binding affinity is its enhanced ability to discriminate between a perfectly matched target sequence and one containing a single nucleotide mismatch. This is crucial for applications like SNP genotyping and allele-specific PCR. The introduction of a mismatch is more destabilizing to a rigid LNA-containing duplex than to a more flexible RNA-RNA duplex, resulting in a larger change in melting temperature (ΔTm).
Data Presentation: Mismatch Discrimination
| Probe Type | Target Match | ΔTm (Matched vs. Mismatched) (°C) | Interpretation | Reference |
| DNA Probe | A•A Mismatch | 8.4 | Good Discrimination | [10] |
| LNA Probe | A•A Mismatch | 12.3 | Superior Discrimination | [10] |
| DNA Probe | G•T Mismatch | 6.3 | Good Discrimination | [10] |
| LNA Probe | G•T Mismatch | 5.5 | Slightly Reduced Discrimination | [10] |
Note: While the reference data uses a DNA probe as a baseline, the principle of enhanced discrimination is a known feature of LNA probes against both DNA and RNA targets. The effect can be sequence-dependent.[10][11]
Interaction with RNase H
RNase H is an enzyme that specifically cleaves the RNA strand of an RNA:DNA hybrid. This activity is harnessed by antisense oligonucleotides that use a "gapmer" design (LNA "wings" flanking a central DNA gap) to induce target RNA degradation. However, a duplex formed entirely between an LNA strand and an RNA strand is a poor substrate for RNase H. While the enzyme can recognize the LNA:RNA hybrid, the conformational changes in the sugar-phosphate backbone induced by the LNA modifications impair the enzyme's cleavage activity.[12][13][14]
Conclusion
For researchers requiring high-affinity nucleic acid probes, LNA offers a clear performance advantage over standard RNA. Its unique locked structure translates directly into substantially increased duplex stability, as evidenced by higher melting temperatures. This enhanced stability also provides superior discrimination against mismatched targets, a critical feature for high-specificity applications. While LNA:RNA hybrids are not efficiently cleaved by RNase H, this property can be advantageous for non-degradative applications like steric blocking or can be strategically incorporated into gapmer designs to direct RNase H activity. The combination of thermal stability, specificity, and nuclease resistance makes LNA a powerful tool for a wide range of research, diagnostic, and therapeutic endeavors.[11]
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-RNA Structure [www2.tulane.edu]
- 4. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Features of “All LNA” Duplexes Showing a New Type of Nucleic Acid Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 12. NMR structure of an alpha-L-LNA:RNA hybrid: structural implications for RNase H recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
evaluating the in vivo efficacy of LNA vs other antisense chemistries
For researchers, scientists, and drug development professionals, the choice of antisense oligonucleotide (ASO) chemistry is a critical decision that profoundly impacts the in vivo performance of these therapeutic agents. This guide provides a comprehensive comparison of Locked Nucleic Acid (LNA) chemistry against other prominent antisense platforms, including 2'-O-Methoxyethyl (2'-MOE), 2'-O-Methyl (2'-OMe), and Phosphorodiamidate Morpholino Oligomers (PMOs). By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to facilitate an informed selection process for your research and development endeavors.
Executive Summary
Locked Nucleic Acid (LNA) antisense oligonucleotides have emerged as a powerful tool for in vivo gene silencing, primarily due to their exceptionally high binding affinity for target RNA. This high affinity often translates to superior potency and a longer duration of action compared to other chemistries. However, this enhanced potency can be accompanied by a greater risk of hepatotoxicity. In contrast, 2'-O-Methoxyethyl (2'-MOE) ASOs, a well-established second-generation chemistry, offer a balanced profile of good efficacy and a more favorable safety profile, having been successfully utilized in several FDA-approved therapies. Other chemistries like 2'-O-Methyl (2'-OMe) provide a more moderate increase in binding affinity, while Phosphorodiamidate Morpholino Oligomers (PMOs) operate through a steric-blocking mechanism rather than RNase H-mediated degradation and are known for their low toxicity profile. The selection of an optimal antisense chemistry therefore necessitates a careful evaluation of the desired potency, duration of action, and potential for off-target and toxic effects.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of LNA ASOs with other chemistries.
| Table 1: In Vivo Potency and Efficacy | ||||
| Chemistry | Target Gene | Animal Model | Dose | Target mRNA Reduction (%) |
| LNA (gapmer) | TRADD | Mouse (Liver) | 1.5 µmol/kg | ~80%[1] |
| 2'-MOE (gapmer) | TRADD | Mouse (Liver) | 4.5 µmol/kg | 77%[1] |
| LNA (gapmer) | Apolipoprotein B | Mouse (Kidney) | 2.5 mg/kg | >95%[2] |
| 2'-OMe (gapmer) | Vanilloid Receptor 1 (VR1) | Mammalian Cells (in vitro) | IC50: ~220 nM[3][4] | 50% |
| LNA (gapmer) | Vanilloid Receptor 1 (VR1) | Mammalian Cells (in vitro) | IC50: 0.4 nM[3] | 50% |
| Table 2: Duration of Action | |||
| Chemistry | Target Gene | Animal Model | Observations |
| LNA (gapmer) | VEGFA | Minipig (Eye) | Significant mRNA knockdown maintained for up to 90 days post-dose with a single 25 µg injection.[5] |
| Table 3: Hepatotoxicity Profile | |||
| Chemistry | Animal Model | Key Findings | Citation |
| LNA (gapmer) | Mouse | Profound hepatotoxicity observed, measured by increased serum transaminases, organ weight changes, and body weight loss. Toxicity was evident for multiple target sequences and even mismatch controls.[1][6] | [1][6] |
| 2'-MOE (gapmer) | Mouse | No evidence of toxicity at doses that effectively reduced target mRNA.[1][6] | [1][6] |
| LNA (full LNA PO) | Mouse | Non-toxic at dosages <5 mg/kg/day. Some toxic effects on the liver were observed at 5 mg/kg/day.[7] | [7] |
Experimental Protocols
In Vivo Efficacy and Toxicity Study of LNA vs. 2'-MOE ASOs Targeting TRADD mRNA in Mice
-
Animal Model: Male BALB/c mice.
-
Antisense Oligonucleotides: A series of ASOs with either 2'-MOE or LNA modifications in a "gapmer" design (e.g., 4-10-4 or 3-12-3) targeting mouse Tumor necrosis factor receptor type 1-associated death domain protein (TRADD) mRNA. Mismatch control ASOs were also included.
-
ASO Administration: ASOs were administered to mice via intraperitoneal (IP) injection twice a week for three weeks at various dose levels (e.g., 1.5 µmol/kg and 4.5 µmol/kg). A saline-treated group served as a control.
-
Efficacy Assessment: At the end of the treatment period, liver tissues were collected, and total RNA was isolated. The levels of TRADD mRNA were quantified using quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene. The percent reduction in target mRNA was calculated relative to the saline-treated control group.
-
Toxicity Assessment: Animal body weights were monitored throughout the study. At the time of sacrifice, blood was collected for measurement of serum transaminases (ALT and AST) as indicators of liver damage. Liver weights were also recorded. Histopathological evaluation of liver tissue was performed to assess for any cellular damage.[1][6]
In Vivo Duration of Action Study of an LNA ASO Targeting VEGFA in Minipigs
-
Animal Model: Minipigs.
-
Antisense Oligonucleotide: RO7111921, a 16-nucleotide LNA-DNA-LNA gapmer (3-10-3 design) targeting human VEGFA, which is fully homologous in minipigs.
-
ASO Administration: A single intravitreal (IVT) injection of the LNA ASO (25 µ g/eye ) was administered. A PBS-treated group served as a control.
-
Efficacy Assessment: At various time points up to 120 days post-dose, ocular tissues (retina and choroid-RPE complex) and vitreous humor were collected. VEGFA mRNA levels in the tissues were measured by qPCR. VEGFA protein levels in the vitreous humor were quantified by ELISA.[5]
Mandatory Visualization
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Caption: A typical workflow for evaluating the in vivo efficacy of antisense oligonucleotides.
Caption: A decision tree for selecting an appropriate antisense oligonucleotide chemistry.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotides for research, diagnostics, and therapeutic applications, the choice of phosphoramidite (B1245037) chemistry is paramount to achieving desired performance characteristics. This guide provides an objective comparison of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite with its primary alternatives: standard DNA (dC(Bz)-CE-phosphoramidite) and 2'-O-Methyl RNA (2'-OMe-C(Ac)-CE-phosphoramidite) phosphoramidites. The comparison focuses on key performance indicators supported by available experimental data.
Locked Nucleic Acid (LNA) modifications, such as in DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, introduce a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation significantly enhances the properties of the resulting oligonucleotide.
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between LNA-modified, standard DNA, and 2'-O-Methyl RNA oligonucleotides based on published data.
| Performance Metric | DMTr-LNA-C(Bz)-3'-CED-phosphoramidite | Standard dC(Bz)-CE-phosphoramidite | 2'-OMe-C(Ac)-CE-phosphoramidite |
| Binding Affinity (ΔTm per modification) | +2 to +8 °C[1] | Baseline | +0.5 to +1.5 °C |
| Nuclease Resistance (Half-life in serum) | ~15 hours (for LNA/DNA gapmers)[2] | ~1.5 hours (unmodified)[2] | ~12 hours (for 2'-OMe/DNA gapmers)[2] |
| Coupling Efficiency | >98% (with extended coupling time) | >99% | >99% |
| Recommended Coupling Time | 180 - 250 seconds[3] | ~30 - 60 seconds | ~60 - 120 seconds |
| Final Oligonucleotide Purity (Post-HPLC) | High (>95%) | High (>95%) | High (>95%) |
Key Performance Insights
Binding Affinity: The most significant advantage of incorporating LNA monomers is the substantial increase in thermal stability (Tm) of the resulting oligonucleotide duplexes with complementary DNA and RNA targets. Each LNA modification can increase the melting temperature by 2 to 8°C, allowing for the design of shorter, more specific probes and antisense oligonucleotides.[1] In contrast, 2'-O-Methyl modifications offer a more modest increase of 0.5 to 1.5°C per modification.
Nuclease Resistance: LNA-modified oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases compared to unmodified DNA. Chimeric LNA/DNA oligonucleotides (gapmers) can have a half-life in human serum of approximately 15 hours, a tenfold increase over unmodified oligonucleotides.[2] 2'-O-Methyl modifications also confer nuclease resistance, with a reported half-life of around 12 hours for gapmer constructs.[2]
Synthesis and Coupling: The rigid, bicyclic structure of LNA phosphoramidites, including DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, results in greater steric hindrance compared to standard DNA and 2'-O-Methyl phosphoramidites.[3] Consequently, a longer coupling time is required during solid-phase synthesis to achieve high coupling efficiencies.[3] While standard DNA phosphoramidites couple in under a minute, LNA amidites typically require 3 to 5 minutes.[3] The oxidation step following the coupling of an LNA monomer may also require a longer duration to ensure the complete conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.[3] Despite the longer cycle times, high overall synthesis yields and purity can be achieved with optimized protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oligonucleotide Synthesis
Objective: To synthesize oligonucleotides incorporating DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, standard dC phosphoramidite, or 2'-OMe-C phosphoramidite.
Methodology: Automated solid-phase oligonucleotide synthesis using the phosphoramidite method.
-
Solid Support: A solid support, typically Controlled Pore Glass (CPG) or polystyrene, functionalized with the initial nucleoside is packed into a synthesis column.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The next phosphoramidite monomer (LNA, DNA, or 2'-OMe) is activated by a catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Standard DNA (dC): 30-60 second coupling time.
-
2'-O-Methyl RNA (2'-OMe-C): 60-120 second coupling time.
-
LNA (DMTr-LNA-C(Bz)): 180-250 second coupling time.[3]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. For LNA additions, a longer oxidation time (e.g., 45 seconds) is recommended.[3]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide and methylamine (B109427). For oligonucleotides containing Bz-C-LNA, the use of methylamine should be avoided to prevent potential side reactions.[3]
Oligonucleotide Purification and Purity Analysis
Objective: To purify the synthesized oligonucleotides and assess their purity.
Methodology: High-Performance Liquid Chromatography (HPLC).
-
Purification:
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying oligonucleotides, especially those synthesized with the final 5'-DMT group intact ("DMT-on"). The separation is based on the hydrophobicity of the oligonucleotide. The DMT-on full-length product is more hydrophobic and retained longer on the column than the failure sequences (without the DMT group). After elution of the failure sequences, the DMT group is cleaved from the full-length product on the column, which is then eluted.
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. It is particularly useful for analyzing oligonucleotides with significant secondary structures.
-
-
Purity Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A C18 column is typically used for RP-HPLC, while an anion-exchange column is used for IE-HPLC.
-
Mobile Phase (RP-HPLC): A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) is commonly used.
-
Detection: The absorbance of the eluate is monitored at 260 nm.
-
Quantification: The purity of the full-length oligonucleotide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Thermal Stability (Melting Temperature, Tm) Analysis
Objective: To determine the melting temperature of oligonucleotide duplexes.
Methodology: UV-Vis Spectrophotometry with a temperature-controlled cuvette holder.
-
Sample Preparation: The oligonucleotide and its complementary strand are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to form a duplex.
-
Measurement: The absorbance of the duplex solution at 260 nm is measured as the temperature is gradually increased.
-
Data Analysis: A melting curve is generated by plotting absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.
Nuclease Resistance Assay
Objective: To evaluate the stability of oligonucleotides in the presence of nucleases.
Methodology: Incubation with serum or specific nucleases followed by analysis.
-
Incubation: The oligonucleotide is incubated in a solution containing human serum or a specific exonuclease (e.g., snake venom phosphodiesterase for 3' exonuclease activity) at 37°C. Aliquots are taken at various time points.
-
Analysis: The degradation of the oligonucleotide over time is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: The amount of intact oligonucleotide remaining at each time point is quantified. The half-life (t1/2) of the oligonucleotide is then calculated by fitting the data to an exponential decay curve.[2]
Visualizations
Oligonucleotide Synthesis Cycle
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. While DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a critical building block in oligonucleotide synthesis, its proper disposal is essential to ensure a safe and compliant laboratory. This guide provides a comprehensive, step-by-step plan for the handling and disposal of this reagent and associated waste streams.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general guidelines for the disposal of phosphoramidites and related chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Due to their reactivity, phosphoramidites require careful handling in a controlled environment.[1] Always handle this compound and its solutions in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound and related waste is through a licensed hazardous waste disposal facility. In-lab chemical degradation should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved, and in accordance with your institution's EHS guidelines.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., pipette tips, weigh boats), and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Waste streams from oligonucleotide synthesis, which may contain acetonitrile, unreacted phosphoramidites, and other reagents, should be collected in a separate, compatible hazardous waste container.[2] It is crucial to segregate halogenated and non-halogenated solvent waste.[3]
-
Aqueous Waste: Aqueous solutions used in the synthesis process should be collected separately.
2. Container Management:
-
All waste containers must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[3][4]
-
Label each container clearly with "Hazardous Waste" and list all constituents, including this compound and any solvents.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.
3. Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetonitrile).[3]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3]
-
After triple-rinsing, the container can be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Do not pour any phosphoramidite-containing waste down the drain.[4]
Chemical Degradation (for trained personnel only)
While high-temperature incineration by a licensed facility is the recommended disposal method, chemical degradation through hydrolysis and neutralization is a potential alternative for related compounds like phosphoropiperididates.[5][6] This information is provided for informational purposes and should not be attempted without prior approval from your EHS office and a thorough risk assessment. The process typically involves acid-catalyzed hydrolysis to break the P-N bond, followed by neutralization.[5]
Example Quantitative Parameters for Chemical Degradation of a Related Compound:
| Parameter | Value | Notes |
| Acid Concentration for Hydrolysis | 1 M | A strong acid such as HCl or H₂SO₄ is recommended. |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure complete degradation. |
| Base Concentration for Neutralization | 1 M | A strong base like NaOH is effective. |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling. |
This data is for a related class of compounds (phosphoropiperididates) and should be used as a general guideline only.[5]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Caption: Decision Tree for Handling Different Waste Forms.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Essential Safety and Logistics for Handling DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For researchers, scientists, and drug development professionals, the safe handling and disposal of DMTr-LNA-C(Bz)-3-CED-phosphoramidite is paramount to ensure laboratory safety and maintain chemical integrity. This guide provides essential, immediate safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.
Chemical and Physical Properties
This compound is a Locked Nucleic Acid (LNA) building block essential for LNA oligonucleotide synthesis.[1][2] It is a purine (B94841) nucleoside analog with the following properties[1][]:
| Property | Value |
| Chemical Formula | C47H52N5O9P |
| Molecular Weight | 861.9 g/mol |
| CAS Number | 206055-78-9 |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
While not always classified as a hazardous substance, appropriate PPE is mandatory to prevent potential exposure and ensure safe handling.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended if there is a splash hazard.[4][5] |
| Skin Protection | Chemical-resistant Gloves | Use chemical-impermeable gloves, such as nitrile. Inspect gloves before use and dispose of contaminated gloves properly. Double gloving is recommended.[4][6] |
| Laboratory Coat | A standard laboratory coat must be worn to protect from minor spills and contamination.[4] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, particularly if ventilation is inadequate or dust is generated. A self-contained breathing apparatus may be necessary in case of a major spill or fire.[4] |
Operational Plan: Handling and Storage
This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[4]
Handling:
-
All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Store in a tightly sealed container to prevent moisture and air exposure.[4]
-
The recommended storage temperature is -20°C in a dry, well-ventilated area.[1][4]
-
Protect from heat, flames, sparks, and oxidizing agents.[4]
Experimental Protocol: Safe Handling Workflow
The following step-by-step guidance ensures the safe handling of this compound throughout the experimental process.
1. Preparation:
- Before handling, ensure all necessary PPE is donned correctly.
- Verify that the chemical fume hood is functioning properly.
- Allow the phosphoramidite (B1245037) container to equilibrate to room temperature before opening to prevent moisture condensation.
2. Aliquoting and Use:
- Conduct all weighing and aliquoting of the phosphoramidite powder inside the chemical fume hood.
- Use dedicated spatulas and weighing boats.
- If dissolving in a solvent, add the solvent slowly to the powder to avoid splashing.
- Cap the vial immediately after use and seal with paraffin (B1166041) film for extra protection.
3. Post-Handling:
- Clean the work area within the fume hood thoroughly.
- Dispose of all single-use materials (e.g., weighing boats, pipette tips) in a designated, sealed waste container.
- Wipe down the exterior of the primary container before returning it to the -20°C freezer.
- Remove PPE in the correct order to avoid cross-contamination, disposing of gloves and any other disposable items in the appropriate waste stream.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Solid Waste:
-
Unused or expired phosphoramidite should be disposed of as hazardous chemical waste.
-
Contaminated consumables (gloves, wipes, pipette tips) should be collected in a clearly labeled, sealed container and disposed of through an approved chemical waste disposal service.[5]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse empty containers with an appropriate solvent (e.g., acetonitrile) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
The cleaned container can then be disposed of according to local regulations.[8]
-
Always follow all applicable local, state, and federal regulations for chemical waste disposal.[5]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of phosphoramidites.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
